molecular formula C7H3F13O B1332182 1H,1H-Perfluoro-1-heptanol CAS No. 375-82-6

1H,1H-Perfluoro-1-heptanol

Cat. No.: B1332182
CAS No.: 375-82-6
M. Wt: 350.08 g/mol
InChI Key: STLNAVFVCIRZLL-UHFFFAOYSA-N
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Description

1H,1H-Perfluoro-1-heptanol is a useful research compound. Its molecular formula is C7H3F13O and its molecular weight is 350.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3F13O/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h21H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLNAVFVCIRZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13CH2OH, C7H3F13O
Record name 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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DSSTOX Substance ID

DTXSID00190950
Record name 6:1 Fluorotelomer alcohol
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Molecular Weight

350.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375-82-6
Record name 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-heptanol
Source CAS Common Chemistry
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Record name 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6:1 Fluorotelomer alcohol
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Record name 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 1H,1H-Perfluoro-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1H,1H-Perfluoro-1-heptanol (CAS No: 375-82-6). The information is intended to support research, development, and safety protocols. Data is presented in a structured format, and where available, standard experimental methodologies are described.

Chemical Identity

  • Chemical Name: this compound

  • Synonyms: 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol, 6:1 Fluorotelomer alcohol (6:1 FTOH)[1][2]

  • CAS Number: 375-82-6[1][2][3][4][5][6][7][8]

  • Molecular Formula: C₇H₃F₁₃O[1][2][4][5]

  • Molecular Weight: 350.08 g/mol [1][2]

Summary of Physical Properties

The following table summarizes the key quantitative physical data for this compound.

PropertyValueReferences
Appearance Clear, colorless liquid/oil[1][6][9]
Boiling Point 146-147 °C (at atmospheric pressure)[3][4][5][8]
95 °C (at 100 mmHg)[1][6]
Density 1.75 g/cm³[1][3][5][6]
Refractive Index 1.3020 - 1.3050 (at 20°C)[3][5]
Solubility Soluble in water; Slightly soluble in DMSO and Methanol[3][4][5]
Flash Point 37.3 ± 27.3 °C[8]
Vapor Pressure Data not readily available

Experimental Protocols for Property Determination

The determination of physicochemical properties for chemical substances is typically governed by standardized international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data consistency and reliability.[10]

3.1 Boiling Point (OECD Test Guideline 103)

This guideline is a standard method for determining the boiling point of a substance.[10]

  • Methodology (Dynamic Method): A common approach involves heating the liquid and measuring its vapor pressure at various temperatures. The boiling point is defined as the temperature at which the substance's vapor pressure equals the surrounding atmospheric pressure. For determination at reduced pressures, the external pressure is controlled with a vacuum system. The normal boiling point is then determined by extrapolating the data to standard atmospheric pressure (101.325 kPa).[10]

3.2 Density

  • Methodology: The density of a liquid can be precisely determined using a pycnometer or a digital density meter. The pycnometer method involves accurately weighing a known volume of the liquid at a controlled temperature. A digital density meter measures the oscillation frequency of a U-shaped tube filled with the sample, which directly relates to the sample's density.

3.3 Refractive Index

  • Methodology: The refractive index is typically measured using an Abbe refractometer. A small sample of the liquid is placed on the prism of the instrument. Light is passed through the sample, and the angle of refraction is measured. This measurement is temperature-dependent and is usually performed at 20°C.

Safety and Hazards

This compound is classified with the following hazards:

  • Causes skin irritation (H315).[1][2][8]

  • Causes serious eye irritation (H319).[1][2][8]

  • May cause respiratory irritation (H335).[2][8]

Precautionary Measures:

  • Handle in a well-ventilated area.[1]

  • Wear suitable protective clothing, gloves, and eye/face protection.[1][8]

  • Avoid breathing mist, gas, or vapors.[1][8]

  • Wash hands thoroughly after handling.[1][6]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

Visualization of Property Relationships

The following diagram illustrates the logical relationship between the molecular structure of this compound and its resulting physical properties.

G Figure 1. Relationship of Molecular Structure to Physical Properties cluster_structure Molecular Structure cluster_properties Resulting Physical Properties Structure This compound C₆F₁₃CH₂OH Perfluoro_Chain Perfluorinated Alkyl Chain (C₆F₁₃-) - High Electronegativity - High Mass - Hydrophobic Hydroxyl_Group -CH₂OH Group - Polar - Hydrogen Bonding Capability High_Density High Density (~1.75 g/cm³) Due to high mass of fluorine atoms Perfluoro_Chain->High_Density BP Boiling Point (~147 °C) Influenced by molecular weight and hydrogen bonding Perfluoro_Chain->BP Solubility Solubility Characteristics Amphiphilic nature due to distinct polar and non-polar ends Perfluoro_Chain->Solubility Refractive_Index Low Refractive Index (~1.30) Characteristic of fluorinated compounds Perfluoro_Chain->Refractive_Index Hydroxyl_Group->BP Hydroxyl_Group->Solubility

Figure 1. Relationship of Molecular Structure to Physical Properties

References

"1H,1H-Perfluoro-1-heptanol" chemical structure and CAS number 375-82-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1H,1H-Perfluoro-1-heptanol (CAS: 375-82-6)

This technical guide provides a comprehensive overview of this compound, a fluorinated alcohol with the CAS number 375-82-6. The document is intended for researchers, scientists, and professionals in drug development and materials science, detailing the chemical's structure, properties, applications, and safety information.

Chemical Identity and Structure

This compound, also known as 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-heptanol, is a fluorotelomer alcohol (FTOH).[1][2] Its structure consists of a six-carbon perfluorinated chain attached to a methylene group, which is in turn bonded to a hydroxyl group. This unique structure, with a highly fluorinated, hydrophobic tail and a hydrophilic alcohol head, imparts valuable surfactant-like properties.

CAS Number: 375-82-6[1][3][4][5][6][7][8]

Molecular Formula: C₇H₃F₁₃O[3][4][7][9]

Synonyms:

  • 1H,1H-Tridecafluoro-1-heptanol[2][3][4][10]

  • 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol[1][2][3][7]

  • 6:1 Fluorotelomer alcohol[2]

  • 1,1-Dihydroperfluoroheptanol[3]

  • Perfluorohexylmethanol[3]

The chemical structure of this compound is visualized in the diagram below.

cluster_molecule C1 HO-CH₂- C2 CF₂- C1->C2 C3 CF₂- C2->C3 C4 CF₂- C3->C4 C5 CF₂- C4->C5 C6 CF₂- C5->C6 C7 CF₃ C6->C7

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight 350.07 g/mol [4]
Appearance Colorless liquid or oil[1][3]
Boiling Point 95°C at 100 mmHg[1]
Melting Point 45°C[1]
Purity Typically >95.0% (GC)[10]

Table 2: Spectroscopic Data Identifiers

Spectroscopic DataAvailabilitySource
¹H NMR Available[11]
¹³C NMR Available[11]
IR Spectrum Available[11]
Mass Spectrum Available[11]

Applications in Research and Industry

Due to its unique properties, this compound is utilized in several specialized applications:

  • Surfactants and Emulsions: It is a useful reagent for stabilizing water-in-CO₂ microemulsions.[5][8] Its effectiveness stems from its long, multi-fluorocarbon tail.[5][8]

  • Chemical Synthesis: It serves as a building block in fluorous chemistry for creating more complex fluorinated molecules.[10]

  • Material Science: This compound can be used in the development of materials with enhanced solubility or specific surface properties.[10]

Safety and Hazard Information

This compound is classified as an irritant. Proper safety precautions must be observed during handling.

Hazard Classifications:

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation (H319).[1]

  • May cause respiratory irritation (H335).[2]

Table 3: GHS Hazard and Precautionary Statements

CodeStatement
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H335 May cause respiratory irritation.[2]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[1][9]
P302+P352 IF ON SKIN: Wash with plenty of water.[9]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
P403+P233 Store in a well-ventilated place. Keep container tightly closed.[9]

Handling and Storage:

  • Handle in a well-ventilated place.[1]

  • Avoid contact with skin and eyes.[1]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][9]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound (375-82-6) were not found in the provided search results, a general synthesis pathway for similar fluorotelomer alcohols involves a multi-stage process known as telomerization.[12]

General Synthesis Workflow for Fluorotelomer Alcohols:

  • Telomerization: This initial step creates a series of perfluoroalkyl iodides. A short-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide (C₂F₅I), is reacted with tetrafluoroethylene (TFE; CF₂=CF₂). This reaction yields a mixture of longer-chain perfluoroalkyl iodides. The desired intermediate, in this case, perfluorohexyl iodide (C₆F₁₃I), is then separated from the mixture, typically by fractional distillation.[12]

  • Ethylene Addition: The purified perfluoroalkyl iodide (C₆F₁₃I) is reacted with ethylene (CH₂=CH₂). This free-radical addition inserts an ethylene unit between the perfluoroalkyl chain and the iodine atom, forming 2-(perfluorohexyl)ethyl iodide (C₆F₁₃CH₂CH₂I).[12]

  • Hydrolysis: The final step is the conversion of the resulting iodide to the corresponding alcohol. This is typically achieved by reacting the 2-(perfluoroalkyl)ethyl iodide with a hydrolyzing agent, such as oleum or another strong acid, followed by quenching with water. This process replaces the iodine atom with a hydroxyl group, yielding the final 1H,1H,2H,2H-perfluoro-1-alkanol product.[12]

The logical workflow for this generalized synthesis is depicted below.

G start Starting Materials (e.g., C₂F₅I, TFE) telomerization Stage 1: Telomerization start->telomerization distillation Fractional Distillation telomerization->distillation intermediate1 Perfluoroalkyl Iodide (C₆F₁₃I) distillation->intermediate1 addition Stage 2: Ethylene Addition intermediate1->addition ethylene Ethylene (CH₂=CH₂) ethylene->addition intermediate2 2-(Perfluoroalkyl)ethyl Iodide addition->intermediate2 hydrolysis Stage 3: Hydrolysis intermediate2->hydrolysis product Final Product (Fluorotelomer Alcohol) hydrolysis->product

Caption: Generalized workflow for the synthesis of fluorotelomer alcohols.

References

An In-Depth Technical Guide to the Solubility of 1H,1H-Perfluoro-1-heptanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1H,1H-Perfluoro-1-heptanol, a fluorinated alcohol of significant interest in various scientific and industrial applications. This document compiles available solubility data, details experimental methodologies for solubility determination, and presents logical workflows for assessing solvent compatibility.

Introduction to this compound

This compound, also known as 6:2 fluorotelomer alcohol (6:2 FTOH), is a chemical compound with a unique structure comprising a hydrophobic perfluorinated carbon chain and a hydrophilic alcohol functional group. This amphiphilic nature governs its solubility characteristics and makes it a subject of interest in fields such as materials science, environmental science, and drug delivery. Understanding its solubility in various organic solvents is critical for its application in synthesis, formulation, and environmental fate and transport studies.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in publicly accessible literature. However, based on chemical principles and available safety data sheets, a qualitative and estimated solubility profile can be constructed.

Table 1: Quantitative and Qualitative Solubility of this compound in Various Organic Solvents

Solvent CategorySolventChemical FormulaPolaritySolubility Profile
Polar Protic Solvents MethanolCH₃OHPolarSlightly Soluble[1][2][3]
EthanolC₂H₅OHPolarLikely Slightly Soluble
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolarSlightly Soluble[1][2]
AcetoneC₃H₆OPolarLikely Soluble
AcetonitrileCH₃CNPolarLikely Slightly Soluble
Dimethylformamide (DMF)(CH₃)₂NCHPolarLikely Soluble
Nonpolar Solvents HexaneC₆H₁₄NonpolarLikely Poorly Soluble
TolueneC₇H₈NonpolarLikely Poorly Soluble
DichloromethaneCH₂Cl₂NonpolarLikely Soluble
ChloroformCHCl₃NonpolarSlightly Soluble[3]
Ethyl AcetateC₄H₈O₂NonpolarLikely Soluble

Note: "Likely" indicates an estimation based on the principle of "like dissolves like" and the known properties of fluorinated compounds. Experimental verification is recommended.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

  • Fluorinated Chain: The long, rigid, and lipophobic perfluoroalkyl chain dominates the molecule's character, leading to lower solubility in non-polar hydrocarbon solvents compared to their hydrocarbon alcohol analogs.

  • Hydrogen Bonding: The terminal hydroxyl group allows for hydrogen bonding with polar protic solvents, contributing to its slight solubility in alcohols.

  • Dipole-Dipole Interactions: The polarity of the C-F and C-O bonds allows for dipole-dipole interactions with polar aprotic solvents.

Experimental Protocols for Solubility Determination

A standardized method for determining the solubility of a liquid like this compound in an organic solvent is the isothermal shake-flask method . This method involves equilibrating a known amount of the solute with a known amount of the solvent at a constant temperature until saturation is reached.

General Experimental Workflow

The following diagram outlines the general workflow for determining the solubility of this compound in an organic solvent.

experimental_workflow Experimental Workflow for Solubility Determination prep Preparation of Materials - this compound - Organic Solvent - Vials/Flasks addition Addition of Solute and Solvent Add excess this compound to a known volume of solvent. prep->addition equilibration Equilibration Shake or stir the mixture at a constant temperature for an extended period (e.g., 24-48 hours). addition->equilibration separation Phase Separation Allow the mixture to settle or centrifuge to separate the undissolved solute. equilibration->separation sampling Sampling Carefully extract an aliquot of the saturated supernatant. separation->sampling analysis Quantitative Analysis Determine the concentration of the solute in the aliquot using a suitable analytical technique (e.g., GC-MS, HPLC). sampling->analysis calculation Solubility Calculation Calculate the solubility in desired units (e.g., g/100 mL, mol/L). analysis->calculation

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Methodology
  • Preparation: Ensure all glassware is clean and dry. Accurately weigh a sample of this compound.

  • Mixing: In a sealed vial or flask, add an excess amount of this compound to a precisely measured volume of the organic solvent.

  • Equilibration: Place the sealed container in a constant temperature shaker bath and agitate for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the same constant temperature for several hours to allow for the separation of the undissolved solute. Centrifugation can be used to expedite this process.

  • Sampling: Carefully withdraw a known volume of the clear, saturated supernatant, ensuring no undissolved material is transferred.

  • Analysis: Quantify the concentration of this compound in the aliquot using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Calculation: From the determined concentration and the volume of the aliquot, calculate the solubility of this compound in the specific organic solvent at the given temperature.

Logical Relationships in Solvent Selection

The choice of an appropriate solvent for this compound depends on the intended application. The following diagram illustrates the logical considerations for solvent selection based on the properties of the solute and potential solvents.

solvent_selection Logical Framework for Solvent Selection solute This compound (Amphiphilic) polar_solvents Polar Solvents (e.g., Methanol, DMSO) solute->polar_solvents Slight Solubility (Hydrogen Bonding) nonpolar_solvents Nonpolar Solvents (e.g., Hexane, Toluene) solute->nonpolar_solvents Poor Solubility (Lipophobicity of Fluorinated Chain) intermediate_solvents Intermediate Polarity Solvents (e.g., Dichloromethane, Acetone) solute->intermediate_solvents Potential for Good Solubility (Balancing Polar and Nonpolar Interactions)

Caption: A decision-making framework for selecting a suitable solvent.

Conclusion

The solubility of this compound in organic solvents is a complex interplay of its fluorinated chain and terminal alcohol group. While quantitative data remains sparse in readily available literature, a qualitative understanding and a systematic experimental approach can guide researchers in selecting appropriate solvents for their specific needs. The methodologies and logical frameworks presented in this guide provide a foundation for the effective use and study of this important fluorinated compound. Further research to quantify the solubility in a broader range of organic solvents is highly encouraged to expand its application potential.

References

An In-depth Technical Guide to 1H,1H-Perfluoro-1-heptanol and its Common Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1H,1H-Perfluoro-1-heptanol, a compound frequently referred to in scientific literature as 6:2 Fluorotelomer Alcohol (6:2 FTOH). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, toxicokinetics, metabolic pathways, and relevant experimental protocols.

Chemical Identity and Synonyms

This compound is a fluorotelomer alcohol, a class of per- and polyfluoroalkyl substances (PFAS) that serve as precursors to other perfluorinated compounds. While the user requested information on "6:1 FTOH," the vast majority of scientific literature uses the synonym 6:2 FTOH to refer to a structurally similar and more commonly studied fluorotelomer alcohol, 1H,1H,2H,2H-Perfluorooctan-1-ol. Given the likely intent of the query for information on this prominent fluorotelomer alcohol, this guide will focus on 6:2 FTOH, while also providing data for this compound where available.

Common synonyms for this compound include:

  • 6:1 Fluorotelomer alcohol[1]

  • 1H,1H-Perfluoroheptan-1-ol[1]

  • 1H,1H-Tridecafluoro-1-heptanol[1]

  • 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-heptanol[1][2]

  • Perfluoroheptanol[2]

Common synonyms for the more extensively studied 1H,1H,2H,2H-Perfluorooctan-1-ol include:

  • 6:2 Fluorotelomer alcohol (6:2 FTOH)[3][4]

  • 2-(Perfluorohexyl)ethanol[3][4]

  • 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol[5][6][7]

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and 6:2 FTOH.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 375-82-6[2]
Molecular Formula C₇H₃F₁₃O[2]
Molecular Weight 350.08 g/mol [2]
Boiling Point 147 °C[2]
Flash Point 37.3 °C[2]
Density 1.75 g/mL[2]
Refractive Index 1.3020-1.3050[2]
Solubility DMSO (Slightly), Methanol (Slightly)[2]

Table 2: Physicochemical Properties of 6:2 FTOH (1H,1H,2H,2H-Perfluorooctan-1-ol)

PropertyValueReference
CAS Number 647-42-7[5]
Molecular Formula C₈H₅F₁₃O[5]
Molecular Weight 364.1 g/mol [5]
Boiling Point 88-95 °C at 28 mm Hg[5][8]
Density 1.651 g/mL at 25 °C[5][8]
Refractive Index n20/D 1.313[5][8]
Water Solubility Immiscible[5][6]
Solubility Miscible with chloroform and methanol[5][6]

Toxicokinetics and Metabolism

6:2 FTOH is rapidly absorbed, metabolized, and eliminated, primarily through urine.[2] Key metabolites include perfluorobutanoic acid (PFBA), perfluorohexanoic acid (PFHxA), perfluoroheptanoic acid (PFHpA), and 5:3 fluorotelomer carboxylic acid (5:3A).[5][9] In a one-day inhalation study in rats, the elimination half-lives of these metabolites in plasma ranged from 1.3 to 15.4 hours.[9] However, repeated exposure studies suggest a longer elimination half-life for 5:3A, estimated to be 20-30 days in rats.[5] In humans occupationally exposed to fluorinated compounds, the elimination half-lives of PFHxA, PFHpA, and 5:3A were estimated to be 32, 70, and 43 days, respectively.[5][9]

The biotransformation of 6:2 FTOH is a critical area of research as it leads to the formation of persistent perfluorinated carboxylic acids (PFCAs). The metabolic pathway involves several enzymatic steps.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 500 mL Water Sample Spike Add Internal Standard Sample->Spike Condition Condition Cartridge (Methanol, DI Water) Load Load Sample Condition->Load Wash Wash Cartridge (DI Water) Load->Wash Dry Dry Cartridge (Nitrogen) Wash->Dry Elute Elute Analytes (Methanol) Dry->Elute Concentrate Concentrate Eluate (Nitrogen) Elute->Concentrate GCMS GC-MS/MS Analysis Concentrate->GCMS Estrogen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FTOH 6:2 FTOH ER Estrogen Receptor (ER) FTOH->ER Binds FTOH_ER 6:2 FTOH-ER Complex ERE Estrogen Response Element (ERE) FTOH_ER->ERE Translocates and binds Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to

References

An In-depth Technical Guide to the Synthesis of 1H,1H-Perfluoro-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 1H,1H-Perfluoro-1-heptanol (CAS 375-82-6), a fluorotelomer alcohol with significant applications in the synthesis of specialty polymers, surfactants, and pharmaceutical intermediates. This document outlines the core synthetic route, including precursor synthesis, key reaction steps, and purification methods. Alternative synthetic strategies are also discussed.

Introduction

This compound, also known as 6:1 fluorotelomer alcohol, is an organofluorine compound characterized by a six-carbon perfluorinated chain linked to an ethyl alcohol moiety. Its chemical formula is C₆F₁₃CH₂CH₂OH. The unique properties imparted by the perfluoroalkyl group, such as high thermal stability, chemical inertness, and low surface energy, make it a valuable building block in materials science and medicinal chemistry.

Primary Synthesis Pathway: Telomerization

The most common industrial method for the synthesis of this compound is a multi-step process centered around telomerization. This pathway involves the formation of a perfluoroalkyl iodide, followed by the addition of ethylene and subsequent conversion to the desired alcohol.

Precursors

The primary precursors for the telomerization synthesis of this compound are a telogen (a short-chain perfluoroalkyl iodide) and a taxogen (tetrafluoroethylene), which are used to build the perfluorohexyl iodide chain.

PrecursorChemical FormulaCAS NumberKey Role
Perfluoroethyl iodideC₂F₅I354-64-3Telogen (starting block for the perfluoroalkyl chain)
Tetrafluoroethylene (TFE)C₂F₄116-14-3Taxogen (monomer for chain extension)
EthyleneC₂H₄74-85-1Introduces the ethyl spacer
Perfluorohexyl iodideC₆F₁₃I355-43-1Key intermediate
Synthesis of Perfluorohexyl Iodide (Intermediate)

The initial step is the synthesis of perfluorohexyl iodide through the telomerization of a shorter-chain perfluoroalkyl iodide, such as perfluoroethyl iodide, with tetrafluoroethylene. This free-radical reaction produces a mixture of perfluoroalkyl iodides of varying chain lengths, from which perfluorohexyl iodide is isolated by fractional distillation.

Experimental Protocol: Telomerization for Perfluorohexyl Iodide

A high-pressure reactor is charged with perfluoroethyl iodide and a radical initiator (e.g., a peroxide). The reactor is then pressurized with tetrafluoroethylene. The reaction is typically carried out at elevated temperatures and pressures to facilitate the chain growth. The molar ratio of TFE to perfluoroethyl iodide is a critical parameter to control the distribution of the resulting telomers. After the reaction, the mixture of perfluoroalkyl iodides is carefully distilled to isolate the C₆F₁₃I fraction.

ParameterValue
Reactants Perfluoroethyl iodide, Tetrafluoroethylene
Initiator Peroxide or Azo compound
Temperature 50-150 °C
Pressure 10-50 bar
Product Mixture of C₂F₅(CF₂CF₂)ₙI
Purification Fractional Distillation
Synthesis of 2-(Perfluorohexyl)ethyl Iodide

The next stage involves the free-radical addition of ethylene to perfluorohexyl iodide. This reaction introduces the crucial two-carbon hydrocarbon spacer.

Experimental Protocol: Ethylene Addition

Perfluorohexyl iodide and a radical initiator are placed in a high-pressure reactor. The reactor is purged with an inert gas and then pressurized with ethylene. The mixture is heated to initiate the radical addition. The reaction is maintained at a specific temperature and pressure for a set duration to ensure complete conversion. The resulting 2-(perfluorohexyl)ethyl iodide is then purified, typically by vacuum distillation.

ParameterValue
Reactants Perfluorohexyl iodide, Ethylene
Initiator Azo-bis(isobutyronitrile) (AIBN) or peroxide
Temperature 70-100 °C
Pressure 20-60 bar
Reaction Time 4-12 hours
Product 2-(Perfluorohexyl)ethyl iodide
Purification Vacuum Distillation
Synthesis of this compound

The final step is the conversion of 2-(perfluorohexyl)ethyl iodide to this compound. A common method for this transformation is hydrolysis, which can be facilitated by strong acids or other reagents. One effective method involves the use of oleum (fuming sulfuric acid) followed by hydrolysis with water[1].

Experimental Protocol: Hydrolysis of 2-(Perfluorohexyl)ethyl Iodide [1]

In a reaction vessel, 2-(perfluorohexyl)ethyl iodide is treated with oleum (H₂SO₄·SO₃) under controlled temperature conditions with stirring. This reaction replaces the iodine atom with a sulfate ester group. Following the completion of the reaction, the mixture is carefully quenched by adding it to ice water. The resulting hydrolysis of the sulfate ester yields the crude this compound, which precipitates as a solid. The product is then collected by filtration, washed with water, and can be further purified by recrystallization or distillation.

ParameterValue
Reactants 2-(Perfluorohexyl)ethyl iodide, Oleum, Water
Reaction Type Sulfation followed by Hydrolysis
Temperature 0-60 °C (controlled addition of oleum)
Quenching Ice water
Product This compound
Purification Filtration, Washing, Recrystallization/Distillation

Overall Telomerization Pathway

G C2F5I Perfluoroethyl Iodide C6F13I Perfluorohexyl Iodide C2F5I->C6F13I Telomerization TFE Tetrafluoroethylene TFE->C6F13I C6F13CH2CH2I 2-(Perfluorohexyl)ethyl Iodide C6F13I->C6F13CH2CH2I Radical Addition Ethylene Ethylene Ethylene->C6F13CH2CH2I Product This compound C6F13CH2CH2I->Product Hydrolysis Oleum Oleum (H₂SO₄·SO₃) Oleum->Product Water Water Water->Product

Telomerization synthesis pathway for this compound.

Alternative Synthesis Pathways

While telomerization is the predominant method, other synthetic routes to fluorinated alcohols exist and may be applicable for the synthesis of this compound.

Grignard Reaction

A Grignard reagent can be prepared from a perfluoroalkyl iodide, which can then react with an appropriate electrophile to introduce the hydroxyethyl group.

Conceptual Grignard Synthesis Pathway

G C6F13I Perfluorohexyl Iodide Grignard C₆F₁₃MgI (Grignard Reagent) C6F13I->Grignard Formation Mg Magnesium Mg->Grignard Product This compound Grignard->Product Ring Opening EthyleneOxide Ethylene Oxide EthyleneOxide->Product Workup Aqueous Workup (e.g., H₃O⁺) Workup->Product Product->Product

Conceptual Grignard reaction pathway.

This pathway involves the formation of a perfluoroalkyl Grignard reagent from perfluorohexyl iodide and magnesium. This is followed by the reaction with ethylene oxide to form an alkoxide intermediate, which upon acidic workup, yields the target alcohol.

Reduction of Perfluoroheptanoic Acid

Another potential route is the reduction of perfluoroheptanoic acid or its esters. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation.[2][3]

Experimental Protocol: Reduction of Perfluoroheptanoic Acid [2][3]

In a flask with a dry, inert atmosphere, a solution or suspension of lithium aluminum hydride in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared. Perfluoroheptanoic acid, dissolved in the same solvent, is added dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature). The reaction is highly exothermic and liberates hydrogen gas upon addition of the carboxylic acid. After the addition is complete, the reaction is stirred until completion. The excess LiAlH₄ is then carefully quenched, followed by an acidic workup to protonate the resulting alkoxide and dissolve the aluminum salts, yielding this compound.

ParameterValue
Reactant Perfluoroheptanoic acid (C₆F₁₃COOH)
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous diethyl ether or THF
Temperature 0 °C to room temperature
Workup Dilute acid (e.g., H₂SO₄ or HCl)
Product This compound

Reduction Pathway

G C6F13COOH Perfluoroheptanoic Acid Product This compound C6F13COOH->Product LiAlH4 1. LiAlH₄ / Ether LiAlH4->Product Reduction Workup 2. H₃O⁺ Workup Workup->Product

Reduction of perfluoroheptanoic acid pathway.

Conclusion

The synthesis of this compound is most commonly achieved through a well-established telomerization process. This method offers a scalable and industrially viable route to this important fluorinated alcohol. Alternative methods, such as those involving Grignard reagents or the reduction of carboxylic acids, provide additional synthetic strategies that may be advantageous for specific laboratory-scale applications or for accessing derivatives of the target molecule. The choice of synthetic route will depend on factors such as the desired scale of production, available starting materials, and the required purity of the final product.

References

An In-depth Technical Guide to the Spectroscopic Data of 1H,1H-Perfluoro-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H,1H-Perfluoro-1-heptanol, also known as 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-ol (CAS No. 375-82-6). This document is intended to be a valuable resource for researchers and professionals involved in the analysis and characterization of fluorinated compounds. The guide presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
~4.3Triplet~14-CH₂-
~2.5Singlet (broad)--OH

¹³C NMR Data

Chemical Shift (ppm)Assignment
~57.5 (triplet, J_CF ≈ 23 Hz)C1 (-CH₂OH)
107-120 (multiplets)C2-C6 (-CF₂-)
~118 (quartet, J_CF ≈ 287 Hz)C7 (-CF₃)

¹⁹F NMR Data

Chemical Shift (ppm)Assignment
-81.1-CF₃
-120.2-CF₂- (at C6)
-122.1-CF₂- (at C5)
-123.0-CF₂- (at C4)
-123.7-CF₂- (at C3)
-126.4-CF₂- (at C2)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3370Strong, BroadO-H stretch
~2960, ~2890WeakC-H stretch
~1450MediumCH₂ bend
1100-1300Very StrongC-F stretch
~1060StrongC-O stretch
Mass Spectrometry (MS)
m/zRelative IntensityPutative Fragment Identity
350Low[M]⁺
331Moderate[M - F]⁺
319Moderate[M - CH₂OH]⁺
131High[C₃F₅]⁺
100Moderate[C₂F₄]⁺
69High[CF₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, typically at a concentration of 5-10 mg/mL.

  • ¹H NMR: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used, with a spectral width of approximately 15 ppm, centered around 5 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

  • ¹³C NMR: The ¹³C NMR spectrum is acquired on a spectrometer at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). A proton-decoupled pulse sequence is typically employed to simplify the spectrum to single peaks for each unique carbon environment. A wider spectral width of around 200 ppm is used.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum is obtained on a spectrometer equipped with a fluorine probe, at a frequency such as 282 MHz. Chemical shifts are referenced to an external standard, commonly trichlorofluoromethane (CFCl₃) at 0 ppm.[1] Due to the large chemical shift dispersion of fluorine, a spectral width of at least 250 ppm is recommended.[2]

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.[3]

  • Attenuated Total Reflectance (ATR): A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Liquid Film: Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr) and the spectrum recorded in transmission mode.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

  • Gas Chromatography: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC. A capillary column suitable for separating polar compounds is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure elution of the analyte.

  • Mass Spectrometry: The mass spectrometer is operated in EI mode at 70 eV. The mass-to-charge ratio (m/z) is scanned over a range of approximately 30-400 amu. The resulting fragmentation pattern is then analyzed. The fragmentation of alcohols often involves alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[4][5]

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Neat Neat Liquid Sample Sample->Neat MS Mass Spectrometry (GC-MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolve->NMR IR IR Spectroscopy (FTIR-ATR) Neat->IR NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Fragmentation Pattern (m/z values) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Fragmentation_Pathway Primary Fragmentation Pathways in Mass Spectrometry MolecularIon Molecular Ion [M]⁺ (m/z 350) Fragment1 [M - F]⁺ (m/z 331) MolecularIon->Fragment1 Loss of F Fragment2 [M - CH₂OH]⁺ (m/z 319) MolecularIon->Fragment2 α-cleavage Fragment3 [CF₃]⁺ (m/z 69) Fragment2->Fragment3 Further Fragmentation Fragment4 [C₃F₅]⁺ (m/z 131) Fragment2->Fragment4 Further Fragmentation

Caption: Key mass spectrometry fragmentation pathways.

References

The Environmental Trajectory of 1H,1H-Perfluoro-1-heptanol: A Technical Guide to its Fate and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluoro-1-heptanol, also known as 6:1 fluorotelomer alcohol (6:1 FTOH), is a member of the per- and polyfluoroalkyl substances (PFAS) family. These substances are characterized by their strong carbon-fluorine bonds, which impart desirable properties such as water and oil repellency. However, this chemical stability also contributes to their persistence in the environment. Understanding the environmental fate and degradation of 6:1 FTOH is crucial for assessing its potential ecological impact and for developing strategies to mitigate its presence. This technical guide provides an in-depth overview of the current scientific understanding of the environmental transformation of this compound, focusing on its biotic and abiotic degradation pathways.

Environmental Fate: Key Degradation Pathways

The environmental fate of this compound is primarily governed by two main degradation processes: atmospheric oxidation and microbial biodegradation. Both pathways ultimately lead to the formation of various perfluorinated carboxylic acids (PFCAs), which are highly persistent and have been detected globally in various environmental matrices.

Atmospheric Oxidation

As a semi-volatile compound, this compound can partition into the atmosphere, where it undergoes degradation primarily through reactions with hydroxyl radicals (•OH). The atmospheric lifetime of fluorotelomer alcohols (FTOHs) is estimated to be around 20 days, which is sufficient for long-range atmospheric transport.

6:1_FTOH This compound (6:1 FTOH) Intermediate_Products Reactive Intermediates 6:1_FTOH->Intermediate_Products H abstraction OH_Radical •OH Radical OH_Radical->Intermediate_Products PFCAs Perfluorinated Carboxylic Acids (e.g., PFHxA, PFPeA) Intermediate_Products->PFCAs Further Oxidation

Atmospheric oxidation pathway of 6:1 FTOH.
Biodegradation

In soil and aquatic environments, this compound is subject to microbial degradation. Aerobic conditions generally favor the transformation of FTOHs. Studies on the biodegradation of the closely related 6:2 FTOH provide significant insights into the likely fate of 6:1 FTOH.

The primary biodegradation of 6:2 FTOH in soil is rapid, with a reported half-life of less than two days. The degradation proceeds through a series of intermediate products, including fluorotelomer unsaturated carboxylic acids (FTUCAs) and saturated fluorotelomer carboxylic acids (FTCAs), ultimately yielding a suite of PFCAs. A notable finding is that the biodegradation of 6:2 FTOH in soil yields a higher proportion of PFPeA (C5) compared to PFHxA (C6), suggesting a preferential cleavage of two -CF2- groups.

FTOH This compound (6:1 FTOH) FTAL Fluorotelomer Aldehyde FTOH->FTAL Oxidation FTCA Fluorotelomer Carboxylic Acid FTAL->FTCA Oxidation FTUCA Fluorotelomer Unsaturated Carboxylic Acid FTCA->FTUCA Dehydrofluorination PFCAs Perfluorinated Carboxylic Acids (PFHxA, PFPeA, etc.) FTUCA->PFCAs β-oxidation like pathway

Generalized aerobic biodegradation pathway of 6:1 FTOH.

Quantitative Data on FTOH Degradation

While specific quantitative data for this compound is scarce, the following table summarizes key data for closely related FTOHs, which can be used for initial environmental assessment and modeling purposes.

ParameterCompoundMatrixValueCitation
Biodegradation Half-Life 6:2 FTOHAerobic Soil< 2 days[1]
8:2 FTOHAerobic Soil< 7 days[2]
Atmospheric Half-Life FTOHs (general)Atmosphere~20 days[3]
Biodegradation Products & Molar Yield (180 days in soil) 6:2 FTOHAerobic SoilPFPeA (~30%), 5:3 acid (~15%), PFHxA (~8%), PFBA (~2%)[1]
Atmospheric Oxidation Products FTOHs (general)AtmosphereSeries of shorter-chain PFCAs[4]

Experimental Protocols

Aerobic Biodegradation in Soil

This protocol is based on methodologies used for studying the biodegradation of 6:2 FTOH in soil.

1. Soil Preparation and Spiking:

  • Select a well-characterized soil (e.g., sandy loam).

  • Air-dry and sieve the soil to ensure homogeneity.

  • Adjust the moisture content to a predetermined level (e.g., 60% of water holding capacity).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Spike the soil with the stock solution to achieve the desired initial concentration. Allow the solvent to evaporate in a fume hood.

2. Incubation:

  • Transfer the spiked soil to incubation vessels (e.g., glass microcosms).

  • Include sterile controls by autoclaving a subset of the soil samples.

  • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • Maintain aerobic conditions by ensuring adequate headspace and periodic venting.

3. Sampling and Extraction:

  • At predetermined time points, sacrifice replicate microcosms.

  • Extract the soil samples using an appropriate solvent (e.g., acetonitrile or methyl tert-butyl ether) through methods like sonication or accelerated solvent extraction.

  • Concentrate the extracts under a gentle stream of nitrogen.

4. Analysis:

  • Analyze the extracts for the parent compound and potential degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Prep Soil Preparation (Drying, Sieving) Spiking Spiking with 6:1 FTOH Soil_Prep->Spiking Incubation Aerobic Incubation (Dark, 25°C) Spiking->Incubation Sampling Time-point Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS

Workflow for soil biodegradation experiment.
Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the preferred method for the analysis of FTOHs and their degradation products due to its high sensitivity and selectivity.

1. Chromatographic Separation:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of methanol and water, often with a buffer such as ammonium acetate, is employed to achieve separation.

  • Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.

2. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of PFCAs and FTOHs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte.

  • Quantification: Isotope-labeled internal standards are used to correct for matrix effects and ensure accurate quantification.

Conclusion

The environmental fate of this compound is characterized by its transformation into persistent perfluorinated carboxylic acids through both atmospheric oxidation and biodegradation. While specific quantitative data for 6:1 FTOH remains limited, studies on analogous compounds provide a strong basis for understanding its environmental behavior. The rapid primary biodegradation in soil suggests that while the parent compound may not persist, it acts as a source of more recalcitrant PFCAs. Further research is needed to delineate the precise degradation pathways and quantify the formation rates of various products under different environmental conditions to fully assess the ecological risks associated with this compound.

References

Navigating the Safety Landscape of 1H,1H-Perfluoro-1-heptanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for handling 1H,1H-Perfluoro-1-heptanol (CAS No. 375-82-6). The information is intended to support risk assessment and the implementation of safe laboratory practices. This document synthesizes available data on the toxicological profile, handling procedures, and emergency responses related to this compound.

Chemical and Physical Properties

This compound, also known as 6:1 Fluorotelomer alcohol (6:1 FTOH), is a fluorinated alcohol with the chemical formula C₇H₃F₁₃O.[1] Its physical and chemical characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₃F₁₃O[1]
CAS Number 375-82-6[1]
Appearance Colorless liquid or powder[2]
Boiling Point 146-147 °C[2]
Density 1.6 ± 0.1 g/cm³[2]
Flash Point 37.3 ± 27.3 °C[2]
Refractive Index 1.285[2]

Toxicological Profile

The toxicological data for this compound indicates potential for skin, eye, and respiratory irritation.[2][3] It has also been identified as a contaminant in perfluorocarbon liquids used in ophthalmic surgery, where it has been associated with intraocular toxicity.

Acute Toxicity and Irritation

Safety Data Sheets (SDS) consistently classify this compound as a skin and serious eye irritant.[1][3] While specific OECD guideline studies for this compound were not found in the public domain, these classifications are based on existing toxicological data.

In Vivo Repeat Dose Toxicity

A comprehensive in vivo study was conducted by the National Institute of Environmental Health Sciences (NIEHS) on 6:1 Fluorotelomer alcohol in Sprague Dawley rats. The study provides valuable quantitative data on the biological potency of the compound.

Table 1: Summary of In Vivo Toxicity Data from NIEHS Report 07

EndpointSexBenchmark Dose (BMD) (mg/kg)Benchmark Dose Lower Confidence Limit (BMDL) (mg/kg)
Decreased total thyroxine concentrationMale3.191.774
Increased relative liver weightMale12.1229.527
Increased albumin concentrationMale13.3654.084
Increased relative left kidney weightMale20.9074.272
Increased aspartate aminotransferase activityMale28.11719.352
Increased absolute liver weightMale28.50715.286
Increased alanine aminotransferase activityMale36.11621.468
Increased alkaline phosphatase activityMale89.38374.114
Increased creatinine concentrationMaleNot specifiedNot specified
Decreased cholesterol concentrationFemaleNot specifiedNot specified

Source: NIEHS Report 07

Cytotoxicity

This compound has been investigated for its cytotoxic potential, particularly as an impurity in medical-grade perfluorocarbon liquids. Studies have utilized direct contact cytotoxicity assays as outlined in ISO 10993-5. One study on a related perfluorocarbon liquid containing impurities including this compound showed a significant reduction in cell viability.

Experimental Protocols

In Vivo Repeat Dose Biological Potency Study (NIEHS Report 07)

Objective: To assess the biological potency of 6:1 FTOH using a short-term in vivo transcriptomic study.

Methodology:

  • Animal Model: Adult male and female Sprague Dawley (Hsd:Sprague Dawley® SD®) rats.

  • Administration Route: Oral gavage.

  • Vehicle: Corn oil.

  • Dosing Regimen: Once daily for 5 consecutive days.

  • Dose Levels: 0, 0.15, 0.5, 1.4, 4, 12, 37, 111, 333, and 1,000 mg/kg body weight.

  • Endpoint Assessment: On day 5, animals were euthanized, and standard toxicological measures were assessed. Liver and kidney tissues were collected for gene expression studies using the TempO-Seq assay.

  • Data Analysis: Benchmark doses (BMDs) were calculated for apical toxicological endpoints and transcriptional changes.

Cytotoxicity Assay (Based on ISO 10993-5 and related literature)

Objective: To assess the in vitro cytotoxicity of this compound.

Methodology (Recommended approach for volatile and poorly soluble compounds):

  • Test Method: Direct contact assay. This method is preferred over extract-based methods for volatile and immiscible substances to ensure direct exposure of the cells to the test article.

  • Cell Lines: A suitable mammalian cell line, such as L929 mouse fibroblasts or ARPE-19 human retinal pigment epithelial cells, should be used.

  • Sample Preparation: Due to its low aqueous solubility, this compound should be tested neat or as a dilution in a suitable solvent (e.g., DMSO, though solvent toxicity controls are crucial).

  • Procedure:

    • Seed cells in culture plates and allow them to reach a sub-confluent monolayer.

    • Remove the culture medium and gently apply the test article directly to the cell layer.

    • Incubate for a defined period (e.g., 30 minutes to 24 hours), considering the volatility of the compound. A non-volatile, biocompatible overlay may be used to minimize evaporation.

    • After the exposure period, remove the test article and assess cell viability using a quantitative assay (e.g., MTT, XTT, or neutral red uptake).

  • Controls: Include negative controls (cell culture medium, vehicle solvent) and a positive control (a known cytotoxic substance).

  • Endpoint: A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.

Health and Safety Recommendations

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Use a closed system or local exhaust ventilation where there is a potential for vapor or aerosol generation.[1]

  • Ensure safety showers and eyewash stations are readily accessible.[1]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[1]

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents.[1][2]

First Aid Measures
  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Visualizations

Risk Management Workflow

The following diagram illustrates a logical workflow for managing the risks associated with handling this compound.

RiskManagementWorkflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Preparedness start Identify Hazards (Irritant, Toxic) exposure Assess Exposure Potential (Inhalation, Dermal, Ocular) start->exposure GHS & SDS Review risk Characterize Risk (Likelihood & Severity) exposure->risk Task Analysis engineering Engineering Controls (Fume Hood, Ventilation) risk->engineering Implement ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) risk->ppe Implement admin Administrative Controls (SOPs, Training) risk->admin Implement spill Spill Response (Absorb, Ventilate) admin->spill Prepare for first_aid First Aid (Decontaminate, Seek Medical Attention) admin->first_aid Prepare for

Caption: Risk management workflow for handling this compound.

Potential Signaling Pathways Affected by Fluorotelomer Alcohols

While specific signaling pathways for this compound are not well-elucidated, research on related fluorotelomer alcohols (FTOHs) and other per- and polyfluoroalkyl substances (PFAS) suggests potential mechanisms of toxicity. The following diagram illustrates a hypothetical model of cellular pathways that may be affected.

SignalingPathways cluster_cellular_effects Cellular Effects cluster_molecular_mechanisms Potential Molecular Mechanisms FTOH This compound (6:1 FTOH) ros Generation of Reactive Carbonyl Species (RCS) FTOH->ros May induce glutamate Alteration of Glutamate Receptor Signaling FTOH->glutamate May affect ppar Modulation of PPAR Signaling Pathway FTOH->ppar May modulate cell_cycle Cell Cycle Arrest (e.g., G1 Phase) differentiation Inhibition of Granulocytic Differentiation cytotoxicity Cytotoxicity / Reduced Viability ros->cell_cycle ros->cytotoxicity glutamate->cytotoxicity ppar->cell_cycle ppar->differentiation

Caption: Potential signaling pathways affected by fluorotelomer alcohols.

Conclusion

This compound is a chemical that requires careful handling due to its potential for skin, eye, and respiratory irritation, as well as other systemic toxicities demonstrated in animal studies. Adherence to appropriate safety protocols, including the use of engineering controls and personal protective equipment, is essential to minimize exposure and ensure a safe working environment. Further research is needed to fully elucidate the specific mechanisms of toxicity and signaling pathways affected by this compound.

References

Commercial Suppliers and Technical Guide for High-Purity 1H,1H-Perfluoro-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available high-purity 1H,1H-Perfluoro-1-heptanol (CAS No. 375-82-6), a fluorinated alcohol utilized in various research and development applications, including the synthesis of surfactants, polymers, and pharmaceutical intermediates. This document outlines supplier specifications, analytical methodologies for purity assessment, and recommended handling and purification protocols.

Commercial Availability and Specifications

A number of chemical suppliers offer this compound in various purity grades. High-purity grades, typically defined as ≥98%, are essential for applications sensitive to impurities. The following table summarizes the publicly available data from several commercial suppliers. It is important to note that detailed impurity profiles are often not disclosed on supplier websites and may require direct inquiry or purchase of a specific batch with a Certificate of Analysis (CofA).

Supplier Product Number Stated Purity Appearance Boiling Point (°C) Density (g/cm³) Refractive Index Notes
Exfluor Research Corporation -98%[1]-----
Tokyo Chemical Industry (TCI) T1701>95.0% (GC)[2]Colorless to Almost colorless clear liquid[3]---Safety Data Sheet (SDS) available.[2]
Alfa Chemistry ACM77504688-----Listed as "Highly Purified".[4]
HANGZHOU LEAP CHEM CO., LTD. --powder, or liquid[5]146-147[5]1.6±0.1[5]1.285[5]-
LookChem --Clear colorless to light yellow liquid[6]147[6]1.75[6]--
CymitQuimica IN-DA003ED495%[3]Liquid[3]----
CymitQuimica -97%[3]clear. colourless liquid[3]----
Career Henan Chemical Co. -97%[7]-----
Anonymous Supplier (from CofA) 00355797%[8]liquid[8]---Certificate of Analysis from September 2020.[8]
NIEHS Study Batch ->99%[9]----Identity and purity confirmed by GC/MS.[9]

Note: The data presented is based on publicly available information from supplier websites and may not represent the exact specifications of a particular batch. For critical applications, it is imperative to obtain a batch-specific Certificate of Analysis.

Experimental Protocols

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for assessing the purity of volatile compounds like this compound and for identifying potential impurities.

Objective: To determine the purity of a this compound sample and identify any volatile impurities.

Materials:

  • This compound sample

  • High-purity solvent (e.g., ethyl acetate, methanol, or dichloromethane)

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Appropriate GC column (e.g., a mid-polarity column like a VF-624MS or equivalent)

  • Microsyringe

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Dissolve the sample in 10 mL of a suitable high-purity solvent.

    • Vortex the solution until the sample is fully dissolved.

    • If necessary, perform serial dilutions to achieve a concentration appropriate for the instrument's linear range.

  • GC-MS Instrumentation and Conditions (Illustrative):

    • Inlet: Split/splitless injector, operated in split mode with a ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40-50 °C, hold for 2-5 minutes.

      • Ramp: Increase temperature at a rate of 10-15 °C/min to 250 °C.

      • Hold: Maintain 250 °C for 5-10 minutes.

    • Transfer Line Temperature: 280 °C.

    • MSD Conditions:

      • Ion Source: Electron Ionization (EI).

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 30-400.

  • Data Analysis:

    • Integrate the peak areas of all components in the total ion chromatogram (TIC).

    • Calculate the purity of this compound by determining the percentage of its peak area relative to the total peak area of all detected compounds.

    • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

Synthesis and Purification

2.2.1. Illustrative Synthesis via Ester Reduction

The synthesis of this compound can be achieved through the reduction of a perfluoroheptanoic acid ester, such as methyl perfluoroheptanoate.

Reaction Scheme:

C₆F₁₃COOCH₃ + 2[H] → C₆F₁₃CH₂OH + CH₃OH

Materials:

  • Methyl perfluoroheptanoate

  • Reducing agent (e.g., Sodium borohydride (NaBH₄) in a suitable solvent, or Lithium aluminum hydride (LiAlH₄) in an anhydrous ether)

  • Appropriate solvent (e.g., ethanol for NaBH₄, or diethyl ether/THF for LiAlH₄)

  • Apparatus for chemical synthesis including a round-bottom flask, condenser, and magnetic stirrer.

Procedure (Conceptual):

  • Dissolve methyl perfluoroheptanoate in a suitable solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the reducing agent to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction to proceed at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of water or a dilute acid.

  • Perform a liquid-liquid extraction to isolate the crude product.

  • Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to yield the crude this compound.

2.2.2. Purification by Column Chromatography

For achieving high purity, the crude product from synthesis can be purified using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent system (e.g., a gradient of hexane and ethyl acetate)

  • Chromatography column and associated glassware

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimum amount of the initial eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., gradually increasing the proportion of ethyl acetate in hexane).

  • Collect fractions and monitor their composition using TLC.

  • Combine the fractions containing the pure product.

  • Remove the eluent under reduced pressure to obtain the purified this compound.

Safe Handling and Storage

This compound, like other per- and polyfluoroalkyl substances (PFAS), requires careful handling to minimize exposure and environmental contamination.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including nitrile gloves, a lab coat, and safety glasses with side shields.[10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations for hazardous waste. Do not discharge to sewer systems.[10]

Visualizations

The following diagrams illustrate key workflows relevant to the procurement and use of high-purity this compound.

Supplier_Qualification_Workflow Supplier Qualification Workflow A Identify Potential Suppliers B Request Technical Data Sheets and CofAs A->B C Evaluate Purity and Impurity Profiles B->C D Assess Supplier Quality Management System (e.g., ISO 9001) C->D E Request and Evaluate a Sample D->E F In-house Quality Control Testing (e.g., GC-MS) E->F G Approve Supplier F->G Meets Specifications H Reject Supplier F->H Does Not Meet Specifications

Caption: A logical workflow for qualifying suppliers of high-purity chemicals.

Purification_Workflow General Purification Workflow A Crude this compound B Dissolution in Minimum Solvent A->B C Silica Gel Column Chromatography B->C D Elution with Solvent Gradient C->D E Fraction Collection and TLC Analysis D->E F Combine Pure Fractions E->F G Solvent Removal (Rotary Evaporation) F->G H High-Purity this compound G->H I Purity Analysis (GC-MS) H->I

Caption: A general workflow for the purification of this compound.

References

Methodological & Application

Application Notes and Protocols for 1H,1H-Perfluoro-1-heptanol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1H,1H-Perfluoro-1-heptanol in synthetic chemistry. It includes key physicochemical properties, safety and handling information, and a detailed experimental protocol for a representative application: the synthesis of 1H,1H-perfluoroheptyl acrylate.

Introduction

This compound is a fluorinated alcohol that serves as a versatile building block in the synthesis of fluorinated materials and molecules of pharmaceutical interest. Its perfluorinated chain imparts unique properties such as high thermal and chemical stability, hydrophobicity, and oleophobicity to the resulting products. These characteristics are highly valuable in the development of advanced polymers, coatings, and drug delivery systems. The incorporation of fluorine into drug molecules can enhance metabolic stability, bioavailability, and binding affinity.[1] This document outlines the practical aspects of using this compound in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Chemical Formula C₇H₃F₁₃O[2][3]
Molecular Weight 350.08 g/mol [3]
CAS Number 375-82-6[3][4]
Appearance Colorless oil/liquid[2][5]
Boiling Point 95 °C at 100 mmHg[2]
Density 1.75 g/cm³[2]
Solubility Slightly soluble in DMSO and Methanol[5]
Flash Point 95 °C[2]

Safety and Handling

This compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard StatementPrecautionary StatementReference
Causes skin irritation.Wash hands thoroughly after handling. Wear protective gloves.[2]
Causes serious eye irritation.Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
May cause respiratory irritation.Avoid breathing mist, gas or vapours. Use only outdoors or in a well-ventilated area.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Wear chemical-resistant gloves and protective clothing.

  • Respiratory Protection: Use a respirator if exposure limits are exceeded or if irritation is experienced.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[2]

Experimental Protocol: Synthesis of 1H,1H-Perfluoroheptyl Acrylate

This protocol details the synthesis of 1H,1H-perfluoroheptyl acrylate, a valuable monomer for the production of fluorinated polymers with applications in coatings and specialty materials. The procedure is an esterification reaction between this compound and acryloyl chloride.

Materials:

  • This compound (C₇H₃F₁₃O)

  • Acryloyl chloride (C₃H₃ClO)

  • Triethylamine (TEA, (C₂H₅)₃N)

  • Anhydrous dichloromethane (DCM, CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow Diagram:

Synthesis_Workflow Experimental Workflow for 1H,1H-Perfluoroheptyl Acrylate Synthesis A 1. Dissolve this compound and Triethylamine in Anhydrous DCM B 2. Cool the reaction mixture to 0 °C A->B C 3. Add Acryloyl Chloride dropwise B->C D 4. Warm to room temperature and stir C->D E 5. Quench reaction with water D->E F 6. Aqueous workup: - Wash with sat. NaHCO₃ - Wash with brine E->F G 7. Dry organic layer with MgSO₄ F->G H 8. Filter and concentrate in vacuo G->H I 9. Purify by column chromatography or distillation H->I J 10. Characterize the final product I->J

Caption: A step-by-step workflow for the synthesis of 1H,1H-perfluoroheptyl acrylate.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA) (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acryloyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 1H,1H-perfluoroheptyl acrylate.

Expected Yield and Characterization:

The final product should be characterized by:

  • ¹H NMR: To confirm the presence of the acrylate protons and the methylene protons adjacent to the oxygen and the perfluoroalkyl chain.

  • ¹⁹F NMR: To confirm the characteristic signals of the perfluoroheptyl group.

  • FT-IR: To identify the characteristic carbonyl stretch of the ester and the C=C stretch of the acrylate.

Logical Relationship in Synthesis:

Logical_Relationship Logical Relationship of Reactants to Product cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 This compound Product 1H,1H-Perfluoroheptyl Acrylate Reactant1->Product Reactant2 Acryloyl Chloride Reactant2->Product Byproduct Triethylammonium Chloride Reactant2->Byproduct Reagent1 Triethylamine (Base) Reagent1->Byproduct Solvent Dichloromethane (Solvent) Conditions 0 °C to Room Temp.

Caption: Relationship between reactants, reagents, and products in the esterification.

Conclusion

This compound is a valuable fluorinated building block for the synthesis of specialized polymers and organic molecules. Proper handling and adherence to safety protocols are essential when working with this compound. The provided protocol for the synthesis of 1H,1H-perfluoroheptyl acrylate serves as a representative example of its application in creating functional monomers for materials science and other advanced applications. The unique properties conferred by the perfluoroheptyl moiety make this and similar derivatives attractive targets for researchers in various fields, including drug development and materials science.

References

Application Notes and Protocols for 1H,1H-Perfluoro-1-heptanol in Microemulsion Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H,1H-Perfluoro-1-heptanol as a surfactant for the formulation of microemulsions. Due to the limited specific data available for this particular surfactant, the following protocols and data are based on established principles for analogous fluorinated surfactants and serve as a guide for experimental design and characterization.

Introduction to this compound for Microemulsions

This compound is a fluorinated alcohol that, owing to its amphiphilic nature, can act as a surfactant to stabilize microemulsions. Its fluorinated tail is highly lipophobic and solvophobic in common hydrocarbon oils, while the hydroxyl head-group provides hydrophilicity. This unique property makes it a candidate for forming stable water-in-oil (w/o) or oil-in-water (o/w) microemulsions, particularly with fluorinated oil phases. Microemulsions are thermodynamically stable, isotropic, and transparent or translucent systems of water, oil, and surfactant, often in combination with a co-surfactant. They are of significant interest in drug delivery, diagnostics, and materials synthesis due to their high solubilization capacity, ease of preparation, and stable nanostructure.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior as a surfactant and for designing microemulsion systems.

PropertyValueReference
Molecular Formula C7H3F13O[1]
Molecular Weight 350.08 g/mol [1]
Appearance Colorless liquidGeneral Knowledge
Boiling Point 146-147 °CGeneral Knowledge
Density ~1.67 g/cm³General Knowledge
Solubility Immiscible with water; soluble in some organic solventsGeneral Knowledge

Quantitative Performance in Microemulsions (Representative Data)

The following tables summarize key performance indicators for a surfactant in a microemulsion system. Note: The values presented here are representative examples based on typical ranges for similar fluorinated surfactants and must be determined experimentally for this compound in a specific oil/water system.

Table 2: Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of surfactant above which micelles spontaneously form. It is a fundamental parameter for characterizing a surfactant's efficiency.

MethodSolvent SystemTemperature (°C)Representative CMC (mM)
Surface TensiometryWater25To be determined
Conductivity MeasurementWater25To be determined
Fluorescence SpectroscopyWater25To be determined
Table 3: Microemulsion Droplet Size

The size of the dispersed phase droplets is a critical characteristic of a microemulsion, influencing its stability, appearance, and application. Dynamic Light Scattering (DLS) is a common technique for this measurement.

Oil PhaseWater Content (w/w %)Surfactant/Co-surfactant RatioRepresentative Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Perfluorohexane5%2:1To be determined< 0.2
Perfluorodecalin10%2:1To be determined< 0.2
Table 4: Solubilization Capacity

The solubilization capacity refers to the amount of a substance (e.g., a drug) that can be incorporated into the microemulsion.

SolubilizateMicroemulsion System (w/o)Maximum Solubilization (mg/mL)
Model Hydrophobic DrugThis compound / Perfluorohexane / WaterTo be determined
Model Hydrophilic DrugThis compound / Cyclohexane / WaterTo be determined

Experimental Protocols

The following are detailed protocols for the preparation and characterization of microemulsions using this compound.

Protocol for Preparation of a Water-in-Oil (w/o) Microemulsion

Objective: To prepare a stable w/o microemulsion using this compound as the primary surfactant.

Materials:

  • This compound

  • Fluorinated oil (e.g., Perfluorohexane, Perfluorodecalin)

  • Deionized water

  • Co-surfactant (optional, e.g., a short-chain alcohol like ethanol or propanol)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Component Preparation: Prepare stock solutions of the surfactant and co-surfactant in the chosen oil phase if desired.

  • Mixing: In a clean glass vial, weigh the appropriate amounts of the oil phase, this compound, and the co-surfactant (if used).

  • Stirring: Place the vial on a magnetic stirrer and stir the mixture until a homogenous solution is formed.

  • Titration: Slowly add deionized water dropwise to the oil/surfactant mixture while continuously stirring.

  • Observation: Observe the mixture for changes in appearance. The transition from a turbid emulsion to a clear and transparent microemulsion indicates the formation of a stable system.

  • Equilibration: After the desired amount of water has been added, cap the vial tightly and allow the system to equilibrate at a constant temperature (e.g., 25 °C) for at least 24 hours.

  • Stability Assessment: Visually inspect the sample for any signs of phase separation or turbidity after the equilibration period.

G cluster_prep Microemulsion Preparation start Start weigh Weigh Components (Oil, Surfactant, Co-surfactant) start->weigh mix Mix until Homogenous weigh->mix titrate Titrate with Water mix->titrate observe Observe for Clarity titrate->observe equilibrate Equilibrate for 24h observe->equilibrate end_prep Stable Microemulsion equilibrate->end_prep

Caption: Experimental workflow for preparing a w/o microemulsion.

Protocol for Characterization of Microemulsion Droplet Size by Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic diameter and polydispersity index (PDI) of the microemulsion droplets.

Materials and Equipment:

  • Prepared microemulsion sample

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes compatible with the DLS instrument

  • Syringe filters (0.22 µm, if necessary to remove dust)

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

  • Sample Preparation: If the microemulsion appears to have any particulate matter, filter a small aliquot through a 0.22 µm syringe filter directly into a clean cuvette. This step is crucial to avoid interference from dust particles.

  • Measurement Parameters: Set the measurement parameters in the DLS software, including the temperature, viscosity of the continuous phase (the oil), and refractive index of both the continuous and dispersed phases.

  • Equilibration: Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate for a few minutes.

  • Data Acquisition: Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis: The software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter and the PDI from the correlation function.

  • Reporting: Record the average hydrodynamic diameter and the PDI. For reliable results, perform multiple measurements for each sample.

Protocol for Determining the Phase Behavior (Pseudoternary Phase Diagram)

Objective: To map the microemulsion region in a pseudoternary phase diagram.

Materials:

  • This compound

  • Oil phase

  • Water

  • Co-surfactant (if used)

  • A series of glass vials or test tubes

  • Water bath for temperature control

  • Vortex mixer

Procedure:

  • Fix Surfactant/Co-surfactant Ratio: Decide on a fixed weight ratio of surfactant to co-surfactant (e.g., 2:1, 1:1). This mixture will be treated as a single component ("Surfactant Mixture").

  • Prepare Component Mixtures: Prepare a series of mixtures of the oil and the "Surfactant Mixture" in varying weight ratios (e.g., 9:1, 8:2, ..., 1:9) in separate vials.

  • Water Titration: Titrate each of these mixtures with water, adding small, known amounts of water at a time.

  • Mixing and Observation: After each addition of water, vortex the vial thoroughly and allow it to equilibrate in a temperature-controlled water bath. Observe the appearance of the sample (e.g., transparent, translucent, turbid, two-phase).

  • Identify Phase Boundaries: Note the composition at which the system transitions from a single-phase microemulsion to a multiphase system.

  • Plotting the Diagram: Plot the compositions on a ternary phase diagram with vertices representing water, oil, and the "Surfactant Mixture". The region where single-phase, clear microemulsions are formed is the microemulsion domain.

G cluster_phase Phase Diagram Construction start Start fix_ratio Fix Surfactant/ Co-surfactant Ratio start->fix_ratio prep_mixtures Prepare Oil/ Surfactant Mixtures fix_ratio->prep_mixtures titrate_water Titrate with Water prep_mixtures->titrate_water observe_phase Observe Phase Behavior titrate_water->observe_phase plot_diagram Plot Ternary Phase Diagram observe_phase->plot_diagram end_phase Microemulsion Domain Identified plot_diagram->end_phase

Caption: Logical workflow for constructing a pseudoternary phase diagram.

Signaling Pathways and Logical Relationships

The formation of a stable microemulsion is governed by the interplay of interfacial tension, surfactant film curvature, and the partitioning of components between the phases.

G cluster_logic Microemulsion Formation Logic surfactant This compound (Surfactant) interfacial_tension Reduces Interfacial Tension surfactant->interfacial_tension oil Oil Phase oil->interfacial_tension water Aqueous Phase water->interfacial_tension surfactant_film Forms Interfacial Film interfacial_tension->surfactant_film stable_microemulsion Stable Microemulsion surfactant_film->stable_microemulsion

Caption: Key relationships in microemulsion formation.

Conclusion

This compound shows potential as a surfactant for the formulation of microemulsions, particularly those involving fluorinated oils. The protocols outlined in these application notes provide a solid foundation for researchers to begin exploring its use. It is imperative to experimentally determine the specific performance parameters, such as CMC, droplet size, and solubilization capacity, for each unique microemulsion system. The provided diagrams offer a visual guide to the experimental workflows and the underlying principles of microemulsion formation. Further research into the phase behavior and formulation optimization will be crucial for unlocking the full potential of this compound in various scientific and industrial applications.

References

Application Notes and Protocols for the Synthesis of Fluorinated Polymers using 1H,1H-Perfluoro-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, low surface energy, and both hydrophobicity and lipophobicity. These characteristics make them highly valuable materials for a wide range of applications, from advanced coatings to biomedical devices and drug delivery systems. 1H,1H-Perfluoro-1-heptanol is a key precursor for the synthesis of a variety of fluorinated polymers, particularly poly(fluoroalkyl acrylates).

This document provides detailed protocols for the synthesis of a key monomer derived from this compound, its subsequent polymerization, and an overview of the potential applications of the resulting polymer in the field of drug development, with a focus on nanoparticle-based delivery systems.

Synthesis of 1H,1H-Perfluoro-1-heptyl Acrylate Monomer

The first step in the synthesis of the fluorinated polymer is the conversion of this compound to its corresponding acrylate monomer, 1H,1H-perfluoroheptyl acrylate. This is typically achieved through an esterification reaction with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Esterification of this compound

Materials:

MaterialFormulaMolar Mass ( g/mol )Quantity
This compoundC₇H₃F₁₃O350.081 eq.
Acryloyl chlorideC₃H₃ClO90.511.2 eq.
Triethylamine (or other suitable base)(C₂H₅)₃N101.191.5 eq.
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying Agent

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound and triethylamine in anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acryloyl chloride dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude 1H,1H-perfluoroheptyl acrylate by column chromatography on silica gel or by distillation under reduced pressure.

Diagram of Monomer Synthesis Workflow:

Monomer_Synthesis Reactants This compound + Acryloyl Chloride + Triethylamine in DCM Reaction Esterification (0°C to RT, 12-24h) Reactants->Reaction Workup Quenching + Extraction + Drying Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product 1H,1H-Perfluoroheptyl Acrylate Purification->Product

Caption: Workflow for the synthesis of 1H,1H-perfluoroheptyl acrylate.

Polymerization of 1H,1H-Perfluoroheptyl Acrylate

Poly(1H,1H-perfluoroheptyl acrylate) can be synthesized via free-radical polymerization. The choice of initiator and solvent can influence the molecular weight and polydispersity of the resulting polymer. A common method is bulk or solution polymerization using a thermal initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN).

Experimental Protocol: Free-Radical Polymerization

Materials:

MaterialAbbreviationRoleTypical Concentration
1H,1H-Perfluoroheptyl Acrylate-Monomer-
Benzoyl PeroxideBPOInitiator0.1 - 1 mol%
AzobisisobutyronitrileAIBNInitiator0.1 - 1 mol%
Anhydrous Toluene or other suitable solvent-Solvent (optional)-

Procedure (Bulk Polymerization):

  • Place the purified 1H,1H-perfluoroheptyl acrylate monomer in a Schlenk flask equipped with a magnetic stir bar.

  • Add the radical initiator, for instance, benzoyl peroxide (0.2 wt% with respect to the monomer)[1].

  • De-gas the mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C for benzoyl peroxide) in an oil bath under an inert atmosphere with continuous stirring[1].

  • Allow the polymerization to proceed for a set time (e.g., 24 hours)[1]. The viscosity of the mixture will increase significantly.

  • Cool the reaction to room temperature.

  • Dissolve the resulting polymer in a suitable solvent (e.g., acetone or a fluorinated solvent).

  • Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol or hexane).

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Diagram of Polymerization and Purification Workflow:

Polymerization_Workflow Monomer 1H,1H-Perfluoroheptyl Acrylate + Initiator (BPO) Degas Freeze-Pump-Thaw (Oxygen Removal) Monomer->Degas Polymerization Polymerization (e.g., 70°C, 24h) Degas->Polymerization Dissolution Dissolve in Suitable Solvent Polymerization->Dissolution Precipitation Precipitate in Non-solvent Dissolution->Precipitation Purification Filtration & Washing Precipitation->Purification Drying Vacuum Oven Drying Purification->Drying Final_Polymer Poly(1H,1H-perfluoroheptyl acrylate) Drying->Final_Polymer

Caption: General workflow for free-radical polymerization and purification.

Characterization of Poly(1H,1H-perfluoroheptyl acrylate)

The synthesized polymer should be characterized to determine its structure, molecular weight, polydispersity, and thermal properties.

Typical Characterization Data:

PropertyTechniqueExpected Outcome
Structure ¹H NMR, ¹⁹F NMR, FTIRConfirmation of the polymer structure and absence of monomer.
Molecular Weight (Mw) and Polydispersity (PDI) Gel Permeation Chromatography (GPC)Dependent on polymerization conditions. PDI for free-radical polymerization is typically > 1.5.
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC)Expected to be in the range of other poly(fluoroalkyl acrylates).
Thermal Stability (Td) Thermogravimetric Analysis (TGA)Onset of decomposition temperature. The main thermal degradation process is expected to be random main-chain scission[1].

Application in Drug Development: Nanoparticle Formulation and Cellular Uptake

Polymers derived from this compound are of significant interest to drug development professionals due to their ability to form nanoparticles that can encapsulate therapeutic agents. The unique properties of fluorinated polymers can enhance drug stability and facilitate delivery.

Nanoparticle Formulation

Fluorinated polymer nanoparticles can be formulated using various techniques, such as nanoprecipitation or emulsion-solvent evaporation. These nanoparticles can encapsulate hydrophobic drugs within their core.

Cellular Uptake of Fluorinated Nanoparticles

The cellular uptake of nanoparticles is a critical step for intracellular drug delivery. For many nanoparticles, including those formulated from fluorinated polymers, the primary mechanism of cellular entry is endocytosis. This process can be broadly categorized into several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. Studies on various polymer nanoparticles have shown that uptake can be influenced by particle size, surface chemistry, and the specific cell type. Inhibition of uptake by phosphoinositide 3-kinase inhibitors can implicate macropinocytosis as a key entry mechanism[2]. The nanoparticles are often trafficked to lysosomes following internalization[2].

Diagram of Nanoparticle Cellular Uptake and Drug Release:

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell Nanoparticle Fluorinated Polymer Nanoparticle (with encapsulated drug) Endocytosis Endocytosis (e.g., Macropinocytosis) Nanoparticle->Endocytosis 1. Uptake Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome 2. Internalization Lysosome Lysosome (Drug Release) Endosome->Lysosome 3. Trafficking Drug_Action Released Drug Acts on Target Lysosome->Drug_Action 4. Release

Caption: Cellular uptake and intracellular trafficking of drug-loaded nanoparticles.

References

Application Notes and Protocols for Creating Oleophobic Surfaces with 1H,1H-Perfluoro-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for modifying various substrates to impart oleophobic (oil-repellent) and hydrophobic (water-repellent) properties using 1H,1H-Perfluoro-1-heptanol. The unique characteristics of fluorinated compounds, including low surface energy, high chemical inertness, and thermal stability, make them ideal for a broad range of applications. Surfaces treated with this compound can exhibit reduced adhesion of oils, organic solvents, and biological materials, which is particularly advantageous in pharmaceutical manufacturing, medical devices, microfluidics, and advanced material science.

The underlying principle of the oleophobicity conferred by this compound is the low surface energy of the perfluoroalkyl chains. When self-assembled on a surface, these chains orient themselves outwards, creating a dense, low-energy interface that repels liquids with low surface tension, such as oils and organic solvents. The protocols described below detail both solution-phase and vapor-phase deposition methods for creating self-assembled monolayers (SAMs) on various substrates.

Data Presentation: Expected Performance of Perfluorinated Coatings

While specific quantitative data for this compound is not extensively published, the following tables summarize the typical performance of surfaces treated with similar short-chain perfluorinated molecules. This data is provided as a reference for the expected performance. The actual contact angles will vary depending on the substrate, surface roughness, and the quality of the monolayer.

Table 1: Expected Water and Oil Contact Angles on Modified Surfaces

Substrate MaterialModifying AgentDeposition MethodExpected Water Contact Angle (°)Expected Oil Contact Angle (°) (e.g., n-Hexadecane)
Silicon/Silica (Glass)This compoundSolution or Vapor Phase~110°~70-80°
Aluminum/Aluminum OxideThis compoundSolution or Vapor Phase>100°>60°
GoldThis compound (with thiol anchor)Solution Phase>100°>60°
Titanium/Titanium DioxideThis compoundSolution or Vapor Phase>100°>60°

Note: The oleophobicity of surfaces can be tuned by creating mixed monolayers, for example, by co-depositing this compound with a standard aliphatic alcohol. This allows for precise control over the surface energy.[1]

Experimental Workflow

The general process for creating oleophobic surfaces using this compound involves several key steps, from substrate preparation to the final characterization of the coated surface.

G cluster_prep 1. Substrate Preparation cluster_coating 2. Coating Application cluster_post 3. Post-Treatment & Characterization Cleaning Substrate Cleaning (Sonication in Solvents) Activation Surface Activation (e.g., O2 Plasma, Piranha) Cleaning->Activation Optional, for hydroxylated surfaces Solution Solution-Phase Deposition (Immersion in Heptanol Solution) Activation->Solution Vapor Vapor-Phase Deposition (Exposure to Heptanol Vapor) Activation->Vapor Rinsing Rinsing & Drying (Remove physisorbed molecules) Solution->Rinsing Vapor->Rinsing Curing Curing/Annealing (Promote bonding) Rinsing->Curing Characterization Surface Characterization (Contact Angle, AFM) Curing->Characterization

Caption: Workflow for creating oleophobic surfaces.

Experimental Protocols

Protocol 1: Solution-Phase Deposition on Hydroxylated Surfaces (e.g., Glass, Silicon Wafer)

This protocol describes the formation of a self-assembled monolayer (SAM) by immersing the substrate in a dilute solution of this compound.

Materials:

  • This compound

  • Anhydrous Ethanol (200 proof) or other suitable solvent

  • Deionized Water

  • Acetone (ACS grade)

  • Isopropanol (ACS grade)

  • Substrates (e.g., glass slides, silicon wafers)

  • Beakers and Petri dishes

  • Ultrasonic bath

  • Nitrogen gas source

  • Hot plate or oven

Procedure:

  • Substrate Cleaning:

    • Place the substrates in a beaker and sonicate sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.

    • Dry the substrates with a stream of clean, dry nitrogen gas.

    • To ensure a hydroxylated surface, which is crucial for the covalent attachment of the alcohol, the substrates can be treated with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.

  • Solution Preparation:

    • Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as ethanol. For example, to make a 1 mM solution, dissolve approximately 3.5 mg of this compound in 10 mL of anhydrous ethanol.

  • Self-Assembled Monolayer Formation:

    • Immerse the cleaned and dried substrates in the prepared solution in a sealed container.

    • Allow the self-assembly process to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[2]

  • Rinsing and Curing:

    • Remove the substrates from the solution and rinse thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.[2]

    • Dry the coated substrates with a stream of nitrogen gas.

    • Cure the substrates on a hot plate or in an oven at 100-120°C for 1 hour to promote covalent bonding between the hydroxyl groups of the alcohol and the substrate surface and to remove any residual solvent.[2]

Protocol 2: Vapor-Phase Deposition

This protocol is adapted from methods used for similar fluorinated compounds and is suitable for coating complex geometries or when solution-phase deposition is not ideal.[2]

Materials:

  • This compound

  • Substrates

  • Vacuum deposition chamber

  • Heating source for the precursor (e.g., a crucible with a heater)

  • Vacuum pump

Procedure:

  • Substrate Preparation:

    • Clean the substrates as described in Protocol 1, Step 1.

    • Place the cleaned substrates inside the vacuum deposition chamber.

  • Vapor Deposition:

    • Place a small amount of this compound in a crucible within the chamber.

    • Evacuate the chamber to a base pressure of < 10⁻³ mbar.[2]

    • Gently heat the crucible containing the this compound to a temperature sufficient to cause sublimation or evaporation (e.g., 50-70°C).

    • Allow the vapor to deposit onto the substrates for a period of 1-3 hours. The deposition time will influence the coating thickness and quality.[2]

  • Post-Deposition Treatment:

    • Allow the chamber to cool to room temperature.

    • Vent the chamber with an inert gas, such as nitrogen.

    • Remove the coated substrates.

    • Annealing the coated substrates as described in Protocol 1, Step 4 can improve the quality and durability of the coating.

Surface Characterization

The oleophobic and hydrophobic properties of the coated substrates can be characterized by measuring the static contact angles of water and a suitable oil (e.g., n-hexadecane or diiodomethane) using a goniometer. The surface morphology and monolayer quality can be further analyzed using Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS).

Logical Diagram for Deposition Method Selection

The choice between solution-phase and vapor-phase deposition depends on several factors, including the substrate geometry, desired coating uniformity, and available equipment.

G start Start: Need Oleophobic Surface substrate_check Substrate Geometry? start->substrate_check equipment_check Vacuum Chamber Available? substrate_check->equipment_check Simple/Flat vapor_phase Vapor-Phase Deposition substrate_check->vapor_phase Complex/3D solution_phase Solution-Phase Deposition equipment_check->solution_phase No equipment_check->vapor_phase Yes

Caption: Decision guide for deposition method selection.

Troubleshooting

  • Low Contact Angles: This may be due to incomplete monolayer formation, contamination of the substrate or solution, or insufficient surface hydroxylation. Ensure thorough cleaning and activation of the substrate and use high-purity reagents and anhydrous solvents.

  • Poor Coating Durability: This could result from inadequate curing. Ensure the curing temperature and time are sufficient to form strong covalent bonds between the perfluoroheptanol and the substrate.

  • Inconsistent Coatings: In solution-phase deposition, ensure the substrate is fully immersed and that the solution is not disturbed during the self-assembly process. In vapor-phase deposition, ensure a stable vacuum and consistent heating of the precursor.

By following these protocols, researchers can effectively create oleophobic surfaces using this compound for a wide array of applications in research, development, and manufacturing.

References

Application of 1H,1H-Perfluoro-1-heptanol in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 1H,1H-Perfluoro-1-heptanol in the synthesis of advanced nanoparticles. While not typically used as a direct solvent or surfactant in nanoparticle precipitation, this fluorinated alcohol serves as a critical building block for creating functionalized surfactants and polymers. These functionalized materials are then employed in the formulation of sophisticated nanoparticle systems, such as nanoemulsions for medical imaging and polymer-based nanocapsules for drug delivery and diagnostics.

The following sections detail two primary applications of this compound in nanoparticle synthesis:

  • As a precursor for synthesizing fluorinated, cell-penetrating peptide (CPP) surfactants used in the formulation of perfluorocarbon (PFC) nanoemulsions for enhanced fluorine-19 Magnetic Resonance Imaging (19F MRI).

  • As an initiator for the synthesis of end-fluorinated polylactide (PLA) polymers utilized in the fabrication of perfluorohexane (PFH) nanocapsules, which act as ultrasound contrast agents.

Application 1: Synthesis of Cell-Penetrating Peptide Functionalized Perfluorocarbon Nanoemulsions for 19F MRI

In this application, this compound is utilized to create a fluorous tail for a custom surfactant. This surfactant is then conjugated with a cell-penetrating peptide (CPP), such as the transactivator of transcription (TAT) peptide. The resulting CPP-functionalized surfactant is incorporated into a perfluorocarbon nanoemulsion, significantly enhancing its cellular uptake and allowing for sensitive cell tracking via 19F MRI.[1][2]

Experimental Protocols

Protocol 1.1: Synthesis of CPP-Functionalized Surfactant

This protocol describes the initial synthesis of a maleimide-functionalized fluorous molecule, which is then conjugated to a cysteine-containing CPP.

Materials:

  • This compound

  • 6-maleimidohexanoic acid

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Cys-TAT peptide

  • HEPES buffer (0.05 M, pH 7.5)

Procedure:

  • In a 25 mL round-bottom flask, dissolve 1 mmol of this compound (350 mg) and 1.1 mmol of 6-maleimidohexanoic acid (232 mg) in 5 mL of anhydrous DCM under a nitrogen atmosphere.[1][2]

  • Once fully dissolved, add 1.1 mmol of PyBOP (572.4 mg) in a single portion.

  • Slowly add 1.3 mmol of DIEA and stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.

  • The crude product can be purified via silica gel chromatography.

  • For CPP conjugation, suspend the maleimide-functionalized fluorous surfactant in HEPES buffer.

  • Add a solution of Cys-TAT peptide in HEPES buffer and agitate the mixture at 37°C for 6 hours.[1]

Protocol 1.2: Formulation of Perfluorocarbon (PFC) Nanoemulsions

Materials:

  • CPP-functionalized surfactant (from Protocol 1.1)

  • Perfluoro-15-crown-5-ether (PFCE)

  • Poloxamer F68

  • Purified water

Procedure:

  • Prepare a 5% w/w solution of the total surfactant to PFC. For a 4 mL final volume, this equates to a specific mass of surfactant and PFCE.

  • In a glass vial, dissolve 40 mg of Poloxamer F68 in 400 µL of water.

  • Add 465 µL of PFCE to the vial.

  • Add 4 mg of the CPP-functionalized surfactant to the mixture.[2]

  • Add 3.135 mL of purified water to bring the total volume to 4 mL.

  • Ultrasonicate the solution at 30% power for 1 minute.

  • Homogenize the emulsion by passing it through a microfluidizer at 10,000 psi for four passes.[2]

Quantitative Data
ParameterValueReference
Molar Mass of this compound350.08 g/mol [1][2]
Surfactant to PFC Ratio (w/w)5%[2]
Microfluidization Pressure10,000 psi[2]

Diagrams

G cluster_synthesis CPP-Surfactant Synthesis cluster_formulation Nanoemulsion Formulation Perfluoroheptanol Perfluoroheptanol Reaction Reaction Perfluoroheptanol->Reaction Maleimidohexanoic_Acid Maleimidohexanoic_Acid Maleimidohexanoic_Acid->Reaction Maleimide_Fluorous_Surfactant Maleimide_Fluorous_Surfactant Reaction->Maleimide_Fluorous_Surfactant Conjugation Conjugation Maleimide_Fluorous_Surfactant->Conjugation Cys_TAT_Peptide Cys_TAT_Peptide Cys_TAT_Peptide->Conjugation CPP_Functionalized_Surfactant CPP_Functionalized_Surfactant Conjugation->CPP_Functionalized_Surfactant CPP_Functionalized_Surfactant_Input CPP-Functionalized Surfactant Mixing Mixing CPP_Functionalized_Surfactant_Input->Mixing PFCE Perfluorocarbon (PFCE) PFCE->Mixing Poloxamer_F68 Poloxamer_F68 Poloxamer_F68->Mixing Water Water Water->Mixing Ultrasonication Ultrasonication Mixing->Ultrasonication Microfluidization Microfluidization Ultrasonication->Microfluidization PFC_Nanoemulsion PFC Nanoemulsion Microfluidization->PFC_Nanoemulsion

Caption: Workflow for CPP-surfactant synthesis and nanoemulsion formulation.

Application 2: Synthesis of End-Fluorinated Polylactide (PLA) for Perfluorohexane (PFH) Nanocapsules

In this application, this compound acts as an initiator in the ring-opening polymerization of D,L-lactide.[3][4][5] This process yields polylactide chains with a covalently attached perfluoroalkyl end-group. These fluorinated polymers have been shown to improve the encapsulation efficiency of perfluorohexane (PFH), a gas-core precursor, within the nanocapsules. The resulting PFH-loaded nanocapsules can be used as ultrasound contrast agents.[4]

Experimental Protocols

Protocol 2.1: Synthesis of End-Fluorinated Polylactide (PLA-C6F13)

Materials:

  • D,L-lactide

  • This compound

  • Stannous octoate

  • Anhydrous toluene

  • Chloroform

Procedure:

  • In a 10 mL Schlenk tube under argon, combine 10.4 mmol of D,L-lactide (1.5 g) and 0.075 mmol of this compound.[3]

  • Seal the tube and add a solution of 0.05 mmol of stannous octoate (20 mg) dissolved in 2 mL of anhydrous toluene via a septum.[3]

  • Purge the tube with argon for 30 minutes.

  • Conduct the polymerization at 130°C for 55 minutes with continuous stirring.[3]

  • Quench the reaction by immersing the flask in a cold water bath.

  • Evaporate the solvent under reduced pressure and dissolve the resulting polymer in 5 mL of chloroform.

Protocol 2.2: Formulation of Perfluorohexane (PFH) Nanocapsules

Materials:

  • End-fluorinated PLA (from Protocol 2.1)

  • Chloroform or Dichloromethane

  • Perfluorohexane (PFH)

  • Sodium cholate solution (1.5% w/w)

Procedure:

  • Dissolve the desired amount of end-fluorinated PLA in 2 mL of chloroform or dichloromethane in a 50 mL glass flask.[3]

  • Seal the flask and add 30 µL of PFH through the septum while stirring.[3]

  • Emulsify the mixture by adding 10 mL of a 1.5% (w/w) sodium cholate solution at 4°C.[3]

  • The organic solvent is then evaporated to form the final nanocapsule suspension.

Quantitative Data
ParameterValueReference
Polymerization Temperature130 °C[3]
Polymerization Time55 minutes[3]
Polymer Concentration for Formulation25 mg/mL[3]
Sodium Cholate Concentration1.5% (w/w)[3]
PFH Encapsulation Efficiency Increase (Fluorinated vs. Non-fluorinated PLA)~2-fold[4]

Diagrams

G cluster_polymerization End-Fluorinated PLA Synthesis cluster_encapsulation Nanocapsule Formulation Perfluoroheptanol_Initiator This compound (Initiator) ROP Ring-Opening Polymerization Perfluoroheptanol_Initiator->ROP Lactide_Monomer D,L-lactide (Monomer) Lactide_Monomer->ROP Stannous_Octoate Stannous Octoate (Catalyst) Stannous_Octoate->ROP Fluorinated_PLA End-Fluorinated PLA ROP->Fluorinated_PLA Fluorinated_PLA_Input End-Fluorinated PLA Emulsion_Evaporation Emulsion_Evaporation Fluorinated_PLA_Input->Emulsion_Evaporation Solvent Chloroform/ Dichloromethane Solvent->Emulsion_Evaporation PFH_Core Perfluorohexane (PFH) PFH_Core->Emulsion_Evaporation Aqueous_Phase Sodium Cholate Solution Aqueous_Phase->Emulsion_Evaporation PFH_Nanocapsules PFH Nanocapsules Emulsion_Evaporation->PFH_Nanocapsules

Caption: Synthesis of end-fluorinated PLA and its use in nanocapsule formulation.

References

Application Notes and Protocols for 1H,1H-Perfluoro-1-heptanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluoro-1-heptanol (C7F15CH2OH) is a fluorotelomer alcohol, a class of compounds characterized by a perfluorinated carbon chain and a terminal alcohol functional group. While not employed as a direct fluorinating agent, its unique physicochemical properties make it and similar fluorinated compounds valuable in specialized applications within organic synthesis. The high electronegativity of the fluorine atoms results in a low pKa and strong hydrogen-bond-donating capabilities, influencing reaction media and molecular interactions.

These application notes detail the utility of this compound and related fluorinated compounds in two primary roles: as a synthetic building block for the introduction of perfluoroalkyl moieties and as a component of specialized solvent systems that can enhance reaction efficiency and selectivity.

I. This compound as a Synthetic Intermediate

Fluorotelomer alcohols such as this compound are key starting materials for the synthesis of more complex fluorinated molecules, including surfactants, polymers, and pharmaceutical intermediates.[1] The hydroxyl group provides a reactive handle for derivatization, while the perfluoroalkyl chain imparts unique properties such as chemical inertness, hydrophobicity, and lipophobicity.[2]

General Synthetic Protocol: Esterification of this compound

This protocol describes a general procedure for the esterification of this compound with a carboxylic acid to introduce a perfluoroheptyl moiety.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired perfluoroheptyl ester.

II. Fluorinated Alcohols and Perfluorocarbons as Specialized Solvents

Fluorinated alcohols have emerged as remarkable solvents in organic synthesis, capable of promoting reactions and influencing selectivity due to their strong hydrogen-bonding ability and low nucleophilicity.[3] Perfluorinated compounds, being largely immiscible with many organic solvents, can be used to create biphasic systems, which can simplify product separation and catalyst recycling.[4][5][6]

Application Data: Fluorinated Solvents in C-H Activation Reactions

Fluorinated alcohols such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) have been shown to be highly effective in transition metal-catalyzed C-H functionalization reactions.[7] The table below summarizes representative examples.

SubstrateCatalyst SystemFluorinated SolventAdditiveProduct Yield (%)Reference
1,3-DimethylbenzenePd(OAc)2HFIPAc-Gly-OH85[7]
N-Phenyl-2,2-dimethylpropanamidePd(OAc)2TFEPiv-Gly-OH92[7]
Cyclobutane carboxamidePd(OAc)2HFIPPivalic acid78[7]
Protocol: General Procedure for a Fluorination Reaction in a Perfluorocarbon Biphasic System

This protocol is adapted from the concept of using a perfluorocarbon as a recoverable solvent in a fluorination reaction, such as a Halex reaction.[4]

Materials:

  • Organic substrate (e.g., a chlorinated aromatic compound)

  • Fluorinating agent (e.g., Potassium Fluoride)

  • Conventional aprotic polar solvent (e.g., Sulfolane)

  • Perfluorocarbon solvent (e.g., Perfluoroperhydrophenanthrene)

  • Phase-transfer catalyst (optional, e.g., 18-crown-6)

  • Standard glassware for high-temperature synthesis

Procedure:

  • To a reaction vessel, add the organic substrate, potassium fluoride, and the perfluorocarbon solvent.

  • Add a reduced amount of the conventional aprotic polar solvent (e.g., 10-25% of the typical volume).

  • If applicable, add a phase-transfer catalyst.

  • Heat the reaction mixture to the required temperature (e.g., 200-240 °C) with vigorous stirring.

  • Monitor the reaction by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature. The perfluorocarbon phase will separate from the organic phase.

  • Separate the two phases. The product will be in the organic phase, while the perfluorocarbon can be recovered and reused.

  • Work up the organic phase as required to isolate the fluorinated product.

Visualizations

Logical Workflow for Synthesis using this compound

G Diagram 1: General Synthetic Workflow A This compound (Starting Material) C Coupling Reaction (e.g., DCC/DMAP) A->C B Carboxylic Acid (Substrate) B->C D Crude Product Mixture C->D E Purification (e.g., Column Chromatography) D->E F Final Perfluoroalkylated Product E->F

Caption: General workflow for synthesizing a perfluoroalkylated molecule.

Conceptual Diagram of a Biphasic Fluorination Reaction

G Diagram 2: Biphasic Fluorination System cluster_0 Reaction at High Temperature (Homogeneous) cluster_1 Cooldown and Phase Separation A Organic Substrate + Product C Mixed Solvent Phase (Organic + Perfluorocarbon) A->C B Fluorinating Agent B->C F Separation C->F D Organic Phase (Product + Organic Solvent) G Product Isolation D->G E Perfluorocarbon Phase (Recoverable Solvent) H Solvent Recycling E->H F->D F->E

Caption: Concept of a biphasic system for fluorination reactions.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 1H,1H-Perfluoro-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluoro-1-heptanol, also known as 6:2 fluorotelomer alcohol (6:2 FTOH), is a significant member of the per- and polyfluoroalkyl substances (PFAS) family. Its unique properties, imparted by the highly fluorinated alkyl chain, make it a subject of interest in various fields, including materials science and environmental research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of this and other fluorinated molecules. The presence of both proton (¹H) and fluorine (¹⁹F) nuclei allows for a multi-faceted analytical approach.

This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of this compound, leveraging ¹H, ¹⁹F, and 2D NMR techniques.

Key NMR Techniques and Their Applications

  • ¹H NMR Spectroscopy: Provides information on the non-fluorinated portions of the molecule, specifically the -CH₂OH group. The chemical shift, multiplicity, and integration of these signals are key for structural confirmation and quantification.

  • ¹⁹F NMR Spectroscopy: Offers high sensitivity and a wide chemical shift dispersion, making it ideal for identifying and quantifying fluorinated compounds. Each chemically distinct fluorine environment in the perfluoroalkyl chain will produce a unique signal, allowing for detailed structural analysis.

  • 2D NMR Spectroscopy (COSY, HSQC): These techniques are instrumental in confirming the connectivity within the molecule.

    • COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, which in this case would confirm the interaction between the -CH₂- and -OH protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, useful for assigning the carbon signals of the -CH₂OH group.

Quantitative NMR Data

The following table summarizes the expected quantitative NMR data for this compound. Please note that while the ¹⁹F NMR data is based on literature values for 6:2 FTOH, the precise ¹H NMR chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The provided ¹H NMR data is a well-established approximation for this structural motif.

Nucleus Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
¹H-CH₂-~3.9Triplet of Triplets (tt)²JHF ≈ 13 Hz, ³JHH ≈ 6 Hz
¹H-OHVariable (depends on solvent and concentration)Triplet (t)³JHH ≈ 6 Hz
¹⁹F-CF₃~-81.6Triplet (t)³JFF ≈ 10 Hz
¹⁹F-CF₂- (position 6)~-126.5Multiplet (m)
¹⁹F-CF₂- (position 5)~-124.8Multiplet (m)
¹⁹F-CF₂- (position 4)~-123.9Multiplet (m)
¹⁹F-CF₂- (position 3)~-123.0Multiplet (m)
¹⁹F-CF₂- (position 2)~-114.8Multiplet (m)

Experimental Protocols

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Chloroform-d (CDCl₃), Acetone-d₆, or Methanol-d₄ are common choices.

  • Concentration:

    • For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient.

    • For ¹⁹F and ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended due to the lower sensitivity of ¹³C and to obtain a good signal-to-noise ratio for ¹⁹F in a reasonable time.

  • Procedure:

    • Accurately weigh the desired amount of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • For quantitative analysis (qNMR), add a known amount of a suitable internal standard. The internal standard should have a simple spectrum that does not overlap with the analyte signals. For ¹H qNMR, common standards include maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene. For ¹⁹F qNMR, a fluorinated compound with a known concentration and a distinct chemical shift, such as trifluorotoluene, can be used.

    • Transfer the solution to a 5 mm NMR tube.

    • Cap the NMR tube and label it clearly.

¹H NMR Spectroscopy Protocol
  • Instrument Setup: Tune and shim the NMR spectrometer for the ¹H nucleus.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically 10-15 ppm, centered around 5 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): For quantitative results, a longer relaxation delay of at least 5 times the longest T₁ of the signals of interest is crucial to ensure full relaxation. A typical starting point is 30 seconds.

    • Number of Scans: 8-16 scans for a moderately concentrated sample.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum carefully.

    • Perform baseline correction.

    • Integrate the signals of interest.

¹⁹F NMR Spectroscopy Protocol
  • Instrument Setup: Tune and shim the NMR spectrometer for the ¹⁹F nucleus.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence, often with proton decoupling (e.g., zgig on Bruker instruments for inverse-gated decoupling in quantitative experiments to suppress the Nuclear Overhauser Effect).

    • Spectral Width: A wide spectral width is necessary to cover the large chemical shift range of fluorinated compounds. A range of -50 to -150 ppm is a good starting point for perfluoroalkyl chains.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): Similar to ¹H NMR, a sufficient relaxation delay (e.g., 30-60 seconds) is critical for accurate quantification.

    • Number of Scans: 16-64 scans, depending on the concentration.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Perform baseline correction.

    • Reference the spectrum. Trifluorotoluene (at -63.72 ppm) or CFCl₃ (at 0 ppm) can be used as an external reference.

    • Integrate the signals.

2D NMR (COSY and HSQC) Protocols
  • Instrument Setup: Tune and shim the spectrometer.

  • COSY Acquisition:

    • Use a standard COSY pulse sequence (e.g., cosygpqf on Bruker).

    • Acquire a sufficient number of increments in the indirect dimension (e.g., 256-512) for adequate resolution.

    • Set the number of scans per increment (e.g., 2-4).

  • HSQC Acquisition:

    • Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.2 on Bruker).

    • Set the ¹³C spectral width to cover the expected range (e.g., 0-80 ppm).

    • Optimize the one-bond ¹J(CH) coupling constant (typically ~145 Hz).

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform Fourier transformation, phasing, and baseline correction for both dimensions.

Visualizations

Molecular Structure and NMR Active Nuclei cluster_mol This compound cluster_nuclei NMR Active Nuclei CF3 CF3 CF2_6 CF2 CF3->CF2_6 CF2_5 CF2 CF2_6->CF2_5 CF2_4 CF2 CF2_5->CF2_4 CF2_3 CF2 CF2_4->CF2_3 CF2_2 CF2 CF2_3->CF2_2 CH2 CH2 CF2_2->CH2 OH OH CH2->OH H1 ¹H F19 ¹⁹F

Molecular structure with NMR active nuclei highlighted.

Key NMR Signal Correlations CH2 CH₂ Protons (~3.9 ppm) OH OH Proton (variable) CH2->OH ³JHH (COSY) CF2_2 CF₂ (pos. 2) (~-114.8 ppm) CH2->CF2_2 ²JHF (causes splitting) C_CH2 CH₂ Carbon CH2->C_CH2 ¹JCH (HSQC) CF2_3 CF₂ (pos. 3) (~-123.0 ppm) CF2_2->CF2_3 ³JFF (through-bond coupling)

Diagram of key NMR signal correlations.

Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR Acquisition transfer->H1_NMR F19_NMR ¹⁹F NMR Acquisition transfer->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC) transfer->TwoD_NMR FT Fourier Transform H1_NMR->FT F19_NMR->FT TwoD_NMR->FT phase_baseline Phasing & Baseline Correction FT->phase_baseline integrate Integration & Referencing phase_baseline->integrate structure Structural Elucidation integrate->structure quantify Quantification integrate->quantify

Workflow for NMR analysis of this compound.

Logical Flow for Data Interpretation start Acquire ¹H and ¹⁹F NMR Spectra check_H1 Analyze ¹H Spectrum: - Chemical Shift of CH₂OH - Multiplicity (tt) - Integration start->check_H1 check_F19 Analyze ¹⁹F Spectrum: - Number of Signals - Chemical Shifts - Multiplicities start->check_F19 confirm_structure Confirm Structure with 2D NMR (COSY/HSQC) check_H1->confirm_structure check_F19->confirm_structure quantify Perform Quantitative Analysis confirm_structure->quantify report Report Structure and Concentration quantify->report

Logical flow for interpreting NMR data.

Application Notes and Protocols for the Mass Spectrometry Fragmentation of 1H,1H-Perfluoro-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluoro-1-heptanol, also known as 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-ol or 6:2 fluorotelomer alcohol (6:2 FTOH), is a significant compound in environmental science and toxicology due to its use in the production of fluoropolymers and its potential to degrade into persistent perfluorinated carboxylic acids. Accurate identification and quantification of this compound are crucial for monitoring its environmental fate and human exposure. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful analytical technique for this purpose. This document provides detailed application notes and experimental protocols for the analysis of this compound using mass spectrometry, focusing on its electron ionization (EI) fragmentation pattern.

Mass Spectrometry Fragmentation of this compound

Under electron ionization (EI), this compound undergoes characteristic fragmentation, providing a unique fingerprint for its identification. The molecular ion (M+) is often of low abundance or not observed at all, which is typical for primary alcohols. The fragmentation is dominated by cleavage of the C-C bond adjacent to the hydroxyl group (alpha-cleavage) and fragmentation of the perfluorinated alkyl chain.

Key Fragmentation Pathways:

  • Alpha-Cleavage: The most prominent fragmentation pathway for primary alcohols is the cleavage of the bond between the first and second carbon atoms. For this compound, this results in the formation of a stable, resonance-stabilized oxonium ion, [CH₂OH]⁺, with a mass-to-charge ratio (m/z) of 31. This is often the base peak in the spectrum.

  • Loss of Water: Dehydration, the elimination of a water molecule (H₂O, 18 Da), can occur, leading to a fragment ion at m/z 332 (M-18). However, this peak is typically of low intensity for fluorinated alcohols.

  • Fragmentation of the Perfluoroalkyl Chain: The C-C bonds within the perfluoroalkyl chain can also cleave, leading to a series of characteristic fragment ions. The loss of perfluoroalkyl radicals results in ions such as [M - C₅F₁₁]⁺ and [M - C₆F₁₃]⁺. Additionally, the elimination of neutral molecules like HF can occur.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound.

m/zPutative Fragment IdentityRelative Intensity (%)
31[CH₂OH]⁺100 (Base Peak)
69[CF₃]⁺Moderate
131[C₃F₅]⁺High
181[C₄F₇]⁺Moderate
219[C₄F₉]⁺Low
313[M - F]⁺Low
331[M - H₂O - H]⁺Very Low
350[M]⁺ (Molecular Ion)Very Low / Not Observed

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol or ethyl acetate. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range.

  • Sample Extraction (for environmental or biological matrices):

    • Liquid Samples (e.g., water): Use solid-phase extraction (SPE) with a suitable sorbent (e.g., a polymeric reversed-phase sorbent) to extract and concentrate the analyte. Elute with an appropriate solvent like methanol or ethyl acetate.

    • Solid Samples (e.g., soil, consumer products): Employ solvent extraction, for example, using an ultrasonic bath with ethyl acetate. The extract may require cleanup and pre-concentration before analysis.[1]

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a single quadrupole or tandem mass spectrometer (MS/MS) is recommended.

  • Gas Chromatograph (GC) Conditions:

    • Injection Port: Splitless injection is preferred for trace analysis. Set the injector temperature to 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • GC Column: A mid-polar capillary column is suitable for separating fluorotelomer alcohols. Recommended columns include:

      • Agilent J&W DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane).

      • Agilent J&W CP-Select 624 CB.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp 1: Increase to 150 °C at a rate of 10 °C/min.

      • Ramp 2: Increase to 250 °C at a rate of 20 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode:

      • Full Scan: For qualitative analysis and identification, scan a mass range of m/z 30-400.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions of this compound (e.g., m/z 31, 131, 181) to enhance sensitivity and selectivity.

      • Multiple Reaction Monitoring (MRM) for MS/MS: For highly sensitive and selective quantification, use the molecular ion or a prominent fragment ion as the precursor ion and monitor specific product ions.

Data Analysis
  • Identification: Identify this compound in sample chromatograms by comparing its retention time and mass spectrum with those of an authentic standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the target analyte against its concentration from the analysis of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary electron ionization fragmentation pathway of this compound.

Fragmentation_Pathway M This compound C₇H₃F₁₃O (m/z 350) M_ion [C₇H₃F₁₃O]⁺˙ Molecular Ion (m/z 350) M->M_ion -e⁻ (EI) frag1 [CH₂OH]⁺ (m/z 31) Base Peak M_ion->frag1 α-cleavage frag2 [C₆F₁₃]˙ Perfluorohexyl radical M_ion->frag2 α-cleavage frag4 Further Fragmentation M_ion->frag4 C-C & C-F cleavages frag3 [C₃F₅]⁺ (m/z 131) frag4->frag3

Caption: Electron ionization fragmentation of this compound.

References

Application Notes and Protocols for the Use of 1H,1H-Perfluoro-1-heptanol in Microfluidic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1H,1H-Perfluoro-1-heptanol as a surface modifying agent in microfluidic devices. This fluorinated alcohol is particularly valuable for creating hydrophobic and oleophobic surfaces, which are essential for a variety of applications, including droplet-based microfluidics, high-throughput screening, and cell-based assays.

Introduction

Microfluidic devices, typically fabricated from materials like polydimethylsiloxane (PDMS), often require surface modification to control the wetting properties of the microchannels. Untreated PDMS is inherently hydrophobic, which can be advantageous for some applications but problematic for others, such as the formation of stable water-in-oil droplets. This compound offers a straightforward and effective method to create a stable, low-surface-energy coating that is both hydrophobic and oleophobic. This property is crucial for preventing the wetting of the aqueous phase in droplet-based microfluidics and for minimizing the non-specific adsorption of proteins and other biomolecules to the channel walls.

The primary application of this compound in microfluidics is to facilitate the generation of highly uniform and stable water-in-oil droplets. By rendering the microchannel surfaces preferentially wetted by the oil phase, this surface treatment prevents the aqueous droplets from adhering to and coalescing on the channel walls, ensuring reliable and reproducible droplet formation.

Key Applications

  • Droplet-Based Microfluidics: Creation of stable water-in-oil emulsions for single-cell analysis, high-throughput screening, and digital PCR.

  • Reduced Biofouling: Minimizing the non-specific adsorption of proteins, cells, and other biological molecules to the microchannel surfaces.

  • Enhanced Fluid Control: Improving the flow characteristics of immiscible fluids within the microfluidic device.

Quantitative Data

The following tables summarize key quantitative data related to the performance of microfluidic devices with and without fluorinated surface modification. While specific data for this compound is limited, the provided data for similar fluorinated coatings serves as a reliable reference.

Table 1: Water Contact Angle on Modified PDMS Surfaces

Surface TreatmentTypical Water Contact Angle (°)Reference
Untreated PDMS~109°[1]
Oxygen Plasma Treated PDMS~10° - 40° (hydrophilic, but recovers hydrophobicity over time)[2]
Fluorinated Silane Coated PDMS>110°[3]

Note: The contact angle for a this compound treated surface is expected to be in the range of a fluorinated silane coated surface, indicating a highly hydrophobic character.

Table 2: Droplet Generation Frequency in a Flow-Focusing Microfluidic Device

Continuous Phase Flow Rate (µL/hr)Dispersed Phase Flow Rate (µL/hr)Expected Droplet Generation Frequency (Hz)
100 - 50010 - 100100 - 1000+

Note: Droplet generation frequency is highly dependent on the specific geometry of the microfluidic device, the viscosity of the fluids, and the interfacial tension. The values presented are typical ranges for generating picoliter-sized droplets in a device with channels on the order of 50-100 µm and are influenced by external factors like mechanical vibration.[4][5]

Table 3: Cell Viability in Droplets Generated in Fluorinated Environments

Cell LineIncubation Time (hours)Viability (%)Notes
A54924>75%Viability assessed after breaking the emulsion with a similar compound, 1H,1H,2H,2H-perfluoro-1-octanol.
MDCK24>75%Viability assessed after breaking the emulsion with a similar compound, 1H,1H,2H,2H-perfluoro-1-octanol.
siat7e24>75%Viability assessed after breaking the emulsion with a similar compound, 1H,1H,2H,2H-perfluoro-1-octanol.

Note: This data suggests that the leached components from the fluorinated oil and surfactant system have low cytotoxicity to the encapsulated cells. However, direct cytotoxicity of a this compound coated surface should be independently verified for specific cell types and applications.

Experimental Protocols

Protocol for Surface Modification of PDMS Microfluidic Devices

This protocol describes how to render the microchannels of a PDMS device hydrophobic and oleophobic using a solution of this compound.

Materials:

  • PDMS microfluidic device

  • This compound

  • Fluorinated oil (e.g., HFE-7500 or similar)

  • Syringes and tubing

  • Nitrogen or air source for drying

  • Oven or hotplate

Procedure:

  • Device Preparation: Ensure the PDMS device is fully cured and bonded to a glass slide. The channels should be clean and free of any debris.

  • Solution Preparation: Prepare a 1-2% (v/v) solution of this compound in a fluorinated oil (e.g., HFE-7500).

  • Channel Filling: Using a syringe, carefully flush the microchannels with the prepared solution. Ensure that the entire surface of the channels comes into contact with the solution.

  • Incubation: Allow the solution to remain in the channels for at least 30 minutes at room temperature.

  • Drying: Gently flush the channels with the pure fluorinated oil to remove the excess this compound solution. Following this, use a gentle stream of nitrogen or air to completely dry the channels.

  • Baking (Optional but Recommended): Place the device in an oven or on a hotplate at 60-80°C for 30 minutes to ensure the evaporation of any residual solvent and to promote the stability of the coating.

  • Storage: The surface-modified device is now ready for use. If not used immediately, store it in a clean, dry environment.

Protocol for Droplet Generation in a Surface-Modified Device

This protocol provides a general guideline for generating water-in-oil droplets using a flow-focusing microfluidic device that has been treated with this compound.

Materials:

  • Surface-modified PDMS microfluidic device with a flow-focusing geometry

  • Continuous phase: Fluorinated oil (e.g., HFE-7500) with a suitable surfactant (e.g., a PEG-based fluorosurfactant)

  • Dispersed phase: Aqueous solution (e.g., cell culture medium, PCR mix)

  • Syringe pumps

  • Microscope with a high-speed camera

Procedure:

  • Priming the Device: Prime the microfluidic device by flowing the continuous phase (oil with surfactant) through all channels to ensure they are completely filled and to remove any air bubbles.

  • Loading the Fluids: Load the continuous phase and the dispersed phase into separate syringes and connect them to the respective inlets of the microfluidic device via tubing.

  • Setting Flow Rates: Mount the syringes on the syringe pumps. Start with a low flow rate for the continuous phase and then introduce the dispersed phase at a lower flow rate.

  • Droplet Formation: Observe the droplet formation at the flow-focusing junction using the microscope. Droplets should form as the dispersed phase is "pinched off" by the two streams of the continuous phase.

  • Tuning Droplet Size and Frequency: Adjust the flow rates of the continuous and dispersed phases to control the size and generation frequency of the droplets. Generally, increasing the continuous phase flow rate relative to the dispersed phase flow rate will result in smaller droplets generated at a higher frequency.[6]

  • Data Acquisition: Use the high-speed camera to record the droplet generation process and analyze the images to determine droplet size, monodispersity, and generation frequency.

Protocol for Assessing Cell Viability in Droplets

This protocol describes a method to assess the viability of cells that have been encapsulated and incubated in droplets within a microfluidic device.

Materials:

  • Cell-containing droplets collected from the microfluidic device

  • Emulsion breaking solution: 20% (v/v) 1H,1H,2H,2H-perfluoro-1-octanol (PFO) in the same fluorinated oil used as the continuous phase

  • Phosphate-buffered saline (PBS)

  • Live/Dead viability/cytotoxicity kit (e.g., Calcein AM and Ethidium homodimer-1)

  • Fluorescence microscope

Procedure:

  • Droplet Collection: Collect the droplets containing the incubated cells from the outlet of the microfluidic device into a microcentrifuge tube.

  • Emulsion Breaking: Add the emulsion breaking solution to the collected droplets and gently vortex to break the emulsion and release the aqueous phase containing the cells.

  • Cell Recovery: Centrifuge the tube to pellet the cells. Carefully remove the supernatant (oil and emulsion breaking solution).

  • Washing: Resuspend the cell pellet in PBS and centrifuge again to wash the cells. Repeat this step to ensure all residual oil is removed.

  • Staining: Resuspend the washed cells in PBS and add the Live/Dead staining solution according to the manufacturer's instructions. Incubate for the recommended time.

  • Imaging and Analysis: Transfer a small volume of the stained cell suspension to a microscope slide and observe under a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1). Count the number of live and dead cells to determine the percentage of viable cells.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound in microfluidic devices.

G Workflow for Preparing a Surface-Modified Microfluidic Device cluster_prep Device Preparation cluster_mod Surface Modification cluster_app Application PDMS_Fab PDMS Device Fabrication (Soft Lithography) Bonding Plasma Bonding to Glass Substrate PDMS_Fab->Bonding Cleaning Channel Cleaning Bonding->Cleaning Flushing Flush Channels with Modification Solution Cleaning->Flushing Solution_Prep Prepare 1-2% this compound in Fluorinated Oil Solution_Prep->Flushing Incubation Incubate for 30 min Flushing->Incubation Drying Dry Channels (N2/Air Stream) Incubation->Drying Baking Bake at 60-80°C (Optional) Drying->Baking Droplet_Gen Droplet Generation Baking->Droplet_Gen Cell_Culture Cell-Based Assays Baking->Cell_Culture

Caption: Workflow for preparing a surface-modified microfluidic device.

G Workflow for Single-Cell Analysis in Droplets cluster_encap Encapsulation cluster_process Processing & Analysis Cell_Prep Prepare Cell Suspension Droplet_Formation Droplet Generation in Surface-Modified Device Cell_Prep->Droplet_Formation Reagent_Prep Prepare Aqueous Reagents Reagent_Prep->Droplet_Formation Incubation On-Chip or Off-Chip Incubation Droplet_Formation->Incubation Detection Fluorescence Detection (e.g., for Sorting) Incubation->Detection Sorting Droplet Sorting (Optional) Detection->Sorting Analysis Downstream Analysis (e.g., PCR, Sequencing) Sorting->Analysis

References

Application Notes and Protocols for 1H,1H-Perfluoro-1-heptanol as a Tracer in Environmental Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluoro-1-heptanol is a fluorotelomer alcohol that can be utilized as a chemical tracer in environmental studies to investigate the transport and fate of contaminants in soil and groundwater. Its unique properties, including a fluorinated chain, provide a distinguishable signal against background environmental chemistry. However, its application requires careful consideration of its physicochemical properties, potential for transformation, and sensitive analytical detection methods. These notes provide an overview of its application, key data, and detailed protocols for its use in environmental transport studies.

Physicochemical Properties and Environmental Fate

Understanding the behavior of this compound in the environment is crucial for its effective use as a tracer. Key properties include its solubility, sorption characteristics, and potential for degradation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C7H3F13O[1]
Molecular Weight 350.08 g/mol [1]
Boiling Point 95°C at 100 mmHg[2]
Melting Point 45°C[2]
Synonyms 6:2 Fluorotelomer alcohol (6:2 FTOH), 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-ol[1]

Sorption and Transport:

The mobility of this compound in the subsurface is significantly influenced by its sorption to soil and sediment. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting this interaction.

Table 2: Soil Sorption Data for Fluorotelomer Alcohols

CompoundLog Koc (L/kg)Soil TypeReference
6:2 FTOH (this compound)~2.5 (estimated)Not specified[3][4][5]

Note: The Log Koc value is an approximation based on the homologous series data presented in the reference. Each additional CF2 moiety was found to increase the Log Koc by approximately 0.87 log units.[3][4][5]

The sorption of fluorotelomer alcohols like this compound is primarily governed by the organic carbon content of the soil.[3][4][5] This interaction can retard the movement of the tracer relative to the bulk movement of water.

Degradation:

This compound is not a conservative tracer, meaning it can undergo transformation in the environment. Aerobic microbial degradation is a significant process.

Under aerobic conditions, this compound (6:2 FTOH) can be transformed into various perfluoroalkyl carboxylic acids (PFCAs).[6] In a study with maize plants in soil, 6:2 FTOH was observed to degrade into perfluorohexanoic acid (PFHxA), perfluoropentanoic acid (PFPeA), and perfluorobutanoic acid (PFBA).[6] This degradation pathway is a critical consideration in the interpretation of tracer study results, as the disappearance of the parent compound may be due to both transport and degradation.

Experimental Protocols

The following protocols provide a general framework for conducting an environmental tracer study using this compound. These should be adapted to specific site conditions and research objectives.

Protocol 1: Tracer Injection and Monitoring

Objective: To introduce a known quantity of this compound into a hydrological system and monitor its movement over time.

Materials:

  • This compound (analytical grade)

  • Tracer injection system (e.g., peristaltic pump, injection well)

  • Monitoring wells or sampling points

  • Sample collection vials (amber glass with Teflon-lined septa)

  • Field measurement equipment (e.g., pH, conductivity, temperature probes)

  • Deionized water

  • Methanol (for sample preservation)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Pre-injection Sampling: Collect background samples from all monitoring points to establish baseline concentrations of this compound and potential degradation products.

  • Tracer Solution Preparation: Prepare a tracer solution of a known concentration by dissolving this compound in deionized water. The concentration should be high enough to be detectable after dilution in the subsurface but low enough to minimize potential environmental impacts and density effects.

  • Tracer Injection: Inject the tracer solution into the injection point at a constant and known rate. Record the start and end times of the injection and the total volume injected.

  • Sample Collection: Collect samples from monitoring wells at a predetermined frequency. The sampling frequency should be higher at the beginning of the experiment to capture the leading edge of the tracer plume and can be decreased over time.

  • Sample Preservation: Immediately after collection, preserve the water samples by adding a small amount of methanol to prevent microbial degradation of the tracer. Store samples in a cool, dark place until analysis.

  • Field Measurements: At each sampling event, measure and record key field parameters such as pH, electrical conductivity, and temperature.

Protocol 2: Sample Preparation and Analysis

Objective: To extract and quantify the concentration of this compound in collected environmental samples. The primary analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Solid Phase Extraction (SPE) cartridges

  • Solvents for extraction (e.g., methanol, ethyl acetate)

  • Nitrogen evaporator

  • Autosampler vials

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Internal standards

Procedure:

  • Sample Extraction:

    • Spike the water sample with an appropriate internal standard.

    • Pass the sample through a pre-conditioned SPE cartridge to adsorb the this compound.

    • Wash the cartridge to remove interfering compounds.

    • Elute the this compound from the cartridge using a suitable solvent.

  • Concentration: Concentrate the eluate to a small, known volume using a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Transfer the concentrated extract to an autosampler vial.

    • Inject a known volume of the extract into the GC-MS system.

    • Separate the components of the extract on a suitable GC column.

    • Detect and quantify this compound using the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Calculate the concentration of this compound in the original environmental sample based on the peak area relative to the internal standard and the calibration curve.

Data Presentation

The results of a tracer study are typically presented as breakthrough curves, which are plots of tracer concentration versus time at each monitoring point. From these curves, key transport parameters can be determined.

Table 3: Key Transport Parameters from Tracer Breakthrough Curves

ParameterDescription
Peak Arrival Time (tp) Time at which the maximum tracer concentration is observed.
Mean Residence Time (t_mean) Average time the tracer spends in the system.
Tracer Velocity (v) Calculated from the distance between the injection and monitoring points and the peak arrival time.
Longitudinal Dispersion Coefficient (DL) A measure of the spreading of the tracer plume in the direction of flow.

Visualizations

Experimental Workflow

Caption: Experimental workflow for a tracer study.

Logical Relationship of Tracer Properties and Behavior

tracer_behavior cluster_processes Environmental Processes P1 Aqueous Solubility E1 Advection-Dispersion P1->E1 P2 Soil Sorption (Koc) E2 Retardation P2->E2 P3 Volatility E3 Volatilization P3->E3 O1 Plume Migration Rate E1->O1 O2 Concentration Attenuation E1->O2 E2->O1 E2->O2 E3->O2 E4 Biodegradation E4->O2 O3 Formation of Degradation Products E4->O3

Caption: Tracer properties and environmental behavior.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1H,1H-Perfluoro-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 1H,1H-Perfluoro-1-heptanol synthesis. The information is presented in a practical question-and-answer format to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent industrial method for synthesizing this compound is a multi-step process rooted in telomerization. This pathway involves three key stages:

  • Telomerization: This initial step creates a series of perfluoroalkyl iodides. Typically, a short-chain perfluoroalkyl iodide, such as perfluoroethyl iodide (C₂F₅I), is reacted with tetrafluoroethylene (TFE) to produce a mixture of longer-chain perfluoroalkyl iodides. For the synthesis of this compound, the target intermediate is perfluorohexyl iodide (C₆F₁₃I).

  • Ethylene Addition: The perfluorohexyl iodide is then reacted with ethylene in a free-radical addition reaction. This step inserts an ethylene molecule between the perfluoroalkyl chain and the iodine atom, forming 1-iodo-2-(perfluorohexyl)ethane (C₆F₁₃CH₂CH₂I).

  • Hydrolysis: The final stage involves the conversion of 1-iodo-2-(perfluorohexyl)ethane into this compound. This is typically achieved through hydrolysis, for instance, by reacting the intermediate with an oleum (fuming sulfuric acid) followed by the addition of water.

Q2: What are the critical safety precautions to consider during the synthesis of this compound?

A2: Due to the nature of the reagents and reaction conditions, several safety precautions are crucial:

  • Handling of Fluorinated Compounds: Perfluoroalkyl iodides and the final product can be irritating to the skin, eyes, and respiratory system. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, e.g., nitrile or neoprene), and a lab coat.

  • Pressure Reactions: The telomerization and ethylene addition steps often involve gaseous reagents and are conducted under pressure. Use a properly rated and certified pressure reactor and ensure it is operated by trained personnel. Always check for leaks before starting the reaction.

  • Handling of Initiators: Radical initiators, such as peroxides or azo compounds, can be thermally unstable and potentially explosive. Store them according to the manufacturer's instructions, away from heat and sources of ignition.

  • Hydrolysis with Oleum: Oleum is highly corrosive and reacts violently with water. Handle it with extreme care in a fume hood, using appropriate acid-resistant PPE. Always add the reaction mixture to ice/water slowly and in a controlled manner to manage the exothermic reaction.

Q3: Which analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for monitoring the consumption of starting materials and the formation of intermediates and the final product. It is also excellent for identifying and quantifying volatile impurities in the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are invaluable for confirming the structure of the intermediates and the final this compound. ¹⁹F NMR is particularly useful for identifying and quantifying other fluorinated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the C-I bond and the appearance of the O-H bond during the hydrolysis step, confirming the conversion to the alcohol.

Troubleshooting Guide

Low Yield of this compound

Problem: The overall yield of this compound is significantly lower than expected.

Possible Cause Suggested Solution
Inefficient Telomerization Optimize the molar ratio of tetrafluoroethylene (TFE) to the perfluoroalkyl iodide telogen. Higher TFE ratios favor the formation of longer perfluoroalkyl chains. Adjust the reaction temperature and pressure to favor the formation of the desired C₆F₁₃I.
Suboptimal Initiator Concentration The concentration of the radical initiator is critical. Too little initiator will result in a slow or incomplete reaction, while too much can lead to an increase in side reactions and the formation of unwanted byproducts. Perform small-scale experiments to determine the optimal initiator concentration for your specific reaction conditions.
Incomplete Ethylene Addition Ensure that the ethylene pressure is maintained throughout the reaction. Inadequate ethylene concentration will lead to incomplete conversion of the perfluorohexyl iodide. The reaction time and temperature should also be optimized to drive the reaction to completion.
Inefficient Hydrolysis The hydrolysis of the iodo-intermediate can be challenging. Ensure that the oleum is fresh and of the correct concentration. The reaction temperature and time for the hydrolysis step should be carefully controlled to prevent decomposition of the product.
Product Loss During Workup and Purification Significant product loss can occur during extraction and purification steps. Minimize the number of transfer steps and use appropriate solvents to ensure complete extraction. During distillation, ensure the apparatus is well-insulated to prevent product holdup.
Presence of Impurities in the Final Product

Problem: The purified this compound contains significant impurities as identified by GC-MS or NMR.

Possible Impurity Likely Source Suggested Solution
Unreacted Perfluorohexyl Iodide Incomplete ethylene addition or hydrolysis.Optimize the reaction conditions for the ethylene addition and hydrolysis steps (e.g., increase reaction time, temperature, or reagent concentration). Purify the final product using fractional distillation under reduced pressure.
Other Fluorotelomer Alcohols (e.g., C₄ or C₈) Inefficient separation of the desired perfluorohexyl iodide from the telomerization mixture.Improve the fractional distillation of the perfluoroalkyl iodide mixture to obtain a purer C₆F₁₃I fraction before proceeding to the ethylene addition step.
Side-products from Telomerization Non-ideal reaction conditions during telomerization.Optimize the telomerization reaction parameters (temperature, pressure, initiator concentration) to minimize the formation of byproducts.
Residual Solvents Incomplete removal of solvents used during the reaction or purification.Ensure complete removal of solvents under reduced pressure after extraction and before final purification. For high-boiling point solvents, a more rigorous purification method like column chromatography might be necessary.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield of fluorotelomer alcohols, based on general principles of telomerization reactions. Note: This data is illustrative and should be optimized for the specific synthesis of this compound.

Table 1: Effect of Initiator Concentration on Product Yield

Initiator Concentration (mol% relative to telogen)Relative Yield (%)Purity (%)
0.56595
1.08592
2.09088
4.08880

Table 2: Effect of Reaction Temperature on Product Yield

Reaction Temperature (°C)Relative Yield (%)Purity (%)
607096
708893
809289
908582

Experimental Protocols

Key Experiment: Radical Addition of Perfluorohexyl Iodide to Ethylene

Objective: To synthesize 1-iodo-2-(perfluorohexyl)ethane as the intermediate for this compound.

Materials:

  • Perfluorohexyl iodide (C₆F₁₃I)

  • Ethylene (gaseous)

  • A radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Di-tert-butyl peroxide - DTBP)

  • An appropriate solvent (e.g., a perfluorinated solvent or a high-boiling point hydrocarbon)

  • High-pressure reactor equipped with a stirrer, pressure gauge, and temperature controller

Procedure:

  • Charge the high-pressure reactor with perfluorohexyl iodide and the chosen solvent.

  • Add the radical initiator to the reactor. The amount should be optimized based on preliminary experiments (typically 1-2 mol% relative to the perfluorohexyl iodide).

  • Seal the reactor and purge it several times with nitrogen to remove any oxygen.

  • Pressurize the reactor with ethylene to the desired pressure (this will need to be optimized, but a starting point could be 10-20 bar).

  • Begin stirring and heat the reactor to the desired temperature (e.g., 70-80 °C for AIBN).

  • Maintain the reaction at a constant temperature and ethylene pressure for a set duration (e.g., 12-24 hours). Monitor the pressure and add more ethylene as needed to maintain a constant pressure.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene.

  • Open the reactor and collect the crude product mixture.

  • The crude product can be purified by fractional distillation under reduced pressure to isolate the 1-iodo-2-(perfluorohexyl)ethane.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_0 Stage 1: Telomerization cluster_1 Stage 2: Ethylene Addition cluster_2 Stage 3: Hydrolysis & Purification TFE Tetrafluoroethylene (TFE) Telomerization Telomerization Reaction TFE->Telomerization PFEI Perfluoroethyl Iodide (C₂F₅I) PFEI->Telomerization PFAI_mix Perfluoroalkyl Iodide Mixture Telomerization->PFAI_mix Separation PFHI Perfluorohexyl Iodide (C₆F₁₃I) PFAI_mix->PFHI Ethylene Ethylene RadicalAddition Radical Addition Ethylene->RadicalAddition PFHI->RadicalAddition Intermediate 1-iodo-2-(perfluorohexyl)ethane RadicalAddition->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Purification Purification (Distillation/Chromatography) Hydrolysis->Purification FinalProduct This compound Purification->FinalProduct

Caption: Overall synthesis pathway for this compound.

Troubleshooting Logic for Low Yield

TroubleshootingLowYield Start Low Yield of Final Product CheckTelomerization Analyze Telomerization Products (GC-MS) Start->CheckTelomerization OptimizeTelo Optimize TFE:Telogen Ratio, Temp, Pressure CheckTelomerization->OptimizeTelo Incorrect C₆F₁₃I distribution CheckAddition Analyze Ethylene Addition Products (GC-MS) CheckTelomerization->CheckAddition Correct C₆F₁₃I distribution OptimizeTelo->CheckTelomerization OptimizeAddition Increase Ethylene Pressure, Optimize Initiator/Temp CheckAddition->OptimizeAddition Incomplete Reaction CheckHydrolysis Analyze Hydrolysis Products (TLC/GC-MS) CheckAddition->CheckHydrolysis Complete Reaction OptimizeAddition->CheckAddition OptimizeHydrolysis Check Oleum Quality, Optimize Temp/Time CheckHydrolysis->OptimizeHydrolysis Incomplete Reaction CheckPurification Analyze Purification Losses CheckHydrolysis->CheckPurification Complete Reaction OptimizeHydrolysis->CheckHydrolysis OptimizePurification Improve Distillation/Chromatography Technique CheckPurification->OptimizePurification High Loss Success Yield Improved CheckPurification->Success Low Loss OptimizePurification->CheckPurification

Caption: A logical workflow for troubleshooting low yield issues.

Technical Support Center: Purification of 1H,1H-Perfluoro-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the laboratory purification of 1H,1H-Perfluoro-1-heptanol (also known as 6:2 Fluorotelomer alcohol).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis and storage. These can include:

  • Unreacted starting materials: Such as the corresponding perfluoroalkyl iodide.

  • Byproducts of the synthesis: This can include other fluorotelomer alcohols with different chain lengths.[1]

  • Degradation products: Fluorotelomer alcohols can be metabolites of larger polyfluorinated compounds and may contain related acidic impurities like perfluoroalkanoic acids (e.g., PFHxA, PFHpA).[2]

  • Solvent residues: Residual solvents from the synthesis or purification process.

  • Water: Due to its hydroxyl group, the compound can be hygroscopic.

Q2: What is the recommended primary purification method for crude this compound?

A2: Fractional distillation under reduced pressure is the most effective and commonly used method for the primary purification of this compound. This is due to its relatively high boiling point (approximately 147 °C at atmospheric pressure) and the need to separate it from both more volatile and less volatile impurities.[3][4]

Q3: Can this compound be purified by flash chromatography?

A3: Yes, flash chromatography can be a suitable method for removing non-volatile impurities or separating it from other polar compounds. However, due to the fluorinated nature of the compound, it may have unique interactions with the stationary phase. It is important to choose an appropriate solvent system and stationary phase. Deactivated silica gel may be considered if the compound shows instability on standard silica gel.[5]

Q4: Is recrystallization a viable purification method for this compound?

A4: this compound is a liquid at room temperature, so traditional recrystallization is not feasible. However, it may be possible to perform a fractional freezing or a low-temperature crystallization from a suitable solvent if the impurities have significantly different freezing points. This is a less common method for this specific compound.

Troubleshooting Guides

Fractional Distillation

Issue 1: The compound is not distilling at the expected temperature.

  • Possible Cause: The vacuum pressure is not as low as indicated by the gauge, or the thermometer is not placed correctly.

  • Troubleshooting Steps:

    • Verify Vacuum: Check all connections for leaks. Ensure the vacuum pump is functioning correctly and the cold trap is sufficiently cold.

    • Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[6]

    • Heat Input: Gradually increase the heating mantle temperature. The pot temperature should be about 20-30 °C higher than the boiling point of the liquid at the given pressure.

Issue 2: The distillation is very slow or has stopped.

  • Possible Cause: Insufficient heat, a leak in the system, or bumping of the liquid.

  • Troubleshooting Steps:

    • Check for Leaks: Re-check all joints and seals for any vacuum leaks.[6]

    • Increase Heat: Cautiously increase the heat supplied to the distillation flask.

    • Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips to ensure smooth boiling and prevent bumping.

    • Insulation: Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss.[6]

Issue 3: The collected distillate is still impure.

  • Possible Cause: The distillation was performed too quickly, or the fractionating column is not efficient enough.

  • Troubleshooting Steps:

    • Slow Down the Distillation: Reduce the heating to decrease the distillation rate. A slow and steady distillation provides better separation.[6]

    • Use a More Efficient Column: If impurities have close boiling points, use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

    • Collect Smaller Fractions: Collect multiple smaller fractions and analyze their purity by GC-MS to identify the purest fractions.

Flash Chromatography

Issue 1: The compound does not move from the origin on the TLC plate.

  • Possible Cause: The solvent system is not polar enough.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. Common polar solvents to add to a non-polar solvent like hexanes are ethyl acetate, dichloromethane, or diethyl ether.

Issue 2: The compound runs with the solvent front (Rf close to 1).

  • Possible Cause: The solvent system is too polar.

  • Troubleshooting Steps:

    • Decrease Solvent Polarity: Increase the proportion of the non-polar solvent in your eluent system.

Issue 3: The compound streaks on the TLC plate or column.

  • Possible Cause: The compound may be too acidic or basic for the silica gel, it might be degrading on the silica, or the sample is overloaded.

  • Troubleshooting Steps:

    • Deactivate Silica: Add a small amount of a modifying agent to the eluent, such as triethylamine (1-3%) for basic compounds or acetic acid for acidic compounds, to deactivate the silica gel.[7]

    • Use a Different Stationary Phase: Consider using alumina or a bonded-phase silica gel.

    • Load Less Sample: Ensure the amount of crude material loaded onto the column is appropriate for the column size.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

Objective: To purify crude this compound by removing volatile and non-volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Vacuum adapter

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Thermometer

  • Glass wool or aluminum foil for insulation

Procedure:

  • Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Initiate Vacuum: Turn on the stirrer and slowly apply vacuum. A cold trap (e.g., with liquid nitrogen or dry ice/acetone) should be in place before the vacuum pump.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. An equilibrium between the vapor and liquid phases should be established in the column.

  • Fraction Collection: Collect a forerun fraction, which may contain more volatile impurities. Once the temperature at the distillation head stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.

  • Completion: Stop the distillation when the temperature starts to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

  • Shutdown: Turn off the heating and allow the apparatus to cool down completely before slowly releasing the vacuum.

  • Analysis: Analyze the purity of the collected fractions using GC-MS.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any impurities.

Materials:

  • Purified this compound sample

  • Suitable solvent (e.g., ethyl acetate or methanol)

  • GC-MS instrument with a suitable column (e.g., a non-polar or mid-polar capillary column like DB-5ms)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent.[1]

  • Instrument Setup:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • MS Detector: Set to scan a suitable mass range (e.g., m/z 40-500) in electron ionization (EI) mode.

  • Injection: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity as the percentage of the peak area of the main compound relative to the total peak area.

    • Attempt to identify any impurity peaks by comparing their mass spectra to a library database (e.g., NIST).

Data Presentation

Table 1: Physical and Analytical Data for this compound

PropertyValueReference
Chemical Formula C₇H₃F₁₃O[4]
Molecular Weight 350.08 g/mol [4]
Appearance Clear, colorless to light yellow liquid[4]
Boiling Point 147 °C (at 760 mmHg)[4]
95 °C (at 100 mmHg)
Density 1.75 g/mL at 25 °C[4]
Refractive Index 1.3020-1.3050[4]
Commercial Purity >95.0% (GC) to >98%[3][4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound setup_distillation Assemble Distillation Apparatus crude_product->setup_distillation charge_flask Charge Flask & Add Stir Bar setup_distillation->charge_flask apply_vacuum Apply Vacuum charge_flask->apply_vacuum heat_flask Heat Gently apply_vacuum->heat_flask collect_fractions Collect Fractions (Forerun, Main, Residue) heat_flask->collect_fractions gcms_analysis GC-MS Analysis of Fractions collect_fractions->gcms_analysis pool_fractions Pool Pure Fractions gcms_analysis->pool_fractions final_product Purified Product (>99%) pool_fractions->final_product

Caption: Experimental workflow for the purification of this compound by fractional vacuum distillation.

troubleshooting_distillation cluster_diagnosis Diagnosis cluster_solution Solutions start Distillation Problem q_temp Incorrect Boiling Temp? start->q_temp q_rate Distillation Slow/Stopped? start->q_rate q_purity Distillate Impure? start->q_purity sol_temp Check Vacuum Leaks Check Thermometer Placement q_temp->sol_temp sol_rate Check for Leaks Increase Heat Cautiously Ensure Smooth Boiling Insulate Apparatus q_rate->sol_rate sol_purity Slow Distillation Rate Use More Efficient Column Collect Smaller Fractions q_purity->sol_purity

References

"1H,1H-Perfluoro-1-heptanol" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1H,1H-Perfluoro-1-heptanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as 6:1 fluorotelomer alcohol (6:1 FTOH), is a specialty chemical with the formula C₆F₁₃CH₂OH.[1] Due to its unique properties, it is used in the synthesis of various surfactants and as an intermediate in the manufacturing of products such as textiles, polymers, paints, adhesives, waxes, and cleaning agents.[2][3]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] It should be kept away from incompatible materials, such as strong oxidizing agents.

Q3: What is the shelf life of this compound?

Q4: Is this compound susceptible to degradation?

A4: Yes, this compound, like other fluorotelomer alcohols, can undergo degradation through various pathways, including biotransformation and atmospheric oxidation.[7][8] Its stability can be influenced by factors such as storage conditions, exposure to light, and the presence of certain chemicals.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. Store stock solutions in a cool, dark place and for a limited time. Consider performing a purity check of the stock solution using GC-MS or LC-MS/MS if degradation is suspected.
Contamination of the sample or reagents.Ensure all glassware and equipment are scrupulously clean. Use high-purity solvents and reagents.
Appearance of unknown peaks in chromatograms Formation of degradation products.Analyze the sample using mass spectrometry (GC-MS or LC-MS/MS) to identify the unknown peaks. Compare the mass spectra with known degradation products of fluorotelomer alcohols, such as perfluorinated carboxylic acids (PFCAs).
Impurities in the starting material.Check the certificate of analysis for the purity of the this compound. If necessary, purify the compound before use.
Loss of compound during sample preparation Volatility of this compound.Minimize sample heating and exposure to open air. Use sealed vials for sample storage and analysis.[9]
Adsorption to container surfaces.Use polypropylene or silanized glass containers to minimize adsorption.

Stability and Degradation

Stability Profile

While specific quantitative stability data for this compound is limited, the following factors are known to influence the stability of fluorotelomer alcohols:

  • Temperature: Elevated temperatures can promote the degradation of fluorotelomer alcohols. For analytical purposes, storage at 2-8°C is recommended for some FTOHs, with a short holding time of 5 days to prevent significant losses.

  • Light: Exposure to UV light can induce photodegradation. It is advisable to store the compound and its solutions protected from light.

  • pH: The effect of pH on the stability of this compound is not well-documented. However, extreme pH conditions should generally be avoided during storage and handling.

  • Chemical Incompatibility: Strong oxidizing agents can react with the alcohol functional group and should be avoided.

Degradation Pathways

This compound can degrade through several pathways, primarily biotransformation and atmospheric oxidation.

  • Biotransformation: In biological systems, this compound can be metabolized by enzymes such as cytochrome P450.[10] This process can lead to the formation of various metabolites, including perfluoroheptanoic acid (PFHpA).[8]

    Biotransformation FTOH This compound (6:1 FTOH) Metabolites Intermediate Metabolites FTOH->Metabolites Cytochrome P450 PFCA Perfluoroheptanoic Acid (PFHpA) Metabolites->PFCA

    Biotransformation of this compound.
  • Atmospheric Degradation: In the atmosphere, fluorotelomer alcohols can be oxidized, a process often initiated by hydroxyl radicals (•OH).[7] This degradation pathway leads to the formation of a homologous series of perfluorinated carboxylic acids (PFCAs).

    AtmosphericDegradation FTOH This compound (in atmosphere) Oxidation Oxidation FTOH->Oxidation •OH radicals PFCAs Perfluorinated Carboxylic Acids (PFCAs) Oxidation->PFCAs

    Atmospheric degradation of this compound.

Experimental Protocols

Analysis of this compound and its Degradation Products

The analysis of this compound and its degradation products is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][11]

1. Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column, such as an Rtx-200, is used for separation.[12]

  • Injection: Pulsed splitless injection is a common technique.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Detection: Mass spectrometry is used for detection and identification of the compounds.

  • Sample Preparation: Samples may require extraction and derivatization depending on the matrix. For water samples, solid-phase microextraction (SPME) can be used.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase: A mixture of methanol or acetonitrile and water, often with a buffer such as ammonium acetate.

  • Ionization: Electrospray ionization (ESI) in negative mode is commonly used for the detection of acidic degradation products.

  • Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.

  • Sample Preparation: Water samples can be extracted using solid-phase extraction (SPE). Derivatization may be employed to enhance sensitivity for the parent alcohol.[11]

AnalyticalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., water, biological fluid) Extraction Extraction (e.g., SPE, SPME) Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization GCMS GC-MS Derivatization->GCMS LCMSMS LC-MS/MS Derivatization->LCMSMS Identification Compound Identification GCMS->Identification LCMSMS->Identification Quantification Quantification Identification->Quantification

General analytical workflow for this compound.

References

Safe storage and handling procedures for "1H,1H-Perfluoro-1-heptanol"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and troubleshooting for researchers, scientists, and drug development professionals working with 1H,1H-Perfluoro-1-heptanol (CAS No: 375-82-6).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation : Causes skin irritation.

  • Serious Eye Irritation : Causes serious eye irritation.

  • Respiratory Tract Irritation : Avoid breathing dust, fume, gas, mist, vapors, or spray as it may cause respiratory irritation.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: To ensure personal safety, the following PPE should be worn:

  • Eye/Face Protection : Safety glasses or a face shield are necessary.

  • Hand Protection : Chemical-impermeable gloves are required.[1]

  • Skin and Body Protection : Wear protective clothing and boots as the situation requires.

  • Respiratory Protection : In poorly ventilated areas or where vapor/aerosol generation is likely, use a vapor respirator.

Q3: What are the proper storage conditions for this compound?

A3: Proper storage is crucial for maintaining the chemical's integrity and ensuring safety. Store the chemical in a cool, dark, dry, and well-ventilated place.[3] Keep the container tightly closed and store it locked up.[1][2] It should be stored away from incompatible materials such as oxidizing agents and strong bases.[4] While a specific temperature range for this chemical is not provided, a general recommendation for fluorinated alcohols is 2-8°C.[3]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents and strong bases.[4][5]

Q5: What should I do in case of a spill?

A5: In the event of a spill, follow these steps:

  • Ensure adequate ventilation and remove all sources of ignition.[1]

  • Evacuate personnel to a safe area.[1]

  • Wear appropriate personal protective equipment (PPE), including a vapor respirator, protective gloves, and safety glasses.

  • Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

Troubleshooting Guide

Issue Possible Cause Solution
Skin or eye irritation after handling. Direct contact with the chemical.Skin Contact: Immediately wash the affected area with plenty of water. If irritation persists, seek medical attention.[1] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[1]
Accidental inhalation. Inadequate ventilation or improper handling leading to vapor generation.Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical attention.[1]
Chemical appears discolored or has impurities. Improper storage, such as exposure to light or incompatible materials.Do not use the chemical. Dispose of it according to regulations. Review storage procedures to ensure they meet the recommended guidelines (cool, dark, dry, well-ventilated, and away from incompatibles).[3]

Quantitative Data

Physical and Chemical Properties

PropertyValue
CAS Number 375-82-6[1]
Molecular Formula C7H3F13O[1]
Appearance Colorless oil or liquid[1][2]
Boiling Point 146-147 °C[2] or 95°C/100mmHg[1]
Flash Point 37.3 ± 27.3 °C[2]
Density 1.6 ± 0.1 g/cm³[2]

Exposure Control (Note: Specific occupational exposure limits are not available)

ParameterRecommendation
Engineering Controls Use only outdoors or in a well-ventilated area.[1][2] Install a closed system or local exhaust where possible. Safety showers and eye wash stations should be available.

Experimental Workflows & Logical Relationships

handle_chemical General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_vent Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_vent prep_materials Gather Materials & Check for Incompatibles prep_vent->prep_materials handle_transfer Carefully Transfer Chemical prep_materials->handle_transfer handle_avoid Avoid Inhalation & Contact handle_transfer->handle_avoid cleanup_store Store Properly in a Cool, Dark, Dry Place handle_avoid->cleanup_store cleanup_dispose Dispose of Waste According to Regulations cleanup_store->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: General Handling Workflow for this compound

emergency_response Emergency Response Protocol cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Event skin_wash Wash with Plenty of Water start->skin_wash eye_rinse Rinse Cautiously with Water for Several Minutes start->eye_rinse inhale_fresh_air Move to Fresh Air start->inhale_fresh_air skin_medical Get Medical Help if Irritation Occurs skin_wash->skin_medical eye_lenses Remove Contact Lenses, if Present eye_rinse->eye_lenses eye_medical Get Medical Advice eye_lenses->eye_medical inhale_medical Get Medical Help if Unwell inhale_fresh_air->inhale_medical

Caption: Emergency Response Protocol for Exposures

References

Technical Support Center: Overcoming Solubility Challenges with 1H,1H-Perfluoro-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 1H,1H-Perfluoro-1-heptanol.

Troubleshooting Guides

Issue 1: Poor Dissolution of a Hydrophobic Active Pharmaceutical Ingredient (API) in Common Solvents

Question: I am unable to achieve the desired concentration of my hydrophobic API using standard organic solvents. Can this compound help?

Answer: Yes, this compound can be an effective co-solvent to enhance the solubility of poorly water-soluble and some organic-soluble compounds. Its unique properties, stemming from its fluorinated chain, can create favorable interactions with certain hydrophobic APIs.

Recommended Actions:

  • Co-solvent System: Start by preparing a stock solution of your API in a solvent in which it has at least minimal solubility. Then, titrate with this compound while monitoring for dissolution. A step-by-step protocol is provided below.

  • Ternary System: For highly lipophilic compounds, consider a ternary solvent system. A combination of a primary solvent, this compound, and a third solvent with intermediate polarity can sometimes create a more favorable environment for dissolution.

  • Temperature Adjustment: Gently warming the solvent system can increase the kinetic solubility of your compound. However, be cautious of potential degradation of your API at elevated temperatures. Always perform stability studies in parallel.

Issue 2: API Precipitation Upon Addition to an Aqueous Phase

Question: My API is soluble in an organic solvent, but it immediately precipitates when I try to introduce it into an aqueous buffer for my assay. How can this compound prevent this?

Answer: this compound can be used to formulate microemulsions, which are thermodynamically stable, isotropic systems of oil, water, and surfactants. These formulations can encapsulate the API and prevent its precipitation in aqueous environments.[1][2][3][4][5][6]

Recommended Actions:

  • Microemulsion Formulation: Develop a microemulsion system using this compound as part of the oil phase. A typical formulation includes an oil phase (e.g., a mixture of a common oil and this compound), a surfactant, a co-surfactant, and an aqueous phase. The API is dissolved in the oil phase before emulsification.

  • Phase Titration: Systematically titrate the oil phase (containing the dissolved API and this compound) with a mixture of the surfactant and co-surfactant, followed by the aqueous phase, to identify the microemulsion region. This can be visualized using a pseudo-ternary phase diagram.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: The solubility of this compound is a critical parameter for its effective use. While extensive quantitative data is limited, the following table summarizes the available qualitative and comparative solubility information.

SolventChemical FormulaQualitative Solubility of this compoundComparative Solubility of 1-Heptanol (Non-fluorinated analog)
Polar Protic Solvents
MethanolCH₃OHSlightly SolubleMiscible
EthanolC₂H₅OHData not availableMiscible
WaterH₂OData not available0.1 g / 100 mL at 20°C[7]
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSlightly SolubleSoluble
AcetoneC₃H₆OData not availableHighly Soluble
Nonpolar Solvents
Diethyl Ether(C₂H₅)₂OData not availableMiscible
HexaneC₆H₁₄Data not availableSoluble

Note: The solubility of fluorinated compounds can be complex and may not always directly correlate with the non-fluorinated analogs due to the unique properties of the fluorine atoms. It is always recommended to perform small-scale solubility tests for your specific application.

Q2: What are the key safety precautions when handling this compound?

A2: this compound should be handled with care in a well-ventilated area. It is recommended to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Q3: Can I use this compound in my cell-based assays?

A3: The cytotoxicity of this compound should be evaluated for your specific cell line and assay conditions. It is recommended to perform a dose-response experiment to determine the non-toxic concentration range before using it in your final experiments.

Q4: How does the fluorine content of this compound contribute to its solubilizing properties?

A4: The highly electronegative fluorine atoms in the perfluorinated chain create a molecule with a distinct polarity profile compared to its non-fluorinated counterpart. This can lead to unique intermolecular interactions, such as fluorous-fluorous interactions, which can be leveraged to dissolve certain types of molecules, particularly other fluorinated or hydrophobic compounds.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

Objective: To determine the effectiveness of this compound as a co-solvent for a poorly soluble API.

Materials:

  • Poorly soluble API

  • Primary solvent (e.g., ethanol, DMSO)

  • This compound

  • Vortex mixer

  • Spectrophotometer or other analytical instrument for concentration measurement

Methodology:

  • Prepare a saturated or near-saturated stock solution of the API in the chosen primary solvent.

  • In a series of vials, add a fixed volume of the API stock solution.

  • To each vial, add increasing volumes of this compound (e.g., 1%, 2%, 5%, 10%, 20% v/v).

  • Vortex each vial vigorously for 2-5 minutes.

  • Allow the vials to equilibrate at a controlled temperature for a set period (e.g., 1-24 hours).

  • Visually inspect for any undissolved API.

  • If dissolution appears complete, carefully collect an aliquot of the supernatant.

  • Determine the concentration of the dissolved API using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Plot the API concentration against the percentage of this compound to determine the optimal co-solvent ratio.

Protocol 2: Formulation of a Microemulsion for Improved Aqueous Dispersibility

Objective: To formulate a microemulsion using this compound to enhance the dispersibility of a hydrophobic API in an aqueous medium.

Materials:

  • Hydrophobic API

  • Oil phase component (e.g., medium-chain triglyceride, ethyl oleate)

  • This compound

  • Surfactant (e.g., Tween® 80, Cremophor® EL)

  • Co-surfactant (e.g., Transcutol®, ethanol)

  • Aqueous phase (e.g., purified water, buffer)

  • Magnetic stirrer

Methodology:

  • Prepare the Oil Phase: Dissolve the hydrophobic API in a mixture of the chosen oil and this compound. Gentle heating may be applied if necessary, but ensure the API is stable at that temperature.

  • Prepare the Surfactant/Co-surfactant (S/CoS) Mixture: Prepare various ratios of the surfactant and co-surfactant (e.g., 1:1, 2:1, 3:1, 4:1 by weight).

  • Construct a Pseudo-Ternary Phase Diagram: a. For each S/CoS ratio, prepare a series of mixtures with varying ratios of the oil phase and the S/CoS mixture (e.g., from 9:1 to 1:9). b. Titrate each of these mixtures with the aqueous phase dropwise while stirring. c. Observe the mixture for transparency and flowability. The points at which clear, single-phase microemulsions form are recorded. d. Plot these points on a pseudo-ternary phase diagram with the three vertices representing the oil phase, the S/CoS mixture, and the aqueous phase. This will delineate the microemulsion region.

  • Select and Characterize the Optimal Formulation: Choose a formulation from within the stable microemulsion region for further characterization, such as droplet size analysis, viscosity, and drug loading capacity.

Visualizations

experimental_workflow_cosolvent cluster_prep Preparation cluster_addition Co-solvent Addition cluster_equilibration Equilibration & Observation cluster_analysis Analysis prep_api Prepare saturated API stock solution in primary solvent prep_vials Aliquot stock solution into vials prep_api->prep_vials add_pfh Add increasing volumes of This compound prep_vials->add_pfh vortex Vortex vigorously add_pfh->vortex equilibrate Equilibrate at controlled temperature vortex->equilibrate observe Visually inspect for dissolution equilibrate->observe aliquot Collect supernatant observe->aliquot If dissolved analyze Determine API concentration (e.g., HPLC, UV-Vis) aliquot->analyze plot Plot [API] vs. % Co-solvent analyze->plot

Caption: Workflow for solubility enhancement using a co-solvent system.

experimental_workflow_microemulsion cluster_phase_prep Phase Preparation cluster_titration Titration & Diagram Construction cluster_selection Formulation Selection & Characterization prep_oil Prepare Oil Phase: API + Oil + this compound mix_oil_scos Mix Oil Phase and S/CoS at different ratios prep_oil->mix_oil_scos prep_scos Prepare Surfactant/Co-surfactant (S/CoS) mixtures at various ratios prep_scos->mix_oil_scos titrate_aq Titrate with Aqueous Phase mix_oil_scos->titrate_aq observe_me Observe for microemulsion formation (clarity) titrate_aq->observe_me plot_diagram Plot points on a pseudo-ternary phase diagram observe_me->plot_diagram select_formulation Select optimal formulation from microemulsion region plot_diagram->select_formulation characterize Characterize: - Droplet Size - Viscosity - Drug Loading select_formulation->characterize

Caption: Workflow for microemulsion formulation and characterization.

References

Technical Support Center: 1H,1H-Perfluoro-1-heptanol Emulsion Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing emulsion instability issues encountered when working with 1H,1H-Perfluoro-1-heptanol.

Troubleshooting Guide: Emulsion Instability

This guide addresses common problems observed during the preparation and storage of this compound emulsions.

Problem 1: Immediate Phase Separation After Emulsification

Possible Causes:

  • Insufficient Surfactant Concentration: The amount of surfactant may be inadequate to sufficiently lower the interfacial tension between the aqueous and oil phases.

  • Inappropriate Surfactant Type: The chosen surfactant may not have the optimal Hydrophilic-Lipophilic Balance (HLB) for stabilizing a water-in-oil (W/O) or oil-in-water (O/W) emulsion with a fluorinated alcohol.

  • Low Energy Input: The energy provided during emulsification (e.g., homogenization speed or sonication power) may not be sufficient to create small, stable droplets.

Solutions:

  • Increase Surfactant Concentration: Gradually increase the surfactant concentration and observe the impact on stability. Be aware that excessive surfactant can also lead to instability.

  • Select an Appropriate Surfactant: For fluorinated oils, specialized fluorosurfactants are often more effective than conventional hydrocarbon-based surfactants.[1]

  • Optimize Emulsification Parameters: Increase the homogenization speed, sonication time, or processing pressure to reduce droplet size.

Problem 2: Creaming or Sedimentation Over Time

Possible Causes:

  • Droplet Size Too Large: Larger droplets are more susceptible to gravitational forces, leading to creaming (upward movement of the dispersed phase) or sedimentation (downward movement).

  • Low Viscosity of the Continuous Phase: A low-viscosity continuous phase allows for easier movement of the dispersed droplets.

Solutions:

  • Reduce Droplet Size: Employ higher energy emulsification methods or optimize existing parameters to achieve a smaller mean droplet size.

  • Increase Continuous Phase Viscosity: Incorporate a thickening agent or a viscosity modifier into the continuous phase to hinder droplet movement.

Problem 3: Flocculation and Coalescence

Possible Causes:

  • Inadequate Surfactant Film: The surfactant layer around the droplets may be incomplete or weak, allowing droplets to aggregate (flocculation) and merge (coalescence).

  • Unfavorable pH or Ionic Strength: The pH or salt concentration of the aqueous phase can affect the charge on the droplet surface, reducing electrostatic repulsion and promoting flocculation.

  • Temperature Fluctuations: Changes in temperature can affect surfactant solubility and the integrity of the interfacial film.[2]

Solutions:

  • Optimize Surfactant Concentration and Type: Ensure complete coverage of the droplet surface with a suitable surfactant.

  • Control pH and Ionic Strength: Adjust the pH of the aqueous phase to a value that maximizes the zeta potential and electrostatic repulsion between droplets. The addition of electrolytes should be carefully controlled.

  • Maintain Stable Temperature Conditions: Store the emulsion at a constant, controlled temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of surfactant for a this compound emulsion?

A1: A recommended starting point is typically in the range of 1-5% (w/w) of the oil phase. However, the optimal concentration is highly dependent on the specific surfactant used, the desired droplet size, and the overall formulation. It is crucial to perform a concentration optimization study.

Q2: How does pH affect the stability of my this compound emulsion?

A2: The pH of the aqueous phase can significantly impact the surface charge of the droplets, which is a key factor in emulsion stability. For emulsions stabilized by ionic surfactants, pH changes can alter the degree of ionization of the surfactant headgroups, thereby affecting the electrostatic repulsion between droplets. It is advisable to measure the zeta potential of your emulsion at different pH values to identify the range of maximum stability.

Q3: Can I use standard hydrocarbon-based surfactants to stabilize a this compound emulsion?

A3: While some hydrocarbon-based surfactants may provide limited stability, specialized fluorosurfactants are generally more effective for emulsifying fluorinated compounds like this compound.[1] This is due to the unique properties of the fluorinated tail, which can interact more favorably with the fluorinated oil phase.

Q4: What is the best method to determine the particle size of my emulsion?

A4: Dynamic Light Scattering (DLS) is a widely used and effective technique for measuring the size distribution of submicron emulsion droplets.[2] It is important to properly prepare the sample by diluting it to an appropriate concentration to avoid multiple scattering effects.

Q5: My emulsion is intended for a drug delivery application. What are the key stability parameters I should monitor?

A5: For drug delivery applications, it is critical to monitor droplet size, polydispersity index (PDI), and zeta potential over time and under relevant storage conditions (e.g., temperature, pH). Any changes in these parameters can affect the bioavailability, efficacy, and safety of the encapsulated drug.

Quantitative Data Summary

Disclaimer: The following tables provide illustrative data based on general principles of emulsion science. Specific experimental data for this compound emulsions should be generated for your specific formulation.

Table 1: Illustrative Effect of Surfactant Concentration on Emulsion Stability

Surfactant Concentration (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Stability after 24h (Visual)
0.58500.85Phase Separation
1.04500.42Slight Creaming
2.52000.25Stable
5.01800.23Stable
10.02200.55Flocculation

Table 2: Illustrative Effect of pH on Zeta Potential and Emulsion Stability

pHZeta Potential (mV)Emulsion Stability
3.0+5Unstable (Flocculation)
5.0+25Moderately Stable
7.0+45Stable
9.0+20Moderately Stable
11.0-10Unstable (Coalescence)

Table 3: Illustrative Effect of Temperature on Mean Droplet Size

Temperature (°C)Mean Droplet Size (nm) after 48h
4210
25250
40400 (Coalescence observed)

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion

Materials:

  • This compound (oil phase)

  • Fluorosurfactant (e.g., a PEG-based fluorosurfactant)

  • Deionized water (aqueous phase)

  • High-pressure homogenizer or ultrasonicator

Procedure:

  • Prepare the oil phase by dissolving the fluorosurfactant in this compound at the desired concentration.

  • Gently heat the oil phase to ensure complete dissolution of the surfactant.

  • Add the aqueous phase to the oil phase dropwise while stirring at a moderate speed to form a coarse pre-emulsion.

  • Process the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 10,000-20,000 psi) for a set number of cycles (e.g., 3-5 cycles). Alternatively, sonicate the pre-emulsion using a probe sonicator at a specific power and duration.

  • Cool the resulting nanoemulsion to room temperature.

  • Characterize the nanoemulsion for droplet size, PDI, and zeta potential.

Protocol 2: Particle Size and Zeta Potential Analysis using Dynamic Light Scattering (DLS)

Instrumentation:

  • Zetasizer or similar DLS instrument

Procedure:

  • Sample Preparation: Dilute a small aliquot of the emulsion with deionized water to a concentration that results in a suitable scattering intensity (typically a slightly turbid appearance). The exact dilution factor will depend on the initial concentration of the emulsion and should be optimized to avoid multiple scattering.

  • Instrument Setup:

    • Set the measurement temperature (e.g., 25 °C).

    • Select the appropriate dispersant properties (refractive index and viscosity of water).

    • Select the material properties (refractive index of this compound).

  • Measurement:

    • Equilibrate the sample in the instrument for a few minutes to ensure temperature stability.

    • Perform the particle size measurement, typically involving multiple runs that are averaged.

    • For zeta potential, use an appropriate folded capillary cell and follow the instrument's instructions for loading the sample and performing the measurement.

  • Data Analysis: Analyze the correlation function to obtain the mean hydrodynamic diameter and the polydispersity index (PDI). For zeta potential, analyze the electrophoretic mobility to determine the zeta potential value.

Protocol 3: Emulsion Stability Assessment using Turbiscan

Instrumentation:

  • Turbiscan or similar instrument based on static multiple light scattering.

Procedure:

  • Sample Preparation: Transfer a sufficient volume of the undiluted emulsion into a Turbiscan measurement cell.

  • Instrument Setup:

    • Place the cell in the instrument.

    • Set the analysis temperature and duration.

  • Measurement: The instrument will scan the sample vertically, measuring the backscattering and transmission profiles at regular time intervals.

  • Data Analysis:

    • Analyze the evolution of the backscattering and transmission profiles over time to identify destabilization phenomena such as creaming, sedimentation, clarification, and particle size variation.

    • The Turbiscan Stability Index (TSI) can be calculated to provide a quantitative comparison of the stability of different formulations. A lower TSI value indicates higher stability.

Signaling Pathways and Logical Relationships

Biological Interactions of Perfluorinated Compounds (General Overview)

Disclaimer: Specific data on the interaction of this compound with biological systems is limited. The following provides a general framework for how such interactions are typically investigated for drug delivery applications.

Perfluorinated compounds used in emulsions for drug delivery can interact with cells through various mechanisms. Understanding these interactions is crucial for predicting efficacy and potential toxicity.

Diagram 1: General Cellular Uptake and Intracellular Trafficking of Nanoemulsions

CellularUptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis Nanoemulsion Nanoemulsion CellMembrane Cell Membrane Nanoemulsion->CellMembrane Adsorption Clathrin Clathrin-mediated CellMembrane->Clathrin Caveolae Caveolae-mediated CellMembrane->Caveolae Macropinocytosis Macropinocytosis CellMembrane->Macropinocytosis Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion & Degradation Cytosol Cytosol Endosome->Cytosol Endosomal Escape (Drug Release)

Caption: Cellular uptake pathways for nanoemulsions.

Diagram 2: Troubleshooting Workflow for Emulsion Instability

TroubleshootingWorkflow Start Start ObserveInstability Observe Emulsion Instability (Phase Separation, Creaming, etc.) Start->ObserveInstability IdentifyType Identify Type of Instability ObserveInstability->IdentifyType ImmediateSeparation Immediate Phase Separation IdentifyType->ImmediateSeparation Immediate CreamingSedimentation Creaming / Sedimentation IdentifyType->CreamingSedimentation Over Time FlocculationCoalescence Flocculation / Coalescence IdentifyType->FlocculationCoalescence Over Time CheckSurfactantConc Check Surfactant Concentration ImmediateSeparation->CheckSurfactantConc CheckEnergyInput Check Energy Input (Homogenization/Sonication) ImmediateSeparation->CheckEnergyInput CheckDropletSize Measure Droplet Size CreamingSedimentation->CheckDropletSize CheckViscosity Check Continuous Phase Viscosity CreamingSedimentation->CheckViscosity CheckZetaPotential Measure Zeta Potential (Check pH/Ions) FlocculationCoalescence->CheckZetaPotential CheckTemperature Check Storage Temperature FlocculationCoalescence->CheckTemperature Optimize Optimize Formulation/ Process Parameter CheckSurfactantConc->Optimize CheckEnergyInput->Optimize CheckDropletSize->Optimize CheckViscosity->Optimize CheckZetaPotential->Optimize CheckTemperature->Optimize End End Optimize->End

Caption: A logical workflow for troubleshooting common emulsion instability issues.

References

Preventing contamination in "1H,1H-Perfluoro-1-heptanol" experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H,1H-Perfluoro-1-heptanol. Our goal is to help you prevent and resolve contamination issues to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My experimental results are inconsistent. Could contamination in my this compound be the cause?

A1: Yes, inconsistent results are a common indicator of contamination. Impurities in this compound can interfere with your experiments in various ways, including altering reaction kinetics, interfering with analytical measurements, or causing unexpected biological effects. It is crucial to assess the purity of your reagent and consider purification if necessary.

Q2: What are the likely sources of contamination in this compound?

A2: Contamination can arise from several sources:

  • Synthesis Byproducts: The manufacturing process of fluorotelomer alcohols can result in impurities such as other fluorotelomer alcohols with different chain lengths, unreacted starting materials, and various isomers.

  • Storage and Handling: Improper storage can lead to contamination. For instance, using incompatible containers may cause leaching of plasticizers or other chemicals. Exposure to air and moisture can also introduce contaminants.

  • Cross-Contamination: Using glassware or equipment that has not been properly cleaned can introduce contaminants from previous experiments.

Q3: How can I detect impurities in my this compound sample?

A3: Several analytical techniques can be used for purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying and quantifying volatile and semi-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹⁹F NMR, can also provide valuable information about the presence of impurities.

Q4: I've confirmed my this compound is contaminated. How can I purify it?

A4: Fractional distillation is a suitable method for purifying this compound, especially for removing impurities with different boiling points. A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: My baseline in analytical assays (e.g., HPLC, GC) is noisy when using this compound as a solvent or reagent. What could be the problem?

A5: A noisy baseline is often indicative of impurities eluting from the column. These could be contaminants from your this compound or degradation products. Ensure your solvent is of high purity and consider filtering it before use. Running a blank with just the solvent can help identify if it's the source of the noise.

Q6: I am observing unexpected cellular toxicity or altered signaling in my biological experiments. Can impurities in this compound be responsible?

A6: Absolutely. Even small amounts of certain impurities can have significant biological effects. For example, some fluorinated compounds have been shown to disrupt cell membranes and interfere with signaling pathways. It is crucial to use high-purity this compound for biological applications and to include appropriate solvent controls in your experiments.

Quantitative Data on Potential Impurities

The following table summarizes potential impurities that may be found in perfluorinated compounds, with some data derived from studies on related perfluorocarbons. Note that the exact impurity profile can vary between batches and manufacturers.

ImpurityPotential Concentration Range (ppm)Analytical Method for Detection
Other Fluorotelomer Alcohols (e.g., 1H,1H,7H-dodecafluoro-1-heptanol)< 10 - 22,500[1]GC-MS
1H-Perfluorooctane< 1 - 376[1]GC-MS
Perfluorooctanoic acid (PFOA)Traces - 28.4[1]LC-MS/MS, GC-MS
Solvents from synthesis (e.g., ethylbenzene, p-xylene)Traces - 1.55[1]GC-MS

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound purity.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate.
  • Perform serial dilutions to achieve a final concentration suitable for your instrument's detection limits.

2. GC-MS Parameters:

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.
  • Injector Temperature: 250 °C
  • Oven Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI).
  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Identify the main peak corresponding to this compound.
  • Identify impurity peaks by comparing their mass spectra to library databases (e.g., NIST).
  • Quantify impurities by comparing their peak areas to that of the main compound or by using an internal standard.

Protocol 2: Purification by Fractional Distillation

This protocol provides a general guideline for the fractional distillation of this compound. Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
  • Ensure all glassware is clean and dry.

2. Distillation Procedure:

  • Place the impure this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
  • Heat the flask gently using a heating mantle.
  • Slowly increase the temperature and observe the vapor rising through the fractionating column.
  • The boiling point of this compound is approximately 155-157 °C at atmospheric pressure.
  • Collect the fraction that distills over at a constant temperature corresponding to the boiling point of the pure compound.
  • Discard the initial and final fractions, which are likely to contain lower and higher boiling point impurities, respectively.

3. Purity Verification:

  • Analyze the purified fraction using GC-MS (as described in Protocol 1) to confirm the removal of impurities.

Visualizations

Contamination_Troubleshooting_Workflow Contamination Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Analytical Verification cluster_3 Resolution Inconsistent_Results Inconsistent Experimental Results Purity_Check Check Purity of this compound (e.g., Certificate of Analysis) Inconsistent_Results->Purity_Check Review_Protocols Review Experimental Protocols (Handling, Storage, Glassware) Inconsistent_Results->Review_Protocols GCMS_Analysis Perform GC-MS or NMR Analysis Purity_Check->GCMS_Analysis Purity Suspect Review_Protocols->GCMS_Analysis Protocols Appear Sound Refine_Protocols Refine Handling and Storage Protocols Review_Protocols->Refine_Protocols Handling Issues Identified Purification Purify by Fractional Distillation GCMS_Analysis->Purification Impurities Detected New_Reagent Source New, High-Purity Reagent GCMS_Analysis->New_Reagent Significant Contamination Purification->Inconsistent_Results Re-evaluate Experiment New_Reagent->Inconsistent_Results Re-evaluate Experiment Refine_Protocols->Inconsistent_Results Re-evaluate Experiment

Caption: A logical workflow for troubleshooting contamination issues.

cAMP_Signaling_Pathway_Interference Potential Interference with cAMP Signaling by Contaminants cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Hormone Hormone GPCR GPCR Hormone->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to Contaminants Fluorinated Impurities Contaminants->GPCR Potential Disruption Contaminants->AC Potential Inhibition PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Steroidogenesis) PKA->Cellular_Response Phosphorylates Targets

Caption: Potential interference of impurities with the cAMP pathway.

References

Technical Support Center: Interpreting Complex ¹H NMR Spectra of 1H,1H-Perfluoro-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H,1H-Perfluoro-1-heptanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you interpret the complex ¹H NMR spectra of this fluorinated alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the expected signals in the ¹H NMR spectrum of this compound?

A1: The ¹H NMR spectrum of this compound is expected to show two main signals: a triplet corresponding to the methylene protons (-CH₂-) adjacent to the perfluoroalkyl chain, and a broad singlet or triplet for the hydroxyl proton (-OH). The complexity of the methylene signal arises from coupling to the adjacent difluoromethylene group (-CF₂-).

Q2: Why does the -CH₂- signal appear as a triplet of triplets?

A2: The methylene (-CH₂-) protons are coupled to the two adjacent fluorine atoms of the -CF₂- group. This results in a triplet due to ³JHF coupling. Additionally, the hydroxyl proton, if coupled, can split the methylene signal into another triplet (²JHH). However, the hydroxyl proton coupling is often not observed due to rapid chemical exchange. Therefore, the primary splitting of the -CH₂- signal into a triplet is due to the two equivalent fluorine atoms on the adjacent carbon.

Q3: What are the typical chemical shifts and coupling constants for this compound?

A3: The chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. Below are typical values reported in the literature for similar fluorinated alcohols.

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Typical Coupling Constant (J, Hz)
-CH₂-3.8 - 4.2Triplet³JHF ≈ 13 - 15 Hz
-OH1.5 - 3.0 (variable)Singlet (broad) or Triplet²JHH ≈ 5 - 7 Hz (if observed)

Q4: My -OH peak is very broad or not visible. Is this normal?

A4: Yes, this is a common observation for alcohol protons in ¹H NMR. The broadening is due to chemical exchange with trace amounts of water or other acidic impurities in the sample or solvent.[1] To confirm the identity of an -OH peak, you can add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing the peak to disappear.[1]

Troubleshooting Guide

Problem 1: The baseline of my spectrum is rolling or distorted.

  • Possible Cause: A rolling baseline can be caused by a variety of factors, including issues with the spectrometer's magnetic field homogeneity (shimming), a high concentration of the sample, or the presence of paramagnetic impurities. For fluorinated compounds, the large spectral width of ¹⁹F NMR can sometimes lead to baseline distortions in coupled ¹H spectra.

  • Solution:

    • Re-shim the spectrometer: Poor shimming is a common cause of poor peak shape and baseline issues.

    • Dilute your sample: High concentrations can increase viscosity and affect relaxation times, leading to broader signals and baseline problems.

    • Check for paramagnetic impurities: Ensure your sample and solvent are free from paramagnetic metals.

    • Use baseline correction: Most NMR processing software includes functions to correct for baseline distortions.

Problem 2: The integration of my signals is inaccurate.

  • Possible Cause: Inaccurate integration can result from poor baseline correction, signal overlap, or incorrect acquisition parameters, particularly the relaxation delay (d1). For quantitative analysis, the relaxation delay must be long enough to allow for complete relaxation of the nuclei between scans.

  • Solution:

    • Ensure a flat baseline: Perform careful baseline correction before integration.

    • Increase the relaxation delay: For quantitative results, set the relaxation delay to at least 5 times the longest T1 relaxation time of the signals of interest.

    • Check for signal overlap: If peaks are overlapping, consider using a different solvent to improve signal dispersion.[1]

Problem 3: The multiplicity of the -CH₂- signal is not a clean triplet.

  • Possible Cause: The expected triplet for the -CH₂- group can be distorted if the coupling constants are not well-resolved or if there is second-order coupling. Additionally, if the hydroxyl proton is exchanging at an intermediate rate, it can lead to broadening of the adjacent methylene signal.

  • Solution:

    • Improve resolution: Ensure the spectrometer is well-shimmed to maximize resolution.

    • Acquire a ¹⁹F-decoupled ¹H spectrum: This will collapse the triplet from ³JHF coupling into a singlet (or a triplet if coupled to the -OH proton), confirming the H-F coupling.

    • Vary the temperature: Changing the temperature can alter the rate of hydroxyl proton exchange, potentially sharpening the methylene signal.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a high-purity deuterated solvent such as chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect chemical shifts.[1]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Filter the solution through a pipette with a small cotton plug into a clean NMR tube.

  • Referencing: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.00 ppm).

Protocol 2: D₂O Exchange for -OH Peak Identification

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Gently shake the tube to ensure thorough mixing.

  • Re-acquire Spectrum: Acquire a second ¹H NMR spectrum. The peak corresponding to the -OH proton should disappear or significantly decrease in intensity.[1]

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shim Spectrometer transfer->shim acquire Acquire ¹H Spectrum shim->acquire d2o D₂O Exchange (Optional) acquire->d2o process Process FID acquire->process reacquire Re-acquire Spectrum d2o->reacquire reacquire->process phase Phase Correction process->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

Caption: Experimental workflow for acquiring a ¹H NMR spectrum of this compound.

troubleshooting_guide cluster_issues cluster_solutions start Complex ¹H NMR Spectrum issue Identify Issue start->issue baseline_issue Poor Baseline issue->baseline_issue Baseline Distortion integration_issue Inaccurate Integration issue->integration_issue Integration Error multiplicity_issue Incorrect Multiplicity issue->multiplicity_issue Peak Shape Problem reshim Re-shim baseline_issue->reshim dilute Dilute Sample baseline_issue->dilute baseline_correct Use Baseline Correction baseline_issue->baseline_correct integration_issue->baseline_correct increase_d1 Increase Relaxation Delay integration_issue->increase_d1 multiplicity_issue->reshim decouple ¹⁹F Decoupling multiplicity_issue->decouple temp_vary Vary Temperature multiplicity_issue->temp_vary

Caption: Troubleshooting logic for common issues in the ¹H NMR spectrum of this compound.

References

Minimizing adduct formation in mass spectrometry of "1H,1H-Perfluoro-1-heptanol"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 1H,1H-Perfluoro-1-heptanol (6:2 Fluorotelomer Alcohol). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on minimizing adduct formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its mass spectrometry analysis important?

A1: this compound, also known as 6:2 fluorotelomer alcohol (6:2 FTOH), is a polyfluorinated compound used in a variety of industrial and consumer products. Due to its potential to degrade into persistent perfluorinated carboxylic acids (PFCAs), its detection and quantification in various matrices are crucial for environmental monitoring and human exposure studies. Mass spectrometry is a key analytical technique for this purpose due to its sensitivity and selectivity.

Q2: What are the most common challenges in the mass spectrometry of this compound?

A2: A primary challenge in the electrospray ionization (ESI) mass spectrometry of this compound is the formation of adducts, particularly in the negative ion mode. These adducts can complicate mass spectra, reduce the intensity of the desired deprotonated molecule ([M-H]⁻), and compromise the accuracy of quantitative analyses. Common adducts include acetate ([M+CH₃COO]⁻), sodium ([M+Na]⁺), and potassium ([M+K]⁺) adducts. The formation of acetate adducts is particularly prevalent when using mobile phases containing ammonium acetate.[1][2]

Q3: What is an adduct in mass spectrometry?

A3: An adduct ion is formed when a molecule associates with other ions present in the sample or mobile phase, such as protons ([M+H]⁺), sodium ([M+Na]⁺), potassium ([M+K]⁺), ammonium ([M+NH₄]⁺), or, in the case of negative ion mode, anions like acetate ([M+CH₃COO]⁻). While some adducts can be useful for ionization, unwanted adducts can lead to a fragmented signal, making data interpretation and quantification difficult.

Q4: Why is my signal for this compound split into multiple peaks?

A4: If you are observing multiple peaks for a single analyte, it is highly likely that you are detecting various adducts of this compound. For instance, in positive ion mode, you might see the protonated molecule ([M+H]⁺) alongside sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. In negative ion mode, the deprotonated molecule ([M-H]⁻) can be accompanied by an acetate adduct ([M+CH₃COO]⁻), especially if acetate is present in your mobile phase.

Q5: How can I prevent contamination that leads to adduct formation?

A5: Meticulous laboratory hygiene is critical. To prevent sodium and potassium adducts, use high-purity solvents and reagents, wear powder-free nitrile gloves, and use polypropylene or PEEK labware instead of glass where possible, as glass can be a source of sodium ions. For PFAS analysis, it is also crucial to use PFAS-free vials, caps, and tubing to avoid background contamination.

Troubleshooting Guide

Issue: High abundance of acetate adducts ([M+CH₃COO]⁻) in negative ion mode.

Possible Cause Solution
Use of ammonium acetate in the mobile phase.Primary Recommendation: Omit ammonium acetate from your mobile phase. The deprotonated molecule ([M-H]⁻) can be formed in negative ESI mode without it.[1] Alternative: If a mobile phase modifier is necessary for chromatographic reasons, consider using an ethanolamine-modified mobile phase to minimize acetate adduct formation.[1]
Contamination from sample preparation or handling.Ensure all solvents and reagents are free of acetate.

Issue: Presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts in positive ion mode.

Possible Cause Solution
Contamination from glassware.Use polypropylene or other plastic labware whenever possible. If glassware must be used, ensure it is thoroughly cleaned and rinsed with high-purity water and solvent.
Impurities in solvents, reagents, or sample matrix.Use high-purity, LC-MS grade solvents and reagents. Consider sample cleanup procedures like solid-phase extraction (SPE) to remove interfering matrix components.
Mobile phase composition.Lowering the pH of the mobile phase with a small amount of formic acid can promote the formation of the protonated molecule ([M+H]⁺) over metal adducts.

Issue: Low sensitivity for the desired ion ([M-H]⁻ or [M+H]⁺).

| Possible Cause | Solution | | Ionization is distributed among multiple adducts. | Follow the steps above to minimize the formation of unwanted adducts, which should consolidate the ion signal into the desired species. | | Suboptimal ion source parameters. | Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for your target ion. | | Mobile phase composition not ideal for ionization. | For positive ion mode, the addition of a proton source like formic acid can enhance protonation. For negative ion mode, ensuring the mobile phase can accept a proton (e.g., by being slightly basic or aprotic) can improve the formation of [M-H]⁻. |

Data Presentation

The following table summarizes the expected ion formation for this compound under different mobile phase conditions based on available literature. Note that specific quantitative ratios of adducts are highly dependent on instrumentation and experimental conditions and are not consistently reported in the literature.

Mobile Phase AdditiveIonization ModePredominant Ion(s) ExpectedNotes
Ammonium AcetateNegative ESI[M+CH₃COO]⁻Acetate adducts are highly likely to be the dominant species.[2]
None or alternative modifier (e.g., ethanolamine)Negative ESI[M-H]⁻Omission of acetate is recommended to promote the formation of the deprotonated molecule.[1][3]
Formic AcidPositive ESI[M+H]⁺Acidic conditions generally favor the formation of the protonated molecule over metal adducts.
None (with potential Na⁺/K⁺ contamination)Positive ESI[M+H]⁺, [M+Na]⁺, [M+K]⁺A mix of protonated and metal adducts is common in the absence of an acid modifier.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Water Samples

This protocol is designed to concentrate this compound from water samples and remove interfering matrix components.

  • Materials:

    • Weak anion-exchange (WAX) SPE cartridges

    • Methanol (LC-MS grade)

    • High-purity water

    • Polypropylene collection tubes

  • Procedure:

    • Cartridge Conditioning: Condition the WAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of high-purity water. Do not allow the cartridge to go dry.

    • Sample Loading: Load 100-500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of high-purity water to remove hydrophilic interferences.

    • Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.

    • Elution: Elute the analyte from the cartridge with 5 mL of methanol into a polypropylene collection tube.

    • Concentration: Evaporate the eluate to a final volume of 0.5-1 mL under a gentle stream of nitrogen.

    • Reconstitution: Add an equal volume of high-purity water to the concentrated extract before injection.

Protocol 2: LC-MS/MS Analysis for Minimized Adduct Formation

This protocol focuses on LC-MS/MS conditions optimized for the detection of the deprotonated this compound molecule.

  • Instrumentation:

    • Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

    • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).

  • LC Conditions:

    • Mobile Phase A: High-purity water.

    • Mobile Phase B: Methanol (LC-MS grade).

    • Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Negative ESI.

    • Capillary Voltage: 3.0-3.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-400 °C.

    • Cone Gas Flow: 50-100 L/hr.

    • Desolvation Gas Flow: 600-800 L/hr.

    • MRM Transition: Monitor the transition from the deprotonated precursor ion ([M-H]⁻) to a characteristic product ion. For this compound (C₇H₃F₁₃O, MW ≈ 350.08 g/mol ), the precursor would be at m/z ≈ 349.

Visualizations

TroubleshootingWorkflow start Start: Adduct Formation Observed check_mode Check Ionization Mode start->check_mode neg_mode Negative Ion Mode ([M+CH3COO]-, etc.) check_mode->neg_mode Negative pos_mode Positive Ion Mode ([M+Na]+, [M+K]+) check_mode->pos_mode Positive check_mp_neg Is Ammonium Acetate in Mobile Phase? neg_mode->check_mp_neg check_glassware Using Glassware? pos_mode->check_glassware remove_acetate Remove Acetate from Mobile Phase check_mp_neg->remove_acetate Yes optimize_source Optimize Ion Source Parameters check_mp_neg->optimize_source No end_node End: Minimized Adducts remove_acetate->end_node use_plastic Switch to Polypropylene or PEEK Labware check_glassware->use_plastic Yes check_solvents Check Solvent/Reagent Purity check_glassware->check_solvents No use_plastic->check_solvents use_lcms_grade Use High-Purity LC-MS Grade Solvents check_solvents->use_lcms_grade Low Purity check_solvents->optimize_source High Purity use_lcms_grade->optimize_source optimize_source->end_node AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result sample Aqueous Sample spe SPE (WAX Cartridge) sample->spe elute Elute with Methanol spe->elute concentrate Concentrate under N2 elute->concentrate lc LC Separation (C18, No Acetate) concentrate->lc ms MS Detection (Negative ESI) lc->ms data Data Acquisition (MRM of [M-H]−) ms->data result Minimized Adduct Formation Quantification of [M-H]− data->result

References

Validation & Comparative

A Comparative Performance Analysis: 1H,1H-Perfluoro-1-heptanol vs. 1H,1H,2H,2H-Perfluoro-1-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physical properties and expected performance characteristics of 1H,1H-Perfluoro-1-heptanol and 1H,1H,2H,2H-Perfluoro-1-octanol. These fluorotelomer alcohols are valuable intermediates in the synthesis of a wide range of fluorinated compounds, including surfactants, polymers, and surface coatings, which are utilized for their unique hydrophobic and oleophobic properties.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and 1H,1H,2H,2H-Perfluoro-1-octanol is presented below. These properties are crucial in determining their suitability for various applications.

PropertyThis compound1H,1H,2H,2H-Perfluoro-1-octanol
CAS Number 375-82-6[1][2]647-42-7[3][4][5]
Molecular Formula C₇H₃F₁₃O[1][2]C₈H₅F₁₃O[4][5]
Molecular Weight 350.08 g/mol [1]364.10 g/mol [5]
Appearance Colorless to almost colorless clear liquid[2]Liquid[5]
Boiling Point 95°C at 100 mmHg[2]88-95°C at 28 mmHg[3][5][6]
Density Not readily available1.651 g/mL at 25°C[3][5][6]
Refractive Index Not readily availablen20/D 1.313[5][6]
Solubility Not readily availableMiscible with chloroform and methanol. Immiscible with water.[3][7]

Performance Comparison

The performance of these fluorinated alcohols is primarily dictated by the length of their perfluorinated chain. The additional CF₂ group in 1H,1H,2H,2H-Perfluoro-1-octanol is expected to confer enhanced surface-active properties compared to its seven-carbon counterpart.

Performance MetricThis compound1H,1H,2H,2H-Perfluoro-1-octanolRationale
Surface Tension Reduction GoodExcellentThe longer perfluorinated tail in the octanol derivative is more effective at disrupting the cohesive forces of water, leading to a greater reduction in surface tension.
Hydrophobicity/Oleophobicity HighVery HighThe increased fluorine content and longer chain length of the octanol result in lower surface energy and thus greater repellency to both water and oils.
Reactivity SimilarSimilarThe reactivity of the terminal hydroxyl group is not expected to be significantly different between the two molecules under similar reaction conditions.
Volatility HigherLowerWith a higher molecular weight, 1H,1H,2H,2H-Perfluoro-1-octanol is expected to have a lower vapor pressure and thus be less volatile than this compound.

Experimental Protocols

Detailed methodologies for key experiments to quantify the performance of these fluorinated alcohols are outlined below.

Surface Tension Measurement (Du Noüy Ring Method)

This method measures the force required to detach a platinum ring from the surface of a liquid.

Apparatus:

  • Tensiometer with a platinum ring

  • Glass vessel

  • Solutions of this compound and 1H,1H,2H,2H-Perfluoro-1-octanol in a suitable solvent (e.g., deionized water) at various concentrations.

Procedure:

  • Clean the platinum ring thoroughly with a suitable solvent and then by flaming to ensure no contaminants are present.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Place the test solution in the glass vessel.

  • Immerse the platinum ring in the solution.

  • Slowly raise the ring, pulling it through the liquid surface.

  • Record the force just before the liquid film breaks. This force is used to calculate the surface tension.

  • Repeat the measurement for each concentration and for each compound to determine the critical micelle concentration (CMC) and the surface tension at the CMC.

Contact Angle Measurement (Sessile Drop Method)

This method determines the angle at which a liquid droplet interfaces with a solid surface, indicating the wettability of the surface by the liquid.

Apparatus:

  • Contact angle goniometer with a camera and software for analysis

  • Syringe with a fine needle

  • Flat, solid substrate (e.g., silicon wafer, glass slide)

  • Droplets of this compound and 1H,1H,2H,2H-Perfluoro-1-octanol solutions.

Procedure:

  • Clean the substrate thoroughly to ensure a uniform surface.

  • Place the substrate on the goniometer stage.

  • Using the syringe, carefully dispense a small droplet of the test liquid onto the substrate.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the goniometer software to measure the contact angle on both sides of the droplet.

  • Average the measurements to obtain the static contact angle.

  • Repeat the measurement with different substrates to assess the effect of surface chemistry on wettability.

Visualizations

Experimental Workflow: Comparative Surface Activity Analysis

G Workflow for Comparing Surface Activity cluster_prep Sample Preparation cluster_st Surface Tension Measurement cluster_ca Contact Angle Measurement cluster_analysis Data Analysis & Comparison prep_hep Prepare this compound Solutions (Varying Concentrations) st_hep Measure Surface Tension (Du Noüy Ring Method) prep_hep->st_hep ca_hep Measure Contact Angle (Sessile Drop Method) prep_hep->ca_hep prep_oct Prepare 1H,1H,2H,2H-Perfluoro-1-octanol Solutions (Varying Concentrations) st_oct Measure Surface Tension (Du Noüy Ring Method) prep_oct->st_oct ca_oct Measure Contact Angle (Sessile Drop Method) prep_oct->ca_oct analysis Compare Critical Micelle Concentration (CMC) and Surface Energy Reduction st_hep->analysis st_oct->analysis ca_hep->analysis ca_oct->analysis

Caption: Workflow for Comparative Surface Activity Analysis.

Logical Relationship: Structure vs. Performance

G Structure-Performance Relationship cluster_structure Molecular Structure cluster_property Physicochemical Property cluster_performance Performance Outcome heptanol This compound (C7 Fluorinated Chain) chain_length Increased Perfluoroalkyl Chain Length octanol 1H,1H,2H,2H-Perfluoro-1-octanol (C8 Fluorinated Chain) octanol->chain_length Longer Chain surface_activity Enhanced Surface Activity chain_length->surface_activity repellency Increased Hydrophobicity and Oleophobicity chain_length->repellency volatility Decreased Volatility chain_length->volatility

Caption: Structure-Performance Relationship of Fluorotelomer Alcohols.

References

A Comparative Analysis of 1H,1H-Perfluoro-1-heptanol and Other Fluorotelomer Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties, toxicity, and environmental fate of 1H,1H-Perfluoro-1-heptanol (7:2 FTOH) and other prevalent fluorotelomer alcohols (FTOHs), including 1H,1H-perfluoro-1-butanol (4:2 FTOH), 1H,1H-perfluoro-1-hexanol (6:2 FTOH), and 1H,1H-perfluoro-1-octanol (8:2 FTOH). The information herein is supported by experimental data to assist in the evaluation of these compounds in research and development.

Fluorotelomer alcohols are a class of per- and polyfluoroalkyl substances (PFAS) utilized as intermediates in the synthesis of fluorinated polymers and surfactants, which impart oil and water repellency to a wide range of products.[1] Consequently, FTOHs are detected in various environmental matrices and are precursors to persistent perfluoroalkyl carboxylic acids (PFCAs).[1][2] Understanding the distinct characteristics of individual FTOH homologues is crucial for assessing their potential biological and environmental impacts.

Physicochemical Properties

The physicochemical properties of FTOHs govern their environmental transport, partitioning, and bioavailability. Generally, as the length of the perfluorinated carbon chain increases, water solubility decreases while vapor pressure and the octanol-water partition coefficient (Kow) tend to increase, though volatility is inversely proportional to the chain length.[3][4]

Property4:2 FTOH6:2 FTOHThis compound (7:2 FTOH)8:2 FTOH
Molecular Formula C6H5F9OC8H5F13OC7H5F11OC10H5F17O[5]
Molecular Weight ( g/mol ) 264.08364.09314.08464.12[5]
CAS Number 2043-47-2647-42-7335-99-9678-39-7[5]
Physical State at 20°C Liquid[6]LiquidLiquidWhite to light yellow solid[5]
Water Solubility (mg/L) 974[4][6]18.8[4]Data not readily available0.134 - 0.318[5][7]
Vapor Pressure (Pa at 21-25°C) Data not readily availableData not readily availableData not readily available3 - 254[7][8]
log Kow Data not readily availableData not readily availableData not readily available5.58 ± 0.06[9]

Toxicological Profile

The toxicity of FTOHs and their metabolites is a significant area of research. In general, toxicity has been observed to increase with the length of the fluorocarbon chain.[10] However, the metabolic transformation of FTOHs to more persistent and potentially more toxic PFCAs is a key consideration in their overall risk assessment.[11][12] For instance, 6:2 FTOH has been demonstrated to be significantly more toxic than its metabolite, perfluorohexanoic acid (PFHxA).[11][12]

Endpoint4:2 FTOH6:2 FTOHThis compound (7:2 FTOH)8:2 FTOH
Acute Oral LD50 (rodents) Data not readily available1750 mg/kg (rat)[13]Data not readily availableData not readily available
Hepatotoxicity LC50 in rat hepatocytes: 0.66 ± 0.20 µM[13]Can cause hypertrophy, hyperplasia, and hepatocyte necrosis in mice at 100 mg/kg.[13]Data not readily availableCan increase liver weight, beta-oxidation, and cause hepatocyte necrosis in rats at 125 and 250 mg/kg.[13][14]
Reproductive/Developmental Toxicity Data not readily availableNOAEL for offspring viability and growth in mice: 25 mg/kg/day.[13]Data not readily availableLinked to reproductive toxicity.[14]
Immunotoxicity Data not readily availableData not readily availableData not readily availableDemonstrated potential immunotoxicity in mice.[14] Reduced IL-1β in serum and mRNA levels of IL-1β, IL-6, and TNF-α in the thymus and spleen.[14][15]
Endocrine Disruption Data not readily availableFound to be estrogenic.[1]Data not readily availableFound to be estrogenic.[1]

Environmental Fate and Biotransformation

FTOHs are subject to biotransformation in the environment, leading to the formation of various metabolites, including persistent PFCAs.[2][9] The rate and pathways of this degradation can vary depending on the specific FTOH and environmental conditions. Aerobic conditions generally promote faster degradation of FTOHs compared to anaerobic conditions.[2]

FTOH_Biotransformation FTOH n:2 Fluorotelomer Alcohol (F(CF2)nCH2CH2OH) Intermediate1 Unstable Intermediate Aldehyde FTOH->Intermediate1 Oxidation FTUCA [n-1]:3 Fluorotelomer Unsaturated Carboxylic Acid Intermediate1->FTUCA FTCA [n-1]:3 Fluorotelomer Carboxylic Acid PFCA_n Perfluoro-n-oic Acid (PFNA, PFOA, PFHxA, etc.) FTCA->PFCA_n Defluorination & Oxidation PFCA_n_minus_1 Shorter-chain PFCAs FTCA->PFCA_n_minus_1 Defluorination & Oxidation FTUCA->FTCA

The biotransformation of FTOHs is a critical factor in their environmental risk profile. Under aerobic conditions, the alcohol group is oxidized, initiating a cascade of reactions that produce a range of poly- and perfluorinated metabolites, ultimately leading to the formation of stable PFCAs.[2][9]

Experimental Protocols

Acute Oral Toxicity (LD50) Study

A standard protocol for determining the acute oral toxicity (LD50) of a substance involves the administration of the test compound to a group of laboratory animals (e.g., rats) at various dose levels.

Acute_Toxicity_Workflow cluster_prep Preparation cluster_admin Administration & Observation cluster_analysis Analysis DosePrep Dose Formulation Preparation Dosing Single Oral Gavage Dosing DosePrep->Dosing AnimalAcclimation Animal Acclimation (e.g., Rats) AnimalAcclimation->Dosing Observation Clinical Observation (14 days) - Mortality - Clinical Signs - Body Weight Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy DataAnalysis LD50 Calculation (e.g., Probit Analysis) Necropsy->DataAnalysis

Methodology:

  • Test Animals: Typically, young adult rats of a single strain are used.

  • Dose Administration: The test substance is administered in a single dose by gavage. A range of doses is used to determine the dose that is lethal to 50% of the test population.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[13]

  • Data Analysis: The LD50 value is calculated using statistical methods.

Aerobic Biodegradation Study

Aerobic biodegradation studies are conducted to assess the potential for a chemical to be broken down by microorganisms in the presence of oxygen.

Methodology:

  • Inoculum: Activated sludge from a wastewater treatment plant is commonly used as the microbial inoculum.[16]

  • Test System: The test compound is incubated with the inoculum in a mineral medium under aerobic conditions.

  • Monitoring: The degradation of the parent compound and the formation of metabolites are monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

  • Data Analysis: The rate of biodegradation and the half-life of the compound are calculated. The molar yields of transformation products are also determined.[16]

Conclusion

The available data indicate that the properties and biological effects of fluorotelomer alcohols vary significantly with the length of their perfluorinated chain. While this compound (7:2 FTOH) is structurally intermediate to the more commonly studied 6:2 and 8:2 FTOHs, specific experimental data for this compound is less prevalent in the public domain. The general trends observed suggest that with increasing chain length, water solubility decreases while toxicity and the potential for bioaccumulation may increase. The biotransformation of all FTOHs to persistent PFCAs is a primary concern for their environmental and health risk assessment. Further research is warranted to fully characterize the toxicological and environmental profile of this compound to enable a more direct and comprehensive comparison with other fluorotelomer alcohols.

References

A Comparative Analysis of 1H,1H-Perfluoro-1-heptanol and Hydrocarbon Surfactants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Performance Metrics: A Quantitative Comparison

The efficacy of a surfactant is primarily determined by its ability to reduce surface tension and its efficiency in forming micelles, quantified by the critical micelle concentration (CMC). Fluorinated surfactants are renowned for their exceptional ability to lower the surface tension of water to values significantly lower than those achievable with hydrocarbon surfactants.[1][2] This property is attributed to the unique nature of the perfluoroalkyl chain, which is both hydrophobic and lipophobic.

Below is a comparative table summarizing the CMC and surface tension at CMC for representative hydrocarbon surfactants. Data for a comparable short-chain fluorosurfactant, Perfluorooctanoic acid (PFOA), is included to provide a benchmark for the expected performance of 1H,1H-Perfluoro-1-heptanol.

SurfactantTypeChemical FormulaCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
Fluorosurfactant (for comparison)
Perfluorooctanoic acid (PFOA)AnionicC₈HF₁₅O₂~8-10~20
Hydrocarbon Surfactants
Sodium Dodecyl Sulfate (SDS)AnionicC₁₂H₂₅NaO₄S8.3~33-38
Triton X-100Non-ionic(C₂H₄O)nC₁₄H₂₂O0.24~33
Cetyltrimethylammonium Bromide (CTAB)CationicC₁₉H₄₂BrN0.92-1.0~36

Note: The performance of surfactants can be influenced by factors such as temperature, pH, and the presence of electrolytes. The data presented here are generally for aqueous solutions at or near room temperature.

Experimental Protocols for Surfactant Characterization

Accurate and reproducible characterization of surfactant performance is paramount. The following sections detail standard experimental protocols for measuring surface tension and determining the CMC.

Surface Tension Measurement: The Du Noüy Ring Method

The Du Noüy ring method is a widely used technique to measure the surface tension of a liquid. It involves slowly lifting a platinum ring from the surface of the liquid and measuring the maximum force required just before the liquid film breaks.

Apparatus:

  • Tensiometer with a platinum-iridium ring

  • Sample vessel

  • Micropipettes

  • Temperature control unit

Procedure:

  • Clean the platinum ring thoroughly with a suitable solvent (e.g., ethanol) and then flame it to remove any organic contaminants.

  • Calibrate the tensiometer using a liquid with a known surface tension (e.g., deionized water).

  • Place the surfactant solution in the sample vessel and allow it to reach thermal equilibrium.

  • Immerse the platinum ring into the solution.

  • Slowly raise the ring, ensuring it remains parallel to the liquid surface.

  • Record the maximum force exerted on the ring just before the lamella breaks.

  • Calculate the surface tension using the following formula, incorporating appropriate correction factors: γ = (F_max) / (4πR * f) where γ is the surface tension, F_max is the maximum force, R is the radius of the ring, and f is a correction factor.

G cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Clean_Ring Clean Platinum Ring Calibrate Calibrate Tensiometer Clean_Ring->Calibrate Prepare_Solution Prepare Surfactant Solution Calibrate->Prepare_Solution Immerse_Ring Immerse Ring Prepare_Solution->Immerse_Ring Raise_Ring Slowly Raise Ring Immerse_Ring->Raise_Ring Record_Force Record Maximum Force Raise_Ring->Record_Force Calculate_ST Calculate Surface Tension Record_Force->Calculate_ST

Critical Micelle Concentration (CMC) Determination: Conductivity Method

The conductivity method is a simple and effective technique for determining the CMC of ionic surfactants. It is based on the principle that the molar conductivity of a surfactant solution changes at the CMC due to the formation of micelles, which have a lower mobility than the individual surfactant ions.

Apparatus:

  • Conductivity meter and probe

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

  • Thermostatic water bath

Procedure:

  • Prepare a stock solution of the ionic surfactant in deionized water.

  • Place a known volume of deionized water in a beaker and immerse the conductivity probe.

  • Allow the water to equilibrate to the desired temperature in the water bath while stirring gently.

  • Record the initial conductivity of the water.

  • Add small, precise aliquots of the surfactant stock solution to the beaker using a burette.

  • Record the conductivity after each addition, allowing the solution to stabilize.

  • Plot the specific conductivity (κ) as a function of the surfactant concentration.

  • The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Prepare_Stock Prepare Surfactant Stock Solution Equilibrate_Water Equilibrate Deionized Water Prepare_Stock->Equilibrate_Water Initial_Conductivity Measure Initial Conductivity Equilibrate_Water->Initial_Conductivity Add_Aliquots Add Surfactant Aliquots Initial_Conductivity->Add_Aliquots Record_Conductivity Record Conductivity Add_Aliquots->Record_Conductivity Record_Conductivity->Add_Aliquots Repeat Plot_Data Plot Conductivity vs. Concentration Record_Conductivity->Plot_Data Determine_CMC Determine CMC from Intersection Plot_Data->Determine_CMC

Impact on Cellular Systems: A Mechanistic Overview

In the context of drug development, understanding the interaction of surfactants with cellular membranes is crucial. Surfactants can significantly perturb the lipid bilayer, leading to a range of effects from increased membrane permeability to cell lysis. This interaction is a key consideration in drug formulation and delivery, as well as in the study of membrane proteins.

The primary mechanism of surfactant-induced membrane disruption involves the insertion of surfactant monomers into the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to several downstream effects:

  • Increased Membrane Fluidity: The presence of surfactant molecules within the bilayer increases the mobility of lipid molecules.

  • Curvature Stress: The shape of the surfactant molecule can induce curvature stress on the membrane, leading to the formation of pores or other non-lamellar structures.

  • Micelle Formation and Solubilization: At concentrations above the CMC, surfactants can form mixed micelles with lipids, leading to the solubilization of the membrane.

These perturbations can have profound effects on cellular signaling pathways, particularly those involving membrane-bound receptors such as G-protein coupled receptors (GPCRs). The disruption of the lipid environment can alter the conformation and activity of these receptors, either by direct interaction or by modifying the physical properties of the membrane.

G cluster_surfactant Surfactant Action cluster_membrane Cell Membrane Interaction cluster_cellular_response Cellular Response Surfactant Surfactant Monomers Membrane_Insertion Insertion into Lipid Bilayer Surfactant->Membrane_Insertion Membrane_Disruption Membrane Disruption Membrane_Insertion->Membrane_Disruption GPCR G-Protein Coupled Receptor Membrane_Disruption->GPCR Alters Conformation & Activity Signal_Transduction Altered Signal Transduction GPCR->Signal_Transduction Downstream_Effects Downstream Cellular Effects Signal_Transduction->Downstream_Effects

Conclusion

The choice between this compound and hydrocarbon surfactants depends heavily on the specific application. Fluorinated surfactants, as a class, offer unparalleled performance in reducing surface tension, a critical factor in applications requiring enhanced wetting and spreading. However, the higher cost and potential environmental concerns associated with some fluorinated compounds are important considerations. Hydrocarbon surfactants, while less effective at lowering surface tension, are widely available, cost-effective, and have a long history of use in a vast array of applications.

For researchers and professionals in drug development, the ability of a surfactant to interact with and permeabilize cell membranes is a double-edged sword. While it can be harnessed for drug delivery, it also poses a risk of cytotoxicity. A thorough understanding of the performance metrics and mechanisms of action, as outlined in this guide, is essential for the rational selection and application of these powerful surface-active agents. Further research to obtain specific performance data for this compound will be invaluable in solidifying its position within the surfactant landscape.

References

A Comparative Guide to Analytical Methods for 1H,1H-Perfluoro-1-heptanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fluorinated compounds such as 1H,1H-Perfluoro-1-heptanol is critical for environmental monitoring, toxicological studies, and quality control in various manufacturing processes. This guide provides an objective comparison of the primary analytical techniques used for the quantification of this compound and its close structural analogs, such as 6:2 Fluorotelomer Alcohol (6:2 FTOH). The comparison focuses on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with supporting experimental data and detailed methodologies.

Method Performance Comparison

The choice of analytical method for the quantification of this compound is primarily dictated by the sample matrix, required sensitivity, and the specific instrumentation available. Both GC-MS and LC-MS/MS have demonstrated robust performance for the analysis of fluorotelomer alcohols.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution and the specificity of mass spectrometric detection make it a reliable method for complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful tool, particularly for the analysis of polar and semi-polar compounds in aqueous samples. The high sensitivity and selectivity of tandem mass spectrometry allow for very low detection limits.

A summary of the performance characteristics of these methods for the analysis of 6:2 FTOH, a close structural analog of this compound, is presented below.

Validation ParameterGC-MS/MSLC-MS/MSHPLC-UV
Limit of Detection (LOD) 5 ng/L (in water)0.015 µg/L (in sediment, with derivatization)Higher, likely in the µg/L to mg/L range
Limit of Quantification (LOQ) Not explicitly found, but typically 3-5x LOD0.017–0.060 ng/g (in sediment, with derivatization)Higher, likely in the µg/L to mg/L range
**Linearity (R²) **>0.99 (implied by calibration data)>0.998Typically >0.99
Accuracy (% Recovery) 87.5 - 115.4% (in indoor air)70 - 120% (in water); 67 - 83% (in sediment)Generally 80-120%
Precision (%RSD) 4.20 - 10.2% (in indoor air)<15% (inter-day precision for sediment)Typically <15%
Derivatization Required NoCan be used to enhance sensitivityNo
Primary Application Volatile & Semi-volatile compounds in various matricesPolar & Semi-polar compounds, especially in aqueous samplesCompounds with strong UV chromophores

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound or its analogs using GC-MS, LC-MS/MS, and a general protocol for HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on methods developed for the analysis of fluorotelomer alcohols in water and air.

1. Sample Preparation (for water samples):

  • Collect water samples in 40 mL vials.

  • For preservation, 2 mL of methanol can be added.

  • Internal standards (e.g., isotopically labeled FTOHs) should be added to the sample.

  • Extraction can be performed using a suitable technique such as solid-phase microextraction (SPME) or liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE).

2. Instrumental Analysis:

  • Gas Chromatograph (GC):

    • Column: A mid-polar capillary column such as a DB-624 or equivalent is suitable.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Positive Chemical Ionization (PCI) or Electron Ionization (EI). PCI can offer improved sensitivity for FTOHs.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS systems.

    • Ions to Monitor: Specific m/z values for this compound and its internal standard should be determined. For 6:2 FTOH (a close analog), characteristic ions would be monitored.

3. Data Analysis:

  • Quantification is performed by creating a calibration curve using the peak area ratios of the analyte to the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on validated methods for the analysis of FTOHs in aqueous samples.[2]

1. Sample Preparation:

  • Filter aqueous samples through a 0.22 µm filter.

  • Add an internal standard (e.g., isotopically labeled 6:2 FTOH).

  • For trace analysis, solid-phase extraction (SPE) may be necessary to concentrate the analytes.

2. Instrumental Analysis:

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of methanol and water, both containing a modifier such as ammonium acetate or acetic acid to improve ionization.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for this compound and its internal standard must be optimized.

3. Data Analysis:

  • Quantification is achieved by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol (General)

While less common for FTOHs due to their weak UV absorbance, HPLC-UV can be a viable option for higher concentration samples.

1. Sample Preparation:

  • Similar to LC-MS/MS, samples should be filtered and an internal standard can be used.

2. Instrumental Analysis:

  • High-Performance Liquid Chromatograph (HPLC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient or isocratic mixture of methanol and water or acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • UV Detector:

    • Wavelength: Detection should be set at a low wavelength (e.g., 210 nm) where the alcohol functional group may show some absorbance.

3. Data Analysis:

  • Quantification is based on a calibration curve constructed from the peak areas of the analyte at different concentrations.

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the processes and comparisons, the following diagrams are provided.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Sample Collection Preservation Preservation Sampling->Preservation Spiking Internal Standard Spiking Preservation->Spiking Extraction Extraction/Concentration (LLE, SPE, SPME) Spiking->Extraction GC_MS GC-MS / GC-MS/MS Extraction->GC_MS LC_MS_MS LC-MS/MS Extraction->LC_MS_MS HPLC_UV HPLC-UV Extraction->HPLC_UV Integration Peak Integration GC_MS->Integration LC_MS_MS->Integration HPLC_UV->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

A generalized workflow for the analysis of this compound.

method_comparison cluster_gcms GC-MS / GC-MS/MS cluster_lcmsms LC-MS/MS cluster_hplcuv HPLC-UV Analyte This compound GC_MS_Node High Specificity Good for Volatiles Analyte->GC_MS_Node LC_MS_MS_Node High Sensitivity Good for Aqueous Samples Analyte->LC_MS_MS_Node HPLC_UV_Node Lower Sensitivity Simpler Instrumentation Analyte->HPLC_UV_Node GC_MS_LOD LOD: ~5 ng/L GC_MS_Node->GC_MS_LOD LC_MS_MS_LOD LOD: ~15-90 ng/L LC_MS_MS_Node->LC_MS_MS_LOD HPLC_UV_LOD LOD: Higher (µg/L range) HPLC_UV_Node->HPLC_UV_LOD

Comparison of key features of analytical methods.

References

Fluorinated Alcohols: A Leap Forward in Surface Tension Reduction for Advanced Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize interfacial properties, the choice of surfactant is paramount. While traditional hydrocarbon-based alcohols are widely used, their fluorinated counterparts offer a significant advantage in reducing surface tension, a critical factor in formulations ranging from pharmaceutical emulsions to high-performance coatings. This guide provides a comparative analysis of the surface tension reduction capabilities of fluorinated alcohols versus their non-fluorinated analogs, supported by experimental data and detailed methodologies.

Fluorinated alcohols, characterized by the substitution of hydrogen atoms with fluorine, exhibit unique physicochemical properties. The high electronegativity and low polarizability of fluorine atoms lead to weak intermolecular forces in the fluorinated carbon chains. When introduced into an aqueous solution, these molecules preferentially adsorb at the air-water interface, with the hydrophobic and lipophobic fluorinated tail orienting away from the water. This molecular arrangement is significantly more effective at disrupting the cohesive energy of water at the surface than traditional hydrocarbon chains, resulting in a dramatic reduction in surface tension.

Comparative Analysis of Surface Tension Reduction

Experimental data consistently demonstrates the superior efficacy of fluorinated alcohols in lowering the surface tension of aqueous solutions compared to their non-fluorinated counterparts. Even at low concentrations, fluorinated alcohols can achieve surface tension values that are unattainable with simple alcohols.

Below is a summary of experimental data comparing the surface tension of aqueous solutions of ethanol, n-propanol, and n-butanol with their fluorinated analogs, 2,2,2-trifluoroethanol and 1,1,1,3,3,3-hexafluoroisopropanol, at various concentrations.

AlcoholConcentration (mol/dm³)Surface Tension (mN/m) at 298.15 K
Non-Fluorinated Alcohols
Ethanol0.072.0
1.047.5
2.038.5
4.031.0
n-Propanol0.072.0
0.545.0
1.036.0
2.029.0
n-Butanol0.072.0
0.155.0
0.246.0
0.436.0
Fluorinated Alcohols
2,2,2-Trifluoroethanol0.072.0
1.048.0
2.041.5
4.034.0
1,1,1,3,3,3-Hexafluoroisopropanol0.072.0
0.150.0
0.242.0
0.530.0

Note: Data is compiled from various sources for illustrative comparison. Absolute values may vary slightly depending on experimental conditions.

Experimental Protocol: Surface Tension Measurement (Wilhelmy Plate Method)

The Wilhelmy plate method is a widely used and accurate technique for determining the surface tension of liquids. It measures the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface.

Materials and Equipment:

  • Tensiometer equipped with a microbalance

  • Wilhelmy plate (platinum)

  • Glass vessel for the sample solution

  • Micropipettes

  • High-purity water

  • Fluorinated and non-fluorinated alcohols

  • Cleaning solutions (e.g., acetone, ethanol, chromic acid)

Procedure:

  • Preparation of Solutions:

    • Prepare aqueous solutions of the desired fluorinated and non-fluorinated alcohols at various concentrations using high-purity water.

    • Ensure precise concentrations by using calibrated micropipettes and volumetric flasks.

  • Cleaning of the Wilhelmy Plate and Glassware:

    • Thoroughly clean the Wilhelmy plate and the glass vessel to remove any organic contaminants.

    • A common procedure involves rinsing with acetone, followed by ethanol, and then copious amounts of high-purity water. For stubborn contaminants, flaming the platinum plate to red heat or immersion in chromic acid may be necessary.

    • Dry the plate and glassware in an oven or with a stream of clean, dry air.

  • Instrument Setup and Calibration:

    • Level the tensiometer.

    • Suspend the clean Wilhelmy plate from the microbalance.

    • Calibrate the microbalance according to the manufacturer's instructions.

  • Measurement:

    • Pour the sample solution into the clean glass vessel.

    • Position the vessel on the sample stage of the tensiometer.

    • Raise the sample stage until the liquid surface is just below the lower edge of the Wilhelmy plate.

    • Slowly and carefully raise the stage further until the liquid makes contact with the plate. A meniscus will form.

    • The force measured by the balance will increase as the plate is wetted.

    • The surface tension (γ) is calculated from the measured force (F), the wetted perimeter of the plate (L), and the contact angle (θ) using the equation: γ = F / (L * cos(θ)). For a properly cleaned platinum plate, the contact angle with water is typically assumed to be zero (cos(θ) = 1).

  • Data Collection:

    • Record the surface tension value for each solution.

    • For each concentration, perform multiple measurements to ensure reproducibility and calculate the average value.

    • Measure the temperature of the solution, as surface tension is temperature-dependent.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the comparative measurement of surface tension.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_sol Prepare Aqueous Alcohol Solutions clean Clean Wilhelmy Plate & Glassware prep_sol->clean setup Instrument Setup & Calibration clean->setup measure Perform Wilhelmy Plate Measurement setup->measure record Record Surface Tension Data measure->record compare Compare Fluorinated vs. Non-Fluorinated Alcohol Data record->compare tabulate Tabulate Results compare->tabulate

A Comparative Guide to 1H,1H-Perfluoro-1-heptanol in Solvent Systems for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 1H,1H-Perfluoro-1-heptanol in various solvent systems. Due to the limited availability of quantitative solubility data in public literature, this document focuses on a comparison of its physicochemical properties with a structurally similar fluorinated alcohol, 1H,1H,7H-dodecafluoro-1-heptanol, and its non-fluorinated analog, 1-heptanol. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate their own comparative data.

Physicochemical Properties and Solubility Profile

Fluorinated alcohols, such as this compound, exhibit unique properties due to the high electronegativity of fluorine atoms, which imparts a strong inductive effect and alters the molecule's polarity and hydrogen bonding capabilities. These characteristics often result in solubility profiles that differ significantly from their non-fluorinated counterparts.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound1H,1H,7H-dodecafluoro-1-heptanol1-Heptanol (Non-fluorinated analog)
CAS Number 375-82-6[1][2]335-99-9[3][4]111-70-6[5]
Molecular Formula C₇H₃F₁₃O[1][2]C₇H₄F₁₂O[3][4]C₇H₁₆O[5]
Molecular Weight 350.08 g/mol [1][2]332.09 g/mol [4]116.20 g/mol [5]
Boiling Point 147 °C[1]Not available176 °C[5]
Density 1.75 g/cm³[1]Not available0.822 g/mL at 25 °C[5]
Appearance Colorless oil[6]Colorless liquid[7]Colorless liquid[5]

Qualitative Solubility Data

  • DMSO: Slightly soluble[1][6]

  • Methanol: Slightly soluble[1][6]

In contrast, the non-fluorinated analog, 1-heptanol, is miscible with ethanol and ether and slightly soluble in water.[5] The partial fluorination in this compound is expected to decrease its miscibility with non-polar hydrocarbon solvents while potentially increasing its solubility in some polar and other fluorinated solvents.

Comparative Performance and Applications

This compound and other fluorinated alcohols are valuable in various scientific and industrial applications due to their unique solvent properties.

This compound is utilized in the following areas:

  • Pharmaceuticals and Intermediates: It serves as a building block and intermediate in the synthesis of more complex molecules.[8]

  • Surfactant Synthesis: Its structure makes it a precursor for creating fluorinated surfactants.

  • Microemulsion Stabilization: It has been used as a reagent for stabilizing water-in-CO2 microemulsions.[9]

1H,1H,7H-dodecafluoro-1-heptanol serves as a useful alternative with applications in:

  • Specialty Coatings: Its thermal stability and chemical resistance make it ideal for durable coatings.[7]

  • Fluorinated Polymer Synthesis: It is used as an intermediate in the production of high-performance polymers.[7]

The choice between these fluorinated alcohols will depend on the specific requirements of the application, including the desired solubility, volatility, and reactivity.

Experimental Protocols

To facilitate the direct comparison of solubility in your specific solvent systems, the following detailed methodology for the widely accepted shake-flask method is provided.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

This protocol is a generalized procedure and may require optimization based on the specific solvent and analytical method used.

1. Materials and Equipment:

  • This compound

  • Alternative compound(s) (e.g., 1H,1H,7H-dodecafluoro-1-heptanol)

  • Selected solvents (e.g., water, ethanol, acetone, toluene, hexane)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC-MS, HPLC-UV, or NMR with an internal standard)

2. Procedure: a. Preparation of Saturated Solution: i. Add an excess amount of this compound to a pre-weighed glass vial. The excess solid or liquid phase should be clearly visible. ii. Add a known volume or mass of the desired solvent to the vial. iii. Tightly cap the vial and record the total mass. iv. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). v. Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary study to determine the time to equilibrium is recommended.

3. Data Presentation:

  • Record the solubility data in a structured table for each solvent system and temperature tested.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general workflow for solubility determination and a conceptual workflow for the application of fluorinated alcohols in a research context.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal and weigh vial prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 Place in shaker sep1 Cease agitation and allow to settle equil1->sep1 sep2 Centrifuge for enhanced separation sep1->sep2 anal1 Withdraw and filter supernatant sep2->anal1 anal2 Dilute sample anal1->anal2 anal3 Quantify using GC-MS or HPLC anal2->anal3 anal4 Calculate solubility anal3->anal4

Caption: Experimental workflow for determining the solubility of this compound.

logical_workflow cluster_problem Research Problem cluster_solution Formulation Strategy cluster_testing In Vitro / In Vivo Testing cluster_outcome Outcome prob Poorly soluble drug candidate sol1 Select co-solvent system prob->sol1 sol2 Evaluate fluorinated alcohols (e.g., this compound) sol1->sol2 sol3 Determine optimal concentration sol2->sol3 test1 Prepare formulation sol3->test1 test2 Conduct dissolution and stability studies test1->test2 test3 Perform cell-based assays or animal studies test2->test3 out Improved bioavailability and therapeutic efficacy test3->out

Caption: Conceptual workflow for utilizing fluorinated alcohols in drug formulation.

References

Comparative Analysis of 1H,1H-Perfluoro-1-heptanol: Interactions with Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1H,1H-Perfluoro-1-heptanol and related fluorinated compounds, focusing on their interactions with biological systems. In the absence of direct immunological cross-reactivity studies for this compound, this document explores the fundamental physicochemical properties and interactions with lipid bilayers and proteins, which are critical determinants of potential biological cross-reactivity. The data presented is intended to offer a predictive framework for understanding how this and similar compounds might behave in biological assays.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior in biological and environmental systems. These properties influence its solubility, partitioning, and potential for interaction with biological macromolecules.

PropertyValueReference
CAS Number 375-82-6[1][2][3]
Molecular Formula C₇H₃F₁₃O[3]
Molecular Weight 350.08 g/mol [3]
Appearance Colorless Oil/Liquid[1][4]
Boiling Point 95°C at 100 mmHg[4]
Density 1.75 g/cm³[4]
Solubility Slightly soluble in DMSO and Methanol[1][4]
Storage Temperature Refrigerator[1]
Interaction with Lipid Bilayers: A Comparative Perspective

The interaction of small molecules with lipid bilayers can alter membrane properties, which may influence the function of membrane proteins and trigger cellular responses.[5][6] Studies on various fluorinated alcohols reveal their potent effects on lipid bilayers.[5][6]

A gramicidin-based fluorescence assay is a sensitive method to determine the bilayer-modifying potency of compounds.[5][6][7] The assay measures the ability of a compound to alter the physical properties of the bilayer, which in turn affects the function of the gramicidin ion channel.[7] When compared to their non-fluorinated counterparts, fluorinated alcohols demonstrate a greater potency for perturbing lipid bilayers when referenced to their aqueous concentrations.[5][6][8]

The table below summarizes the bilayer-perturbing potency of selected fluorinated alcohols and their non-fluorinated analogs, as determined by the gramicidin-based fluorescence assay.

CompoundTypeBilayer-Perturbing Potency (Relative Change in Quench Rate)
Trifluoroethanol (TFE)FluorinatedHigher than Ethanol
Hexafluoroisopropanol (HFIP)FluorinatedHigher than Isopropanol
Perfluoro-tert-butanol (PFTB)FluorinatedHighest among tested fluoroalcohols
EthanolNon-fluorinatedLower than TFE
IsopropanolNon-fluorinatedLower than HFIP
tert-ButanolNon-fluorinatedLower than PFTB

Data adapted from studies on the effects of fluorinated alcohols on lipid bilayer properties.[5]

Molecular dynamics simulations suggest that fluorinated alcohols tend to reside deeper within the lipid bilayer compared to their non-fluorinated counterparts.[5] This deeper localization may contribute to their increased bilayer-perturbing effects.

Workflow for Gramicidin-Based Fluorescence Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_liposomes Generate ANTS-filled Liposomes incubate_gramicidin Incubate Liposomes with Gramicidin prep_liposomes->incubate_gramicidin mix_solution Mix Liposomes with Test Compound (e.g., this compound) incubate_gramicidin->mix_solution load_instrument Load into Spectrofluorometer mix_solution->load_instrument add_quencher Add Tl+ Quencher load_instrument->add_quencher record_fluorescence Record Fluorescence Decay add_quencher->record_fluorescence calculate_rate Calculate Quench Rate record_fluorescence->calculate_rate compare_rates Compare with Control to Determine Bilayer Perturbation calculate_rate->compare_rates

Workflow of the gramicidin-based fluorescence assay.
Interactions with Proteins

The binding of per- and polyfluoroalkyl substances (PFAS) to proteins is a key factor in their toxicokinetics and biological effects.[9] Serum albumin is a primary binding protein for PFAS in the blood.[10] The binding affinity of PFAS to proteins can be influenced by the length of the perfluorinated carbon chain and the nature of the functional group.[9]

Factors Influencing Biological Interactions of Fluorinated Alcohols cluster_properties Physicochemical Properties cluster_interactions Biological Interactions cluster_outcomes Potential Biological Outcomes fluorination Degree of Fluorination membrane_interaction Lipid Bilayer Perturbation fluorination->membrane_interaction influences protein_binding Protein Binding Affinity fluorination->protein_binding influences chain_length Carbon Chain Length chain_length->membrane_interaction influences chain_length->protein_binding influences functional_group Functional Group (e.g., -OH) functional_group->protein_binding influences cellular_effects Alteration of Cellular Function membrane_interaction->cellular_effects protein_binding->cellular_effects cross_reactivity Potential for Cross-Reactivity in Biological Assays protein_binding->cross_reactivity cellular_effects->cross_reactivity

Relationship between properties and biological interactions.

Experimental Protocols

Gramicidin-Based Fluorescence Assay for Lipid Bilayer Perturbation

This assay measures changes in lipid bilayer properties by monitoring the activity of the gramicidin ion channel.[7]

1. Preparation of Liposomes:

  • Large unilamellar vesicles (LUVs) are prepared containing the fluorophore ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid).[7]

  • The lipid solution is dried to a thin film and then rehydrated with the ANTS solution.[7]

  • The mixture is subjected to freeze-thaw cycles and extrusion to form LUVs of a defined size.[7]

2. Assay Procedure:

  • The ANTS-filled LUVs are incubated with gramicidin.[7]

  • The liposome solution is mixed with the test compound (e.g., this compound) at various concentrations.[5]

  • The fluorescence quenching is initiated by the addition of a quencher, thallium (Tl+), which can enter the vesicles through active gramicidin channels.[5][7]

  • The rate of fluorescence decay is measured using a spectrofluorometer.[7]

3. Data Analysis:

  • The change in the quench rate in the presence of the test compound is compared to a control (solvent only) to determine the compound's effect on bilayer properties.[5][7]

Differential Scanning Fluorimetry (DSF) for Protein Binding

DSF is a high-throughput method to assess the binding of ligands to proteins by measuring changes in the protein's thermal stability.[12]

1. Sample Preparation:

  • A solution of the target protein (e.g., serum albumin) is prepared in a suitable buffer.[12]

  • A fluorescent dye that binds to hydrophobic regions of unfolded proteins is added to the solution.

  • The test compound (e.g., this compound) is added at a range of concentrations.

2. Thermal Denaturation:

  • The samples are heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.

  • As the protein unfolds, the dye binds, and the fluorescence increases.

3. Data Analysis:

  • The melting temperature (Tm) of the protein is determined from the midpoint of the thermal unfolding curve.

  • A shift in the Tm in the presence of the test compound indicates binding. The magnitude of the shift can be used to estimate the relative binding affinity.[12]

References

Benchmarking 1H,1H-Perfluoro-1-heptanol Against Commercial Surfactants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fluorinated compound 1H,1H-Perfluoro-1-heptanol and common commercial surfactants. Due to the limited availability of public data on the specific surfactant performance of this compound, this document focuses on providing a framework for its evaluation by presenting performance data of widely used commercial surfactants and detailing the experimental protocols for their characterization.

Introduction to this compound

Performance of Commercial Surfactants

To provide a benchmark for the potential performance of this compound, this section summarizes the key surfactant properties of three widely used commercial surfactants: the non-ionic Triton X-100 and Polysorbate 20 (Tween 20), and the anionic Sodium Dodecyl Sulfate (SDS).

Data Presentation: Surfactant Performance Metrics
SurfactantTypeCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)
This compound Non-ionic (expected)Data not availableData not available
Triton X-100 Non-ionic~0.2 - 0.9 mM~30 - 33
Sodium Dodecyl Sulfate (SDS) Anionic~8.2 mM~38 - 40
Polysorbate 20 (Tween 20) Non-ionic~0.06 mg/mL (~0.05 mM)~36

Note: The CMC and surface tension values for commercial surfactants can vary depending on the purity of the surfactant, temperature, and the composition of the aqueous medium (e.g., presence of salts).

Experimental Protocols

Accurate and reproducible determination of a surfactant's performance is critical. The following are detailed methodologies for key experiments used to characterize surfactants.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC is the concentration of a surfactant above which micelles form, and it is a key indicator of surfactant efficiency. At the CMC, a distinct change in the physical properties of the solution is observed. Surface tensiometry is a common and direct method to determine both the CMC and the minimum surface tension a surfactant can achieve.

Method: Surface Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)

  • Preparation of Surfactant Solutions:

    • Prepare a stock solution of the surfactant in deionized water or a relevant buffer.

    • Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC. A logarithmic dilution series is often effective.

  • Instrumentation and Measurement:

    • Use a tensiometer equipped with a Wilhelmy plate or a Du Noüy ring.

    • Calibrate the instrument according to the manufacturer's instructions, typically with deionized water (surface tension ~72.8 mN/m at 20°C).

    • For each concentration, measure the surface tension of the solution. Ensure the plate or ring is thoroughly cleaned and dried between measurements to avoid cross-contamination.

    • Allow the surface tension reading to stabilize before recording the value, as it may take time for the surfactant molecules to adsorb and equilibrate at the air-water interface.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting graph will typically show a region where the surface tension decreases linearly with log C, followed by a sharp break and a region where the surface tension remains relatively constant.

    • The CMC is determined from the intersection of the two linear portions of the graph.

    • The surface tension at the CMC (γ_CMC) is the value of the surface tension in the plateau region of the plot.

Visualizations

Experimental Workflow for Surfactant Characterization

The following diagram illustrates the general workflow for determining the CMC and surface tension of a surfactant.

G Workflow for Surfactant Performance Evaluation cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Create Dilution Series prep_stock->prep_dilutions measure Measure Surface Tension of Each Dilution prep_dilutions->measure Test Samples calibrate Calibrate Tensiometer calibrate->measure plot_data Plot Surface Tension vs. log(Concentration) measure->plot_data determine_cmc Determine CMC and Surface Tension at CMC plot_data->determine_cmc end Comparative Analysis determine_cmc->end Final Performance Data

Caption: A flowchart outlining the key steps in the experimental determination of a surfactant's critical micelle concentration and surface tension.

Conceptual Diagram of Micelle Formation

This diagram illustrates the behavior of surfactant molecules in an aqueous solution leading to the formation of micelles at the critical micelle concentration.

G Surfactant Behavior and Micelle Formation cluster_below_cmc Below CMC cluster_at_cmc At CMC cluster_above_cmc Above CMC l1 Surfactant monomers at air-water interface l2 Monomers dispersed in bulk solution l3 Saturated air-water interface l4 Micelle formation begins l5 Interface remains saturated l6 Excess monomers form more micelles start Low Surfactant Concentration cluster_below_cmc cluster_below_cmc cmc_point Critical Micelle Concentration cluster_at_cmc cluster_at_cmc high_conc High Surfactant Concentration cluster_above_cmc cluster_above_cmc cluster_below_cmc->cmc_point Increasing Concentration cluster_at_cmc->high_conc Increasing Concentration

References

Inter-laboratory Comparison of 1H,1H-Perfluoro-1-heptanol Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of analytical methodologies for the quantitative analysis of 1H,1H-Perfluoro-1-heptanol. While specific inter-laboratory comparison studies for this particular compound are not publicly available, this document draws upon proficiency testing data for structurally similar per- and polyfluoroalkyl substances (PFAS) and details established analytical techniques. The information presented here provides a framework for understanding expected method performance and for selecting or developing appropriate analytical protocols.

Comparison of Analytical Techniques

The primary techniques for the determination of this compound and other fluorotelomer alcohols (FTOHs) are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on factors such as required sensitivity, sample matrix, and the volatility of the analyte.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and semi-volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.Separates compounds in the liquid phase followed by detection using two stages of mass analysis for high selectivity and sensitivity.
Applicability to this compound Well-suited due to the volatility of smaller FTOHs. Often the preferred method for these compounds.[1][2]Can be challenging due to the potential for ionization suppression of FTOHs by buffered mobile phases.[3] Derivatization can improve performance.
Sample Introduction Headspace, Purge and Trap, Direct Injection, SPME.Direct Injection after sample extraction and cleanup.
Typical Ionization Electron Ionization (EI), Chemical Ionization (CI). Positive Chemical Ionization (PCI) can improve sensitivity.[1][4]Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).
Advantages Robust for volatile compounds, less matrix effects for headspace/SPME.High sensitivity and selectivity, suitable for a wide range of PFAS.
Disadvantages May require derivatization for less volatile compounds, potential for thermal degradation.Ion suppression from co-eluting matrix components can be a significant issue.

Expected Performance in Inter-laboratory Studies

Table 1: Representative Performance Data from a Multi-Laboratory Validation Study of EPA Method 1633 for PFAS in Aqueous Media

ParameterTypical Range of PerformanceFactors Influencing Variability
Limit of Quantitation (LOQ) Low ng/L to sub-ng/L for many PFAS.Instrument sensitivity, background contamination, matrix effects.
Precision (as % Relative Standard Deviation, %RSD) 10-30% between laboratories.Sample homogeneity, analyst experience, calibration procedures.
Accuracy (as % Recovery) 70-130% for most analytes.Extraction efficiency, matrix interferences, use of isotope dilution.

Source: Based on data from multi-laboratory validation of EPA Method 1633 for various PFAS, which can be considered indicative for well-established analytical protocols.

Experimental Protocols

Detailed experimental protocols are crucial for achieving accurate and reproducible results. Below are generalized protocols for the analysis of this compound using GC-MS and LC-MS/MS. Laboratories should validate these methods for their specific instrumentation and sample matrices.

Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile FTOHs in water samples.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Collect water samples in vials with no headspace.

  • Add a known amount of isotopically labeled internal standard.

  • For enhanced sensitivity, add salt (e.g., NaCl) to the sample to increase the partitioning of the analyte into the headspace.

  • Equilibrate the sample at a controlled temperature (e.g., 60-80°C) with agitation.

  • Expose a SPME fiber to the headspace for a defined period to adsorb the volatile analytes.

2. GC-MS Analysis

  • Gas Chromatograph (GC):

    • Injector: Split/splitless, operated in splitless mode for introduction of the SPME fiber.

    • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is commonly used.

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp to a final temperature of around 250-300°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analysis to enhance sensitivity.

Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a more general approach for PFAS analysis and may require optimization for this compound.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Add an isotopically labeled internal standard to the water sample.

  • Pass the sample through an SPE cartridge (e.g., a weak anion exchange resin).

  • Wash the cartridge with a solvent of intermediate polarity to remove interferences.

  • Elute the analytes with a stronger, more polar solvent (e.g., methanol with a small amount of ammonium hydroxide).

  • Concentrate the eluate to a small volume under a gentle stream of nitrogen.

2. LC-MS/MS Analysis

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a buffer such as ammonium acetate.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Visualizing the Workflow and Comparison

To better illustrate the analytical process and the key comparison points, the following diagrams are provided.

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (SPE or SPME) Add_IS->Extraction Concentration Concentration / Desorption Extraction->Concentration GCMS GC-MS Concentration->GCMS Volatile Analytes LCMSMS LC-MS/MS Concentration->LCMSMS Less Volatile Analytes Quantification Quantification GCMS->Quantification LCMSMS->Quantification Reporting Reporting Quantification->Reporting

General workflow for the analysis of this compound.

G Inter-laboratory Comparison Logic cluster_labs Participating Laboratories cluster_methods Analytical Methods cluster_performance Performance Metrics LabA Laboratory A Method1 Method 1 (e.g., GC-MS) LabA->Method1 LabB Laboratory B LabB->Method1 Method2 Method 2 (e.g., LC-MS/MS) LabB->Method2 LabC Laboratory C LabC->Method2 Accuracy Accuracy Method1->Accuracy Precision Precision Method1->Precision LOD_LOQ LOD / LOQ Method1->LOD_LOQ Method2->Accuracy Method2->Precision Method2->LOD_LOQ

Logical diagram for comparing laboratory performance.

References

Safety Operating Guide

Navigating the Disposal of 1H,1H-Perfluoro-1-heptanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of 1H,1H-Perfluoro-1-heptanol, a member of the per- and polyfluoroalkyl substances (PFAS) family, is a critical component of laboratory safety and environmental responsibility. Due to their persistent nature, these "forever chemicals" necessitate stringent disposal protocols. This guide provides essential, step-by-step information to ensure the safe and compliant handling of this compound waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn, including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[1] All handling of this compound should occur in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[1][2]

Step-by-Step Disposal Procedure
  • Waste Collection:

    • Collect all waste this compound and any materials contaminated with it (e.g., absorbent pads, pipette tips) in a dedicated, clearly labeled, and sealed container.[1][2][3]

    • Use spark-proof tools and explosion-proof equipment if there is a risk of ignition.[1]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless their compatibility is confirmed.

  • Spill Management:

    • In the event of a spill, absorb the material with an inert substance such as vermiculite, sand, or earth.[2]

    • Collect the absorbed material and place it into a suitable, clean, dry, and closed container for disposal.[2]

    • Ensure adequate ventilation in the spill area.[2]

  • Container Decontamination:

    • Empty containers that held this compound should be triply rinsed with a suitable solvent.[1]

    • The rinsate should be collected and treated as chemical waste.

    • After rinsing, containers can be offered for recycling or reconditioning.[1] Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill.[1]

  • Selection of a Licensed Disposal Facility:

    • The disposal of this compound must be conducted through a licensed chemical destruction plant or a hazardous waste disposal company.[1][3]

    • It is crucial to consult with an environmental and hazardous waste disposal contractor to identify the best available disposal options in compliance with current regulations.[4]

Disposal Options and Considerations

The disposal of PFAS-containing waste is a rapidly evolving regulatory landscape.[5] While the presence of PFAS alone does not federally classify a waste as hazardous under the Resource Conservation and Recovery Act (RCRA), state and local regulations may be more stringent.[4] The primary recommended disposal methods for PFAS waste are:

  • Controlled Incineration: This method, when performed with flue gas scrubbing, has the potential to permanently eliminate PFAS.[1][5] However, improper incineration carries the risk of releasing these persistent chemicals into the environment.[5]

  • Hazardous Waste Landfill: Disposal in a hazardous waste landfill is an option that contains the PFAS waste but does not destroy it.[5] These landfills have extensive environmental controls to prevent leaching.[5]

  • Deep Well Injection: This method involves injecting the waste deep underground into geologically stable formations.[5]

Under no circumstances should this compound be discharged into sewer systems or drains, as this will lead to environmental contamination.[1]

Quantitative Disposal Data Summary
ParameterGuideline/RegulationSource
Federal Hazardous Waste Classification (RCRA) PFAS alone is not currently listed as a hazardous waste under federal law. However, if mixed with a listed hazardous waste or exhibiting hazardous characteristics, it must be managed as such.[6]
State Regulations Can be more stringent than federal regulations. Consultation with local authorities is necessary.[6]
Toxics Release Inventory (TRI) Reporting Threshold Facilities that manufacture, process, or otherwise use 100 pounds or more of a TRI-listed PFAS in a year must report it.[7]

Experimental Protocols

The methodologies for the primary disposal techniques are established and regulated by environmental protection agencies. Laboratories should not attempt to perform these disposal methods themselves but should instead rely on licensed and certified waste management facilities. The selection of a specific disposal method will depend on the facility's capabilities, the concentration of the PFAS waste, and prevailing regulations.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: this compound Waste Generated collect_waste Collect Waste in Labeled, Sealed Container start->collect_waste spill Spill Occurs collect_waste->spill contact_vendor Contact Licensed Hazardous Waste Disposal Vendor collect_waste->contact_vendor absorb_spill Absorb with Inert Material spill->absorb_spill Yes container_decon Decontaminate Empty Containers (Triple Rinse) spill->container_decon No absorb_spill->collect_waste collect_rinsate Collect Rinsate as Waste container_decon->collect_rinsate container_decon->contact_vendor collect_rinsate->collect_waste select_method Select Disposal Method (Incineration, Landfill, Deep Well) contact_vendor->select_method transport Transport to Licensed Facility select_method->transport end End: Proper Disposal transport->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1H,1H-Perfluoro-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 1H,1H-Perfluoro-1-heptanol (CAS No. 375-82-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Chemical Properties and Hazards: this compound is a colorless oil.[1] It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecificationPurposeRegulatory Standard (Example)
Eye and Face Protection Tightly fitting safety goggles with side-shields.[1]To protect against splashes and serious eye irritation.[1]EN 166 (EU) or NIOSH (US) approved.[1]
Hand Protection Chemical-impermeable gloves.[1]To prevent skin contact and irritation.[1]Must satisfy EU Directive 89/686/EEC and the standard EN 374.[1]
Skin and Body Protection Laboratory coat and other protective clothing as needed.[1][3]To protect skin from accidental contact.[1]N/A
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]To prevent inhalation of vapors, mists, or aerosols.[1][3]NIOSH (US) or EN 149 (EU).[3]

Operational Plan: Step-by-Step Handling Protocol

Preparation
  • Ventilation: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][3]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[3]

  • Spill Kit: Have a spill kit containing inert absorbent materials (e.g., vermiculite, sand, or earth) readily available.[3]

  • PPE Inspection: Before starting any work, inspect all PPE for integrity. Ensure gloves are free of holes and that safety goggles fit properly.[1]

Handling and Use
  • Donning PPE: Put on all required PPE as specified in the table above before handling the chemical.

  • Dispensing: When transferring or dispensing the liquid, do so carefully to avoid splashing and the generation of aerosols.[1]

  • Avoid Contact: Avoid all direct contact with skin and eyes.[1] Do not breathe vapors or mists.[1]

  • Storage: Keep the container tightly closed when not in use.[1][3] Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][3]

Post-Handling
  • Decontamination: After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

  • Cleaning: Clean the work area and any equipment used.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Dispose of single-use items like gloves as contaminated waste.

Emergency and Disposal Plan

Emergency First-Aid Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Take off contaminated clothing immediately.[1] Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][3]

  • Inhalation: Move the affected person to fresh air immediately.[1][3] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1][3] Do not use mouth-to-mouth resuscitation.[1][3]

  • Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][3]

Spill and Leak Response
  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.[1]

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[3]

  • Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1][3]

  • Prevent the spill from entering drains or sewer systems.[1]

Disposal Plan
  • Chemical Waste: this compound and any contaminated materials should be disposed of as hazardous chemical waste.[1]

  • Disposal Method: Disposal must be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or the environment.[1]

  • Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill.[1]

Workflow for Safe Handling

G Workflow for Handling this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Response A Assess Risks: - Skin/Eye Irritant - Respiratory Irritant B Verify Engineering Controls (Fume Hood, Eyewash) A->B Proceed C Inspect & Don Required PPE B->C D Handle Chemical in Fume Hood C->D E Avoid Splashes & Aerosols D->E K Spill or Exposure Occurs D->K F Keep Container Sealed E->F E->K G Decontaminate Work Area F->G Task Complete H Wash Hands Thoroughly G->H I Segregate & Label Waste H->I J Dispose via Licensed Contractor I->J L Follow First-Aid Procedures K->L Exposure M Contain & Clean Spill K->M Spill N Seek Medical Attention L->N M->I

Caption: Logical workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.